molecular formula C12H12O3 B168822 Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 144464-66-4

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B168822
CAS No.: 144464-66-4
M. Wt: 204.22 g/mol
InChI Key: QMICDTYERUBTNO-UHFFFAOYSA-N
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Description

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMICDTYERUBTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571232
Record name Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144464-66-4
Record name Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a tetralone derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, including those with therapeutic interest. This document provides a comprehensive overview of its chemical properties, and while specific biological data and detailed experimental protocols for this exact compound are not extensively available in public literature, this guide will synthesize available information on its characteristics and the broader context of tetralone derivatives in medicinal chemistry.

Chemical and Physical Properties

This compound is a bicyclic organic compound featuring a tetralone core functionalized with a methyl carboxylate group. The tetralone scaffold is a common motif in medicinal chemistry and natural products.

PropertyValueSource
CAS Number 144464-66-4[1][2]
Molecular Formula C₁₂H₁₂O₃[3]
Molecular Weight 204.22 g/mol [3]
Physical Form Solid[4]
Purity Typically >95%[4]
Storage Temperature 4°C[4]
InChI Key QMICDTYERUBTNO-UHFFFAOYSA-N[4]

Note: Some sources may list slightly different molecular weights due to isotopic variations.

Synthesis

A plausible synthetic approach, based on general organic chemistry principles and related literature, could involve the following conceptual workflow:

Synthesis_Workflow Start Substituted Benzene/Naphthalene Derivative Intermediate1 Friedel-Crafts Acylation/Alkylation Start->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Oxidation Intermediate2->Intermediate3 Intermediate4 Esterification Intermediate3->Intermediate4 Product This compound Intermediate4->Product

Caption: A conceptual workflow for the synthesis of the target compound.

It is important to note that the specific reagents, reaction conditions, and purification methods would require experimental optimization.

Biological Activity and Potential Applications

While specific biological assay data for this compound is not available in the public domain, the tetralone scaffold is a well-established pharmacophore with a broad range of biological activities.[5] Derivatives of tetralone have been investigated for various therapeutic applications, including:

  • Anticancer Agents: The tetralone core is present in several natural and synthetic compounds with cytotoxic activity against various cancer cell lines.[6][7]

  • Central Nervous System (CNS) Agents: Certain tetralone derivatives have shown activity as antidepressants and antipsychotics.[6]

  • Antimicrobial Agents: The scaffold has been explored for the development of new antibacterial and antifungal compounds.[5]

The utility of this compound primarily lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[3] The ketone and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Potential_Applications Target_Compound Methyl 5-oxo-5,6,7,8- tetrahydronaphthalene-2-carboxylate Intermediate Chemical Modification (e.g., condensation, reduction, alkylation, etc.) Target_Compound->Intermediate Bioactive_Scaffolds Diverse Bioactive Scaffolds Intermediate->Bioactive_Scaffolds Oncology Oncology Drug Discovery Bioactive_Scaffolds->Oncology CNS CNS Drug Discovery Bioactive_Scaffolds->CNS Infectious_Diseases Infectious Disease Research Bioactive_Scaffolds->Infectious_Diseases

Caption: Potential applications stemming from the use of the target compound as a synthetic intermediate.

Experimental Protocols for Related Compounds

Due to the lack of specific experimental data for the title compound, this section cannot be completed as requested. Research on the biological activity of tetralone derivatives often involves standard in vitro assays such as:

  • Cytotoxicity Assays: (e.g., MTT, XTT) to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀) against various cancer cell lines.

  • Enzyme Inhibition Assays: To measure the ability of the compound to inhibit the activity of specific enzymes relevant to a disease pathway.

  • Antimicrobial Susceptibility Testing: (e.g., broth microdilution) to determine the minimum inhibitory concentration (MIC) against different strains of bacteria and fungi.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel therapeutic agents, leveraging the established pharmacological importance of the tetralone scaffold. While detailed biological studies and specific synthetic protocols for this exact molecule are not widely published, its structural features suggest it is a valuable building block for medicinal chemistry research. Further investigation is warranted to explore the synthesis and biological profile of derivatives of this compound to unlock its full therapeutic potential. Researchers interested in this molecule are encouraged to develop and publish detailed synthetic and biological evaluation data to contribute to the collective knowledge in this area.

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. The document outlines the key analytical techniques and methodologies required to confirm the chemical structure of this tetralone derivative. It includes detailed predicted spectroscopic data, presented in tabular format for clarity, and standardized experimental protocols. Furthermore, this guide features visualizations of the molecular structure, a proposed synthetic pathway, and a general workflow for structure elucidation, all rendered using Graphviz to facilitate understanding of the complex relationships and processes involved.

Introduction

This compound, with the CAS Number 144464-66-4, is a tetralone derivative of interest in medicinal chemistry and drug development.[1] Tetralones serve as important scaffolds in the synthesis of various biologically active compounds. The precise characterization and confirmation of the structure of this molecule are paramount for its application in research and development. This guide details the necessary steps and expected outcomes for the comprehensive structure elucidation of this compound.

Molecular Structure

The chemical structure of this compound is presented below. The molecule possesses a bicyclic system consisting of a dihydronaphthalene core with a ketone at the C5 position and a methyl carboxylate group at the C2 position.

Figure 1: Chemical Structure of the Molecule

Predicted Spectroscopic Data

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.25 d 1H H-1
~8.05 dd 1H H-3
~7.40 d 1H H-4
~3.95 s 3H -OCH₃
~3.10 t 2H H-8
~2.70 t 2H H-6

| ~2.20 | p | 2H | H-7 |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~198.0 C-5 (C=O)
~166.5 C-O-C=O (Ester)
~144.0 C-4a
~138.5 C-8a
~132.0 C-2
~131.5 C-1
~129.0 C-3
~127.0 C-4
~52.5 -OCH₃
~39.0 C-8
~30.0 C-6

| ~23.0 | C-7 |

FT-IR Spectroscopy

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1725 Strong Ester C=O Stretch
~1685 Strong Ketone C=O Stretch
~1610 Medium Aromatic C=C Stretch

| ~1280, ~1100 | Strong | C-O Stretch (Ester) |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Relative Intensity (%) Assignment
204 80 [M]⁺ (Molecular Ion)
173 100 [M - OCH₃]⁺
145 60 [M - COOCH₃]⁺

| 117 | 40 | [M - COOCH₃ - CO]⁺ |

Experimental Protocols

Synthesis: Proposed Pathway via Friedel-Crafts Acylation

A plausible synthetic route to this compound involves an intramolecular Friedel-Crafts acylation of a suitable precursor.

G cluster_0 Proposed Synthesis Pathway A Methyl 4-(p-tolyl)butanoate B 4-(4-(methoxycarbonyl)phenyl)butanoic acid A->B Oxidation (e.g., KMnO4) C 4-(4-(methoxycarbonyl)phenyl)butanoyl chloride B->C Acyl Chloride Formation (e.g., SOCl2) D This compound C->D Intramolecular Friedel-Crafts Acylation (e.g., AlCl3)

Figure 2: Proposed Synthesis Pathway

Protocol:

  • Oxidation: Methyl 4-(p-tolyl)butanoate is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution, followed by acidification to yield 4-(4-(methoxycarbonyl)phenyl)butanoic acid.

  • Acyl Chloride Formation: The resulting carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, 4-(4-(methoxycarbonyl)phenyl)butanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The acyl chloride is then subjected to an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent to induce ring closure and form the target tetralone.

Analytical Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer. Set the spectral width to cover the range of 0 to 220 ppm. Use proton decoupling to simplify the spectrum.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Method: Use Electron Ionization (EI) mass spectrometry.

  • Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography inlet.

  • Data Acquisition: Scan a mass range of m/z 40 to 500.

Structure Elucidation Workflow

The process of elucidating the structure of an unknown compound, such as the title molecule, follows a logical progression of analytical techniques.

cluster_0 Structure Elucidation Workflow start Purified Compound ms Mass Spectrometry (Determine Molecular Weight and Formula) start->ms ir FT-IR Spectroscopy (Identify Functional Groups) start->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Determine Connectivity and Stereochemistry) start->nmr elucidation Structure Elucidation (Combine all data to propose structure) ms->elucidation ir->elucidation nmr->elucidation confirmation Structure Confirmed elucidation->confirmation

Figure 3: General Experimental Workflow

Conclusion

References

Technical Guide: Physicochemical Properties and Synthetic Utility of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 144464-66-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 144464-66-4) is a substituted tetralone derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and a methyl ester, makes it a versatile building block for the construction of more complex polycyclic molecules. This guide provides a summary of its known chemical properties, its application in the synthesis of biologically active compounds, and the biological pathways associated with its derivatives.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. It is important to note that several of these values are predicted through computational models and may not reflect experimentally determined data.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms methyl 1-oxotetralin-6-carboxylate; Methyl 5-Oxo-6,7,8-Trihydronaphthalene-2-Carboxylate; methyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate[1]
CAS Number 144464-66-4N/A
Molecular Formula C₁₂H₁₂O₃[1]
Molecular Weight 204.22 g/mol [1]
Appearance Light yellow to yellow solid[1]
Boiling Point 359.5 ± 31.0 °C (Predicted)[1]
Density 1.196 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1]
InChI Key QMICDTYERUBTNO-UHFFFAOYSA-NN/A

Spectroscopic Data

While specific spectra are not publicly available in research literature, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound.[2] Researchers are advised to request this information directly from the supplier.

Experimental Protocol: Application in Synthesis

This compound is a documented intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.[3] The following represents a general synthetic step utilizing this intermediate as described in the patent literature.

Reaction Step: Synthesis of a Thiazole-Substituted Aminoh-eteroaryl from this compound

  • Materials:

    • This compound

    • Thiazole

    • Isopropylmagnesium chloride/lithium chloride complex (1.3 M in THF)

  • Procedure:

    • A solution of isopropylmagnesium chloride/lithium chloride complex is prepared in tetrahydrofuran (THF).

    • Thiazole is slowly added to this solution while maintaining a temperature between 0 and 5°C.

    • This reaction mixture is then used for the subsequent reaction with this compound to afford the downstream product. Note: The patent provides the initial steps for the activation of thiazole. The subsequent reaction with the title compound would proceed via nucleophilic addition to the ketone, though the exact conditions for this step are not detailed in the provided excerpt.

The following diagram illustrates a generalized workflow for the quality control and synthetic application of an intermediate like this compound.

G cluster_QC Quality Control cluster_Synthesis Synthetic Application QC_Start Receive Intermediate QC_NMR NMR Spectroscopy QC_Start->QC_NMR QC_HPLC HPLC Analysis QC_Start->QC_HPLC QC_MS Mass Spectrometry QC_Start->QC_MS QC_Pass Material Passes QC QC_NMR->QC_Pass QC_Fail Material Fails QC QC_NMR->QC_Fail QC_HPLC->QC_Pass QC_HPLC->QC_Fail QC_MS->QC_Pass QC_MS->QC_Fail Synthesis_Start Start Synthesis QC_Pass->Synthesis_Start Reaction_Setup Reaction with Thiazole Derivative Synthesis_Start->Reaction_Setup Workup Aqueous Workup & Extraction Reaction_Setup->Workup Purification Column Chromatography Workup->Purification Final_Product Final Product (Syk Inhibitor Precursor) Purification->Final_Product

Caption: General workflow for the quality control and synthetic use of a chemical intermediate.

Biological Context: Spleen Tyrosine Kinase (Syk) Signaling

As this compound is used to synthesize Syk inhibitors, understanding the Syk signaling pathway is crucial for drug development professionals. Syk is a non-receptor tyrosine kinase that plays a key role in the signaling cascades of immunoreceptors in various inflammatory cells, including mast cells and B-cells.[3] Inhibition of Syk is a therapeutic strategy for autoimmune and allergic diseases.

The diagram below illustrates a simplified representation of the Syk signaling pathway initiated by B-cell receptor (BCR) activation.

G Antigen Antigen BCR B-cell Receptor (BCR) Antigen->BCR binds Lyn Lyn (Src Family Kinase) BCR->Lyn activates ITAMs ITAMs (Phosphorylated) Lyn->ITAMs phosphorylates Syk Syk ITAMs->Syk recruits & activates PLCg2 PLCγ2 Syk->PLCg2 activates BTK BTK Syk->BTK activates Downstream Downstream Signaling (Ca²⁺ mobilization, NF-κB, MAPK) PLCg2->Downstream BTK->Downstream Response Cellular Response (Proliferation, Differentiation, Antibody Production) Downstream->Response Inhibitor Syk Inhibitor (Derived from CAS 144464-66-4) Inhibitor->Syk inhibits

Caption: Simplified Syk signaling pathway in B-cells and the point of inhibition.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is harmful.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a key synthetic intermediate whose value lies in its utility for constructing complex, biologically active molecules, such as inhibitors of Spleen Tyrosine Kinase. While detailed experimental data on the compound itself is sparse in the public domain, its documented role in pharmaceutical synthesis highlights its importance for researchers in medicinal chemistry and drug development. Further investigation into patent literature may reveal more specific applications and synthetic protocols.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Tetralone Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and biological activities of substituted tetralone carboxylates. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse pharmacological profiles, including activities as monoamine oxidase (MAO) inhibitors, antifungal agents, and aromatase inhibitors.

Physicochemical Properties

Substituted tetralone carboxylates are bicyclic compounds characterized by a tetralone core with a carboxylate group, typically as an ester, at various positions. The physical and chemical properties of these molecules are significantly influenced by the nature and position of substituents on the aromatic ring and the aliphatic portion of the tetralone scaffold.

Physical Properties

Quantitative data on the physical properties of a wide range of substituted tetralone carboxylates is not extensively consolidated in the literature. However, data for some specific derivatives have been reported. The following tables summarize available data, highlighting the impact of substitution on physical properties.

Table 1: Physical Properties of Selected Substituted Tetralone Carboxylates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceReference
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylateC₁₃H₁₄O₃218.25--Liquid or Sticky Oil to Semi-Solid[1]
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylateC₁₂H₁₂O₃204.2284.5 - 86.5176 - 177 @ 13 TorrSolid[2]
4-(3,4-Dichlorophenyl)-1-tetraloneC₁₆H₁₂Cl₂O291.17--Solid[]

Table 2: Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Various Organic Solvents at Different Temperatures []

Temperature (K)Methanol (mol·L⁻¹)Ethanol (mol·L⁻¹)2-Propanol (mol·L⁻¹)Acetone (mol·L⁻¹)Toluene (mol·L⁻¹)N,N-Dimethylformamide (mol·L⁻¹)
278.150.01330.02010.02250.22310.18920.5891
283.150.01650.02480.02790.27140.22980.7123
288.150.02040.03070.03460.32890.27870.8576
293.150.02510.03790.04290.39720.33741.029
298.150.03090.04680.05320.47810.40781.232
303.150.03800.05780.06590.57390.49191.472
308.150.04680.07130.08160.68720.59221.756
313.150.05760.08780.10090.82110.71152.091
318.150.07080.10800.12440.97930.85322.485
323.150.08700.13270.15341.1661.0212.949

Note: The solubility data is for a tetralone derivative, not a tetralone carboxylate, but provides valuable insight into the solubility behavior of the core structure.

Spectroscopic Properties

Spectroscopic techniques are crucial for the structural elucidation and characterization of substituted tetralone carboxylates.

Table 3: Spectroscopic Data for Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate [4]

TechniqueKey Features
¹H NMR (600 MHz, CDCl₃)δ 1.30 (t, 3H, CH₃), 2.50–3.10 (m, 4H, cyclohexenone CH₂), 4.20 (q, 2H, OCH₂), 7.20–7.80 (m, 4H, aromatic H)
¹³C NMR δ 14.1 (CH₃), 28.5–35.0 (cyclohexenone CH₂), 61.5 (OCH₂), 172.5 (ester C=O), 207.0 (ketone C=O)
IR Spectroscopy Strong absorption at ~1700 cm⁻¹ (C=O stretch of ketone and ester). Peaks at ~1250 cm⁻¹ (C-O ester stretch). The O-H stretch of the carboxylic acid precursor appears as a very broad band in the region of 3300-2500 cm⁻¹.[5][6] The carbonyl stretch of a carboxylic acid is typically observed between 1760-1690 cm⁻¹.[6]
Mass Spectrometry Base peak at m/z 218 (molecular ion). Fragmentation patterns include loss of the ethoxy group (-OEt, m/z 173) and the carboxyl group.

The characteristic infrared absorption bands for the carboxylate group can vary depending on its coordination mode (ionic, unidentate, bidentate, or bridging) when complexed with a metal.[7]

Experimental Protocols

The synthesis of substituted tetralone carboxylates can be achieved through several synthetic routes. The choice of method depends on the desired substitution pattern and the availability of starting materials.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of substituted tetralone carboxylates.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction (e.g., Friedel-Crafts, Aldol Condensation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization TLC TLC Analysis Recrystallization->TLC Spectroscopy Spectroscopic Analysis (NMR, IR, MS) TLC->Spectroscopy Purity Purity Assessment (HPLC, GC-MS) Spectroscopy->Purity Bioassay Biological Assays (e.g., Enzyme Inhibition) Purity->Bioassay Final Pure Substituted Tetralone Carboxylate Bioassay->Final

Caption: General workflow for the synthesis and evaluation of substituted tetralone carboxylates.

Synthesis Method 1: Intramolecular Friedel-Crafts Acylation

This method is commonly used to construct the tetralone ring system from a substituted 4-phenylbutyric acid derivative.[8][9]

Protocol:

  • Acid Chloride Formation:

    • In a round-bottomed flask equipped with a reflux condenser and a gas trap, suspend the substituted 4-phenylbutyric acid in a dry, inert solvent such as dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add oxalyl chloride or thionyl chloride dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Intramolecular Cyclization:

    • Dissolve the crude acid chloride in a dry, non-polar solvent like DCM or nitrobenzene.

    • Cool the solution in an ice bath.

    • Gradually add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), in portions while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10][11][12]

Synthesis Method 2: Aldol Condensation

This method is useful for introducing substituents at the 2-position of the tetralone ring by reacting a tetralone with an aldehyde or ketone.

Protocol:

  • Reaction Setup:

    • In a flask, dissolve the substituted tetralone and the desired aldehyde or ketone in ethanol.

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Condensation:

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

    • In some cases, gentle heating may be required to drive the reaction to completion.[13]

    • The product, an α,β-unsaturated ketone, may precipitate out of the solution.

  • Workup and Purification:

    • If a precipitate forms, collect it by filtration and wash with cold ethanol and water.

    • If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • After removing the solvent, purify the crude product by recrystallization or column chromatography.[13]

Biological Activity and Mechanism of Action

Many substituted tetralone derivatives exhibit significant biological activities, with monoamine oxidase (MAO) inhibition being one of the most studied.[4][14] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[15]

Monoamine Oxidase (MAO) Inhibition

Substituted tetralones often act as competitive inhibitors of MAO. This means they bind to the active site of the enzyme, preventing the natural substrate from binding and being metabolized.

The following diagram illustrates the mechanism of competitive inhibition of MAO by a substituted tetralone carboxylate.

G Mechanism of Competitive MAO Inhibition Enzyme MAO Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Monoamine Substrate Substrate->ES_Complex ES_Complex->Enzyme Products Metabolized Products ES_Complex->Products Inhibitor Tetralone Carboxylate Inhibitor Inhibitor->EI_Complex

Caption: Mechanism of competitive inhibition of Monoamine Oxidase (MAO).

The affinity of substituted tetralone carboxylates for MAO-A and MAO-B isoforms can be modulated by the substitution pattern on the tetralone ring, offering a pathway for designing selective inhibitors.[4][14]

Conclusion

Substituted tetralone carboxylates represent a versatile class of compounds with significant potential in drug discovery. This guide has provided an overview of their physical and chemical properties, detailed common synthetic protocols, and illustrated a key biological mechanism of action. Further research into the systematic characterization of a broader range of derivatives will undoubtedly facilitate the development of novel therapeutics based on this promising scaffold.

References

An In-depth Technical Guide on the Solubility of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the organic compound Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for its determination.

Quantitative Solubility Data

A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The compound is listed as a solid with a purity of 95% and is recommended to be stored at 4°C.[1] For drug development and research purposes, experimental determination of its solubility in various physiologically and pharmaceutically relevant solvents is essential.

Below is a template table that can be populated once experimental data is acquired.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask
Acetonitrile25Data not availableData not availableShake-Flask
Phosphate-Buffered Saline (pH 7.4)25Data not availableData not availableShake-Flask

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.[2][3] This protocol is adapted for the determination of the solubility of this compound.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringes and syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed at equilibrium.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.[2]

  • Equilibration:

    • Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., a 25°C water bath).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.[2] This step should be performed quickly to minimize temperature changes.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for determining solubility and a general decision-making process for handling compounds of unknown solubility.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Cap vial securely prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-72h) prep3->equil1 Start Equilibration sample1 Settle excess solid equil1->sample1 Equilibrium Reached sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 sample4 Dilute sample sample3->sample4 quant1 Analyze via HPLC or UV-Vis sample4->quant1 quant2 Calculate concentration using calibration curve quant1->quant2

Caption: Experimental workflow for the shake-flask solubility determination method.

solubility_protocol_logic start Start Solubility Test add_solvent Add 0.75 mL of solvent to 25 mg of compound start->add_solvent shake Shake vigorously add_solvent->shake observe Observe for dissolution shake->observe soluble Compound is soluble observe->soluble  Yes insoluble Compound is insoluble observe->insoluble  No

Caption: A simplified decision tree for qualitative solubility assessment.[4]

References

In-Depth Technical Guide: Spectroscopic Data for Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 144464-66-4). Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines experimentally confirmed mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. The methodologies provided are based on established chemical syntheses for analogous compounds.

Chemical Structure and Properties

This compound is a tetralone derivative, a class of compounds with significant interest in medicinal chemistry and organic synthesis.

PropertyValue
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
CAS Number 144464-66-4
Appearance Predicted: Solid

Spectroscopic Data

The following tables summarize the key spectroscopic data for the title compound.

Mass Spectrometry

The mass spectrometry data confirms the molecular weight of the compound. The provided data is from an electrospray ionization (ESI) source.

ParameterValueSource
Ionization Mode ESIExperimental
[M+H]⁺ Calculated 205.0859-
[M+H]⁺ Found 205[1]
¹H NMR Spectroscopy (Predicted)

The following table presents the predicted proton NMR chemical shifts. These values are estimated based on the analysis of structurally similar compounds and computational prediction tools. The solvent is assumed to be CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-18.2 - 8.0d1H
H-37.8 - 7.6dd1H
H-47.4 - 7.2d1H
H-63.1 - 2.9t2H
H-72.2 - 2.0m2H
H-82.7 - 2.5t2H
-OCH₃3.9 - 3.8s3H
¹³C NMR Spectroscopy (Predicted)

The predicted carbon-13 NMR chemical shifts are provided below, assuming CDCl₃ as the solvent.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone)198 - 196
C=O (Ester)167 - 165
Aromatic C (quaternary)145 - 143
Aromatic C (quaternary)135 - 133
Aromatic CH132 - 130
Aromatic CH130 - 128
Aromatic C (quaternary)128 - 126
Aromatic CH125 - 123
-OCH₃53 - 51
CH₂40 - 38
CH₂30 - 28
CH₂24 - 22
Infrared (IR) Spectroscopy (Predicted)

The predicted key IR absorption bands are listed below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Aromatic Ketone)1685 - 1665Strong
C=O (Ester)1725 - 1705Strong
C-O (Ester)1300 - 1200Strong
Aromatic C-H3100 - 3000Medium
Aliphatic C-H3000 - 2850Medium

Experimental Protocols

Synthesis of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

This precursor can be synthesized via several methods, including the Friedel-Crafts acylation of a suitable benzene derivative followed by cyclization.

Fischer Esterification to Synthesize this compound

Materials:

  • 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

Synthetic Pathway

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product Carboxylic_Acid 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Product This compound Carboxylic_Acid->Product Fischer Esterification Reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.)

Caption: Synthetic pathway for the target compound.

Spectroscopic Analysis Workflow

Workflow Sample Purified Compound MS Mass Spectrometry (Molecular Formula) Sample->MS IR Infrared Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR Structure Structure Elucidation MS->Structure IR->Structure NMR->Structure

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. This compound, a derivative of tetralone, is a valuable intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry.

Molecular Structure and Numbering

The foundation of NMR spectral interpretation lies in the precise chemical structure of the molecule. The numbering convention used for the analysis of this compound is presented below. This numbering is essential for the unambiguous assignment of proton and carbon signals.

cluster_0 This compound cluster_1 Numbered Structure for NMR Assignment mol C1 C1 C8a C8a C1->C8a H1 H1 C2 C2 C2->C1 COOCH3_C C=O C2->COOCH3_C C3 C3 C3->C2 H3 H3 C4 C4 C4->C3 H4 H4 C4a C4a C4a->C4 C5 C5(=O) C5->C4a C6 C6H2 C6->C5 H6 2H C7 C7H2 C7->C6 H7 2H C8 C8H2 C8->C7 H8 2H C8a->C4a C8a->C8 COOCH3_O O COOCH3_C->COOCH3_O COOCH3_CH3 CH3 COOCH3_O->COOCH3_CH3 OCH3_H 3H

Caption: Numbering of atoms in this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, and methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group at C5 and the methyl carboxylate group at C2.

Aromatic Region

The aromatic region will display signals for the three protons on the benzene ring. The ester group at C2 and the alkyl substitution at C4a and C8a will dictate the chemical shifts and coupling patterns.

  • H-1: This proton is expected to be a doublet, shifted downfield due to the deshielding effect of the neighboring carbonyl group and the ester functionality.

  • H-3: This proton will likely appear as a doublet of doublets, coupled to both H-1 and H-4.

  • H-4: This proton is anticipated to be a doublet, coupled to H-3.

Aliphatic Region

The aliphatic portion of the molecule consists of three methylene groups (C6, C7, and C8).

  • H-8: The protons at C8 are adjacent to the aromatic ring and are expected to appear as a triplet.

  • H-6: The protons at C6 are alpha to the carbonyl group, which will cause a significant downfield shift. This signal is expected to be a triplet.

  • H-7: The protons at C7 are coupled to both H-6 and H-8 and will likely appear as a multiplet.

Methyl Ester Region
  • -OCH₃: The three protons of the methyl ester group will give rise to a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-18.2 - 8.4d~2.01H
H-37.8 - 8.0dd~8.5, ~2.01H
H-47.4 - 7.6d~8.51H
H-62.9 - 3.1t~6.52H
H-82.6 - 2.8t~6.52H
H-72.0 - 2.2m-2H
-OCH₃3.9 - 4.0s-3H

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule.

Carbonyl and Ester Carbons
  • C5 (C=O): The ketone carbonyl carbon is expected to have the most downfield chemical shift.

  • -COOCH₃ (C=O): The ester carbonyl carbon will also be in the downfield region, but typically at a slightly lower chemical shift than the ketone.

Aromatic Carbons

The six aromatic carbons will have chemical shifts in the typical range for substituted benzene rings. The carbons attached to substituents (C2, C4a, C8a) will have distinct chemical shifts from those bearing protons (C1, C3, C4).

Aliphatic Carbons

The three aliphatic methylene carbons will appear in the upfield region of the spectrum.

  • C6: Being alpha to the carbonyl group, this carbon will be the most deshielded of the aliphatic carbons.

  • C8: This carbon, adjacent to the aromatic ring, will also be shifted downfield compared to a typical alkane.

  • C7: This carbon will have a chemical shift intermediate to C6 and C8.

Methyl Ester Carbon
  • -OCH₃: The methyl carbon of the ester group will be found in the upfield region.

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm)
C5 (C=O)195 - 200
-COOCH₃ (C=O)165 - 170
C4a140 - 145
C8a135 - 140
C2130 - 135
C1128 - 132
C4125 - 130
C3123 - 128
-OCH₃50 - 55
C635 - 40
C828 - 33
C720 - 25

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube.

cluster_workflow NMR Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer add_std Add Internal Standard (TMS) transfer->add_std cap Cap NMR Tube add_std->cap

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm).

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm (e.g., from -10 to 230 ppm).

Logical Relationships in Spectral Analysis

The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure. This process relies on understanding the relationships between chemical shifts, coupling constants, and the electronic and spatial arrangement of atoms.

cluster_logic NMR Spectral Analysis Logic structure Molecular Structure chem_env Chemical Environment of Nuclei structure->chem_env integration Integration structure->integration electronic_effects Inductive/Resonance Effects chem_env->electronic_effects spatial_prox Spatial Proximity chem_env->spatial_prox chem_shift Chemical Shift (δ) electronic_effects->chem_shift coupling Coupling Constant (J) spatial_prox->coupling spectrum Observed NMR Spectrum chem_shift->spectrum coupling->spectrum integration->spectrum

Mass Spectrometry Fragmentation of Tetralone Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of tetralone esters. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of these compounds, which are significant scaffolds in medicinal chemistry and drug development. This document outlines the core fragmentation mechanisms, presents predicted quantitative data for representative molecules, and provides a general experimental protocol for their analysis.

Core Fragmentation Mechanisms of Tetralone Esters

The fragmentation of tetralone esters in mass spectrometry is governed by the presence of two key functional groups: a cyclic ketone (the tetralone moiety) and an ester group. The initial ionization event, typically the removal of an electron by electron impact (EI), generates a molecular ion (M+•) that is energetically unstable and undergoes a series of fragmentation reactions. The primary fragmentation pathways are driven by the stability of the resulting fragment ions and neutral losses.

The fragmentation of these molecules is primarily dictated by established mechanisms for ketones and esters, including α-cleavage and McLafferty rearrangements.

Alpha (α)-Cleavage

Alpha-cleavage is a predominant fragmentation mechanism for carbonyl compounds.[1] It involves the homolytic cleavage of a bond adjacent to the carbonyl group. For tetralone esters, α-cleavage can occur at several positions, leading to the formation of stable acylium ions.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom. This rearrangement proceeds through a six-membered transition state and results in the elimination of a neutral alkene molecule.

Predicted Fragmentation Patterns of Representative Tetralone Esters

The following sections detail the predicted fragmentation patterns for two representative tetralone esters: Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Molecular Formula: C₁₂H₁₂O₃ Molecular Weight: 204.22 g/mol

The predicted major fragment ions for this compound are summarized in the table below.

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
204[M]+•-Molecular Ion
173[M - OCH₃]+•OCH₃α-Cleavage at the ester
145[M - COOCH₃]+•COOCH₃α-Cleavage at the tetralone ring
118[C₈H₆O]+•C₂H₂O₂Retro-Diels-Alder reaction
90[C₇H₆]+•COFrom m/z 118
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Molecular Formula: C₁₃H₁₄O₃ Molecular Weight: 218.25 g/mol [2]

The predicted major fragment ions for this compound are summarized in the table below.

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
218[M]+•-Molecular Ion
173[M - OC₂H₅]+•OC₂H₅α-Cleavage at the ester
145[M - COOC₂H₅]+•COOC₂H₅α-Cleavage at the tetralone ring
118[C₈H₆O]+•C₃H₄O₂Retro-Diels-Alder reaction
90[C₇H₆]+•COFrom m/z 118

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for tetralone esters.

Fragmentation_Alpha_Cleavage M Molecular Ion (M+•) m/z 204/218 F1 Acylium Ion m/z 173 M->F1 α-Cleavage (ester) F2 Tetralone Fragment m/z 145 M->F2 α-Cleavage (ring) NL1 •OR NL2 •COOR

Caption: Alpha-cleavage pathways of the molecular ion.

Fragmentation_Retro_Diels_Alder M Molecular Ion (M+•) m/z 204/218 F3 Naphthol Radical Cation m/z 118 M->F3 Retro-Diels-Alder NL3 C₂H₂O₂ / C₃H₄O₂ F4 Benzene Fragment m/z 90 F3->F4 Loss of CO NL4 CO

Caption: Retro-Diels-Alder fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of tetralone esters using GC-MS with electron ionization. This protocol is intended as a guideline and may require optimization for specific instruments and compounds.

Sample Preparation
  • Dissolution: Dissolve the tetralone ester sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[3]

GC Conditions:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Flow Rate: 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

MS Conditions:

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

  • Solvent Delay: 3 minutes.

Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion peak and the characteristic fragment ions. Comparison of the obtained fragmentation pattern with the predicted pathways and reference spectra in databases (e.g., NIST) can aid in structural confirmation.

Logical Workflow for Fragmentation Analysis

The following diagram illustrates the logical workflow for analyzing the mass spectrum of an unknown tetralone ester.

Logical_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Elucidation A Sample Preparation B GC-MS Analysis (EI) A->B C Identify Molecular Ion (M+•) B->C D Identify Major Fragment Ions C->D E Propose Fragmentation Pathways (α-cleavage, McLafferty, etc.) D->E F Compare with Database Spectra E->F G Confirm Structure F->G

Caption: Workflow for fragmentation analysis.

References

Unveiling the Enigmatic Core: A Technical Guide to the Biological Landscape of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the biological activity of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Despite a comprehensive review of scientific literature and pharmacological databases, there is a notable absence of published data detailing specific biological activities for this particular compound. Its primary role appears to be that of a chemical intermediate, a foundational building block for the synthesis of more complex molecules.

While direct biological data for this compound is not available, the core chemical structure to which it belongs, the tetralone scaffold, is of significant interest in medicinal chemistry. The tetralone core is considered a "privileged structure," meaning it is a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities.

The Tetralone Scaffold: A Hub of Diverse Biological Activity

Derivatives of the tetralone ring system have been reported to exhibit a broad spectrum of pharmacological effects. The specific biological activity is highly contingent on the nature and position of chemical substituents on the tetralone framework. This structural versatility allows for the fine-tuning of molecular properties to interact with various biological targets.

A summary of the known biological activities associated with the broader class of tetralone derivatives includes:

  • Anticancer Properties: Certain tetralone derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines, making them promising candidates for the development of new anticancer agents.

  • Central Nervous System (CNS) Activity: The tetralone scaffold is a key component in some antidepressant medications. Derivatives have been explored as inhibitors of monoamine oxidase (MAO), an important target in the treatment of depression and Parkinson's disease.

  • Anti-infective Potential: Some tetralone derivatives have shown activity against Leishmania parasites, suggesting potential applications in treating leishmaniasis.

  • Metabolic Disease Applications: Inhibition of key enzymes by certain hydroxy-substituted tetralones indicates their potential as antidiabetic agents.

  • Anti-inflammatory Effects: Tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase.[1] MIF is a proinflammatory cytokine, and its inhibition represents a potential therapeutic strategy for inflammatory diseases.[1][2]

  • Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: Tetralone derivatives have been discovered as potent and selective inhibitors of DGAT1, an enzyme involved in triglyceride synthesis, highlighting their potential in metabolic disorders.[3]

Putative Role of this compound in Synthesis

Given the established versatility of the tetralone scaffold, this compound is best characterized as a valuable intermediate in synthetic organic and medicinal chemistry.[4] The presence of both a ketone and a methyl ester functional group provides two reactive sites for further chemical modifications, allowing for the construction of more elaborate molecular architectures.

Below is a conceptual workflow illustrating the potential use of this compound in a drug discovery context.

G cluster_0 Synthesis & Modification cluster_1 Biological Screening cluster_2 Lead Optimization Start Methyl 5-oxo-5,6,7,8- tetrahydronaphthalene-2-carboxylate Mod Chemical Modification (e.g., substitution, cyclization) Start->Mod Functional Group Reactivity Library Library of Novel Tetralone Derivatives Mod->Library Screening High-Throughput Screening (e.g., enzymatic assays, cell-based assays) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Optimized Lead Compound SAR->Lead Preclinical Preclinical Studies Lead->Preclinical Further Development

Figure 1: Conceptual workflow for the utilization of this compound in a drug discovery program.

Conclusion

References

The Tetralone Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of a wide array of pharmacologically active agents. Its inherent structural features and synthetic tractability have enabled the exploration of diverse chemical spaces, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective compounds. This technical guide provides a comprehensive overview of the pharmacological applications of the tetralone core, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to empower researchers in the pursuit of novel therapeutics.

Anticancer Applications: Targeting Proliferation and Survival

The tetralone scaffold is a prominent feature in a variety of anticancer agents, demonstrating efficacy against numerous cancer cell lines. These derivatives employ diverse mechanisms, including the inhibition of key enzymes and the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of tetralone derivatives has been quantified through extensive in vitro cytotoxicity screening. The half-maximal inhibitory concentration (IC50) values for various compounds against different cancer cell lines are summarized below.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Chalcone Derivatives 2,6-dihaloarylchalcone (3a)HeLa (Cervical)3.5[1]
2,6-dihaloarylchalcone (3a)MCF-7 (Breast)4.5[1]
Pyridinyl Tetralone Chalcone (3d)MOLT-4 (Leukemia)>60% growth inhibition[2]
Triazole Derivatives Longifolene-derived triazole (6g)MCF-7 (Breast)4.42 ± 2.93[3]
Longifolene-derived triazole (6h)A549 (Lung)9.89 ± 1.77[3]
Thiazoline Derivatives Thiazoline-Tetralin (4e)MCF-7 (Breast)-[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Tetralone derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetralone derivative in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treat_cells Treat Cells with Compound cell_seeding->treat_cells 24h Incubation compound_prep Prepare Serial Dilutions of Tetralone Derivative compound_prep->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt 24-72h Incubation incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

General workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Tetralone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of tetralone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Aminoguanidine Derivatives Compound 2DStaphylococcus aureus0.5[5][6][7]
Compound 2DMRSA-21[5][6][7]
Indazoline Derivatives Chloro and Fluoro substitutedEscherichia coli-[8]
Functionalized Tetralones Compound 2a (R=CH₃)Pseudomonas aeruginosa31.25[9]
Compound 2d (R=O-CH₂-CH₃)Aspergillus niger62.5[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[4][10][11][12]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Tetralone derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the tetralone derivative in the broth medium in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the standardized inoculum.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis inoculum_prep Prepare Standardized Inoculum inoculate_wells Inoculate Wells with Microorganism inoculum_prep->inoculate_wells compound_dilution Prepare Serial Dilutions in 96-well Plate compound_dilution->inoculate_wells incubate_plate Incubate Plate (18-24h) inoculate_wells->incubate_plate read_mic Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Tetralone derivatives have demonstrated promising anti-inflammatory effects by targeting key mediators of the inflammatory response, such as macrophage migration inhibitory factor (MIF) and reactive oxygen species (ROS).

Mechanism of Action: Inhibition of MIF Tautomerase and Reduction of Inflammatory Mediators

Certain tetralone derivatives act as inhibitors of MIF tautomerase, an enzyme implicated in pro-inflammatory responses.[13][14] By inhibiting this enzyme, these compounds can attenuate macrophage activation. Furthermore, some derivatives have been shown to reduce the production of ROS and nitrite, key inflammatory mediators, in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Experimental Protocol: MIF Tautomerase Inhibition Assay

The inhibition of MIF tautomerase activity can be assessed using a spectrophotometric assay with L-dopachrome methyl ester as a substrate.[16][17][18][19]

Materials:

  • Recombinant human MIF

  • L-dopachrome methyl ester

  • Tetralone derivative stock solution (in DMSO)

  • Reaction buffer (e.g., 50 mM Bis-Tris, 1 mM EDTA, pH 6.2)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate recombinant MIF with various concentrations of the tetralone derivative in the reaction buffer for 15 minutes at room temperature.

  • Substrate Preparation: Prepare the L-dopachrome methyl ester substrate solution immediately before use.

  • Reaction Initiation: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 475 nm over time. The rate of decrease is proportional to the MIF tautomerase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

The intracellular production of ROS in macrophages can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[17][20][21][22][23]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Tetralone derivative stock solution (in DMSO)

  • DCFH-DA solution (10 mM stock in DMSO)

  • 24-well plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the tetralone derivative for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • DCFH-DA Staining: Wash the cells and incubate them with a 10 µM working solution of DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Quantify the relative fluorescence intensity compared to the LPS-stimulated control to determine the extent of ROS inhibition.

Experimental Protocol: Nitrite Quantification (Griess Assay)

The production of nitric oxide (NO) by macrophages can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3][24][25][26][27]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Tetralone derivative stock solution (in DMSO)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture macrophages and treat them with tetralone derivatives and LPS as described for the ROS assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatants.

  • Griess Reaction: In a 96-well plate, mix equal volumes of the supernatant and the Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK MyD88-dependent pathway TNFR->IKK TRADD/TRAF2 pathway IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Tetralone Tetralone Derivatives Tetralone->IKK Inhibition Tetralone->NFkB_nuc Inhibition of Translocation

Inhibition of the NF-κB signaling pathway by tetralone derivatives.

Neuroprotective Effects: A Multifaceted Approach to Neurological Disorders

The tetralone scaffold has shown promise in the development of agents for neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease, through multiple mechanisms of action.

Mechanism of Action: Targeting Key Enzymes and Pathological Processes

Tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, an enzyme involved in the degradation of neurotransmitters and implicated in the pathology of Parkinson's disease.[15][24] Additionally, certain derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, a key target in Alzheimer's disease therapy. Furthermore, some tetralone compounds have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Quantitative Data: Inhibition of Neurologically Relevant Enzymes

The inhibitory activity of tetralone derivatives against MAO-A, MAO-B, and AChE is presented below.

Compound ClassDerivative ExampleTarget EnzymeIC50Reference
α-Tetralone Derivatives 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-oneMAO-B4.5 nM[24]
6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-oneMAO-A24 nM[24]
C7-Substituted α-Tetralones Arylalkyloxy substitutedMAO-B0.00089-0.047 µM[17]
α,β-Unsaturated Carbonyl-based Tetralones Compound 3fAChE0.045 ± 0.02 µM-
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to determine AChE activity and screen for its inhibitors.[5][8][27][28][29][30]

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Tetralone derivative stock solution (in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the phosphate buffer, DTNB solution, and the tetralone derivative at various concentrations. Then add the AChE solution and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Experimental Protocol: Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Assay)

The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the aggregation of Aβ peptides and screen for aggregation inhibitors.[2][31][32][33][34]

Materials:

  • Aβ (1-42) peptide

  • Thioflavin T (ThT) solution

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Tetralone derivative stock solution (in DMSO)

  • Black 96-well plates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., HFIP) and then dilute it in the phosphate buffer to the desired concentration (e.g., 10 µM).

  • Incubation: In a black 96-well plate, incubate the Aβ solution with various concentrations of the tetralone derivative at 37°C with continuous shaking.

  • ThT Addition: At various time points, add ThT solution to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Plot the fluorescence intensity over time to monitor the aggregation kinetics. Compare the fluorescence of samples with and without the inhibitor to determine the percentage of inhibition.

Synthesis of Tetralone Derivatives

The versatility of the tetralone scaffold is further enhanced by the numerous synthetic routes available for its derivatization. Common strategies include Friedel-Crafts acylation and alkylation, Claisen-Schmidt condensation to form chalcones, and various cyclization reactions to introduce heterocyclic moieties.

General Synthesis of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

This procedure describes a common method for the O-alkylation of a hydroxy-tetralone.[29]

Materials:

  • 6-hydroxy-1-tetralone

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Reflux apparatus

  • TLC plates

Procedure:

  • Suspend 6-hydroxy-1-tetralone and potassium carbonate in acetone.

  • Add benzyl bromide to the mixture.

  • Heat the reaction mixture under reflux for 6 hours, monitoring the reaction progress by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization.

General Synthesis of Tetralone-Triazole Derivatives

This multi-step synthesis illustrates the construction of more complex tetralone derivatives incorporating a triazole ring.[3]

Materials:

  • Longifolene (starting material for the tetralin core)

  • Various reagents for isomerization, oxidation, bromination, and cyclization.

  • Sulfonyl chlorides for final derivatization.

Procedure:

  • Synthesis of the Tetralone Core: Prepare the 6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one from longifolene through a series of reactions including isomerization, Friedel-Crafts acylation, and intramolecular cyclization.

  • Introduction of the Triazole Moiety: Brominate the tetralone at the α-position, followed by reaction with 5-amino-1H-1,2,4-triazole-3-thiol to form the 2-(5-amino-1H-1,2,4-triazol-3-ylthio) derivative.

  • Final Derivatization: React the amino group of the triazole with various substituted sulfonyl chlorides to obtain the final target compounds.

Conclusion

The tetralone scaffold represents a highly valuable and adaptable platform for the design and discovery of new therapeutic agents. Its presence in compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities underscores its significance in medicinal chemistry. The synthetic accessibility of the tetralone core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved efficacy and selectivity. This guide provides a foundational resource for researchers aiming to harness the therapeutic potential of the tetralone scaffold in the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a tetralone derivative, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Tetralone scaffolds are recognized as important building blocks in the synthesis of therapeutically relevant molecules, including anticancer and antibacterial agents. This technical guide provides a comprehensive review of the available information on this compound, including its chemical and physical properties. Due to the limited specific data on this particular molecule, this guide also incorporates general information on the synthesis, characterization, and potential biological activities of structurally related tetralone derivatives to provide a broader context for researchers.

Introduction

The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. These activities include potential as anticancer, antibacterial, and antifungal agents, as well as their use as plant growth regulators. The reactivity of the tetralone core makes it a versatile starting material for the synthesis of more complex polycyclic molecules. This compound, a specific derivative of this class, holds potential as a synthetic intermediate or as a bioactive molecule in its own right. This document aims to consolidate the known information about this compound and to provide a framework for its further investigation.

Chemical and Physical Properties

PropertyValueSource
CAS Number 144464-66-4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₂H₁₂O₃--INVALID-LINK--
Molecular Weight 204.22 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Storage Temperature 4°C--INVALID-LINK--
InChI Key QMICDTYERUBTNO-UHFFFAOYSA-N--INVALID-LINK--

Note: Spectroscopic data such as NMR, HPLC, and LC-MS are mentioned as being available from some suppliers but are not publicly detailed.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a general and plausible synthetic route can be inferred from the well-established chemistry of tetralones. A common approach involves the Friedel-Crafts acylation of a suitable benzene derivative followed by cyclization.

General Synthetic Workflow

The synthesis of tetralone derivatives often follows a logical progression from starting materials to the final product, with purification and characterization at each key step.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A Starting Materials (e.g., Substituted Benzene and Succinic Anhydride) B Friedel-Crafts Acylation A->B C Clemmensen or Wolff-Kishner Reduction B->C D Intramolecular Friedel-Crafts Acylation (Cyclization) C->D E Esterification D->E F Crude Product E->F G Column Chromatography F->G H Recrystallization G->H I Spectroscopic Analysis (NMR, IR, MS) H->I J Purity Assessment (HPLC) I->J K Methyl 5-oxo-5,6,7,8- tetrahydronaphthalene-2-carboxylate J->K Pure Compound

A generalized workflow for the synthesis and purification of a tetralone derivative.
Representative Experimental Protocol

The following is a representative, hypothetical protocol for the synthesis of a tetralone derivative, which could be adapted for this compound.

Step 1: Friedel-Crafts Acylation A solution of a substituted benzene (1 equivalent) and succinic anhydride (1.1 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) is cooled to 0°C. Anhydrous aluminum chloride (2.5 equivalents) is added portion-wise, and the mixture is stirred at room temperature for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield the keto-acid.

Step 2: Reduction of the Ketone The keto-acid (1 equivalent) is subjected to Clemmensen reduction (using zinc amalgam and hydrochloric acid) or Wolff-Kishner reduction (using hydrazine hydrate and a strong base) to reduce the ketone to a methylene group, affording the corresponding substituted phenylbutyric acid.

Step 3: Intramolecular Cyclization The phenylbutyric acid (1 equivalent) is treated with a dehydrating agent such as polyphosphoric acid or Eaton's reagent and heated to induce intramolecular Friedel-Crafts acylation, leading to the formation of the tetralone ring.

Step 4: Esterification The resulting carboxylic acid is esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by treatment with diazomethane or methyl iodide in the presence of a base.

Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system.

Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Purity is typically assessed by HPLC.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the mechanism of action of this compound. However, the broader class of tetralone derivatives has been shown to exhibit a range of biological effects, suggesting potential avenues for investigation for this specific compound.

Potential Biological Activities of Tetralone Derivatives
  • Anticancer Activity: Many tetralone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

  • Antibacterial and Antifungal Activity: The tetralone scaffold is present in some natural and synthetic compounds with antimicrobial properties.

  • Enzyme Inhibition: Certain tetralone derivatives have been shown to inhibit specific enzymes, which could be a mechanism for their therapeutic effects.

Hypothetical Signaling Pathway Modulation

Given the known activities of other tetralone derivatives, one could hypothesize that this compound might interact with cellular signaling pathways, for instance, as a kinase inhibitor. The following diagram illustrates a hypothetical mechanism of action.

G cluster_compound Hypothetical Action A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Signaling Cascade (e.g., MAPK pathway) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation, Survival, Angiogenesis E->F G Methyl 5-oxo-5,6,7,8- tetrahydronaphthalene-2-carboxylate G->C Inhibition

A hypothetical signaling pathway potentially inhibited by a tetralone derivative.

Future Directions

The lack of detailed information on this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Development and optimization of a robust synthetic route.

  • Full spectroscopic characterization of the compound.

  • Screening for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

  • If activity is identified, further studies to elucidate the mechanism of action and identify potential molecular targets.

Conclusion

This compound is a member of the promising tetralone class of compounds. While specific data on its synthesis and biological properties are scarce, the known activities of related compounds suggest that it could be a valuable subject for further investigation in the fields of medicinal chemistry and drug discovery. The information and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers interested in exploring the potential of this and other related tetralone derivatives.

The Tetralone Core: A Comprehensive Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry and natural product synthesis. Its unique combination of a rigid aromatic ring and a flexible cycloalkanone moiety provides a versatile template for the design of a wide array of biologically active compounds. This technical guide delves into the discovery and rich synthetic history of tetralone derivatives, offering a comprehensive overview of classical and modern synthetic methodologies, detailed experimental protocols, and a summary of their significant applications in drug discovery, supported by quantitative data.

Discovery and Early Recognition of Biological Significance

The journey of tetralone derivatives in medicinal chemistry is a testament to the enduring relevance of this structural motif. While the core α-tetralone structure has been known for over a century, its emergence as a pharmacologically significant scaffold has been a gradual process, evolving from initial observations of biological activity to the rational design of potent therapeutic agents.

Early investigations into the biological effects of tetralone derivatives were often serendipitous. However, it was the exploration of analogues of known bioactive molecules that began to systematically unveil their potential. For instance, the structural similarity of certain tetralone derivatives to endogenous neurotransmitters and other signaling molecules prompted investigations into their effects on the central nervous system. This line of inquiry ultimately led to the discovery of their potent monoamine oxidase (MAO) inhibitory activity, a key target for the treatment of depression and neurodegenerative disorders like Parkinson's disease.

The discovery of the antidepressant sertraline, a blockbuster drug, marked a pivotal moment in the history of tetralone derivatives. The synthesis of sertraline, which features a complex tetralone-derived core, highlighted the potential of this scaffold to yield highly selective and efficacious drugs. Concurrently, researchers began to uncover the broad-spectrum biological activities of tetralones, including their anticancer, antimicrobial, and anti-inflammatory properties, further solidifying their status as a versatile platform for drug discovery.[1] Natural products containing the tetralone core, such as Actinoranone and Perenniporide A, have also been identified, showcasing cytotoxic and other significant biological activities, and inspiring synthetic efforts to create novel analogs.

Synthetic History and Methodologies

The synthesis of tetralone derivatives has evolved significantly from classical methods to sophisticated modern techniques that allow for precise control over stereochemistry and functional group introduction.

Classical Synthetic Approaches

The cornerstone of classical tetralone synthesis is the intramolecular Friedel-Crafts acylation . This powerful reaction involves the cyclization of a suitable phenyl-substituted carboxylic acid or its corresponding acyl halide in the presence of a strong acid catalyst.

A common and well-established method for the synthesis of the parent α-tetralone is the cyclization of 4-phenylbutanoic acid.

Experimental Protocol: Synthesis of 4-Phenylbutanoic Acid

  • Materials: Benzene, γ-butyrolactone, anhydrous aluminum chloride, ice, concentrated hydrochloric acid, toluene, 20% potassium hydroxide solution.

  • Procedure:

    • To a stirred solution of benzene (1 L) and γ-butyrolactone (104 g, 1.21 moles) in a 3-L three-necked flask, add anhydrous aluminum chloride (600 g, 4.5 moles) in portions over 2 hours.

    • Heat the mixture on a steam bath with continued stirring for 16 hours.

    • Cool the reaction mixture to room temperature and pour it onto 3 kg of crushed ice with 500 mL of concentrated hydrochloric acid.

    • Separate the lower aqueous layer and extract it with approximately 500 mL of toluene.

    • Combine the organic layer and the toluene extract, and wash successively with water, 20% potassium hydroxide solution, and water.

    • Distill the combined organic layers under reduced pressure to remove the solvents.

    • The resulting crude 4-phenylbutanoic acid can be used in the next step without further purification.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutanoic Acid

  • Materials: 4-phenylbutanoic acid, thionyl chloride, carbon disulfide, aluminum chloride, ice, concentrated hydrochloric acid, benzene.

  • Procedure:

    • In a 500-cc round-bottomed flask fitted with a reflux condenser, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.

    • Carefully heat the mixture on a steam bath until the acid melts and allow the reaction to proceed for 25-30 minutes until the evolution of hydrogen chloride ceases. Warm on the steam bath for an additional 10 minutes.

    • Cool the flask, add 175 cc of carbon disulfide, and cool the solution in an ice bath.

    • Add 30 g (0.23 mole) of aluminum chloride rapidly and connect the flask to a reflux condenser.

    • After the initial vigorous evolution of hydrogen chloride subsides, slowly warm the mixture to boiling on a steam bath and heat for 10 minutes.

    • Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 mL of concentrated hydrochloric acid.

    • Transfer the mixture to a 2-L round-bottomed flask and steam-distill. The carbon disulfide will distill first, followed by the α-tetralone.

    • Separate the oily product and extract the aqueous layer three times with 100-cc portions of benzene.

    • Combine the oil and benzene extracts, remove the solvent, and distill the residue under reduced pressure to yield α-tetralone.

Logical Workflow for α-Tetralone Synthesis

G cluster_0 Synthesis of 4-Phenylbutanoic Acid cluster_1 Synthesis of α-Tetralone A Benzene + γ-Butyrolactone B Friedel-Crafts Alkylation (AlCl3) A->B Reaction C 4-Phenylbutanoic Acid B->C Workup D 4-Phenylbutanoic Acid E Acyl Chloride Formation (SOCl2) D->E Reaction F Intramolecular Friedel-Crafts Acylation (AlCl3) E->F Cyclization G α-Tetralone F->G Workup G A Cyclopentenone + Arylboronic Acid B Pd-catalyzed Asymmetric 1,4-Addition A->B [Pd], Chiral Ligand C Chiral 3-Arylcyclopentanone B->C Formation of β-stereocenter D Rh-catalyzed C-C Activation/ C-H Functionalization C->D [Rh], Ligand E Chiral 1-Tetralone D->E Formation of C4-quaternary center G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Serotonin Serotonin Vesicle Vesicle Serotonin->Vesicle Packaging SERT SERT (Serotonin Transporter) Synapse Serotonin Vesicle->Synapse Release Synapse->SERT Reuptake Receptor Serotonin Receptor Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Sertraline Sertraline (SSRI) Sertraline->SERT Inhibition

References

Methodological & Application

Synthesis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocols outlined below are based on established chemical transformations and provide a comprehensive guide for the laboratory-scale preparation of this compound.

Introduction

This compound is a tetralone derivative with significant applications in organic synthesis. Its bicyclic structure, featuring both a ketone and an ester functional group, makes it a versatile building block for the construction of more complex polycyclic molecules, including those with potential biological activity. This document details a reliable synthetic route starting from readily available commercial reagents.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step sequence, as illustrated in the workflow diagram below. The key transformations involve a Friedel-Crafts acylation, a Clemmensen reduction, an oxidation of a benzylic methyl group, an intramolecular Friedel-Crafts acylation, and a final esterification.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Oxidation cluster_3 Step 4: Intramolecular Friedel-Crafts Acylation cluster_4 Step 5: Fischer Esterification A Toluene & Succinic Anhydride B 4-Oxo-4-(p-tolyl)butanoic acid A->B AlCl3 C 4-(p-Tolyl)butanoic acid B->C Zn(Hg), HCl D 4-(4-Carboxyphenyl)butanoic acid C->D KMnO4 E 5-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid D->E Polyphosphoric Acid F Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylate E->F CH3OH, H2SO4

Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the synthesis of aromatic ketones. A significant application of this reaction is the intramolecular cyclization of 4-arylbutyric acids and their derivatives to produce tetralones. Tetralone scaffolds are crucial intermediates in the synthesis of a wide range of biologically active molecules and natural products, including antidepressants like Sertraline and ABT-200.[1] This document provides detailed protocols and application notes for the synthesis of tetralones via intramolecular Friedel-Crafts acylation, offering a comparative overview of various catalytic systems and reaction conditions.

Reaction Principle

The synthesis of tetralones via intramolecular Friedel-Crafts acylation involves the cyclization of a 4-arylbutyric acid or its corresponding acyl chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacks the aromatic ring to form a six-membered cyclic ketone.[2][3] This intramolecular approach is highly effective for forming six-membered rings.[3]

Core Reaction

Caption: General scheme for tetralone synthesis.

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and purity of the resulting tetralone. Below is a summary of various reported methods.

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Phenylbutyric acidP₂O₅ / CH₃SO₃H-Room Temp12Good[4]
4-Arylbutyric acidsTrifluoroacetic anhydride (TFAA)1,2-Dichloroethane0 to Room Temp2Good[4]
Substituted phenylacetic acid & 1-alkeneTFAA / H₃PO₄-Not specifiedNot specifiedNot specified[5]
4-Arylbutyric acidsBi(NTf₂)₃ or M(OTf)₃Triflate-anion ionic liquidsMicrowaveShortModerate to Good[6][7]
2-Methylanisole & succinic anhydrideAlCl₃Not specifiedNot specifiedNot specifiedNot specified[8]
4-Oxo-4-phenylbutanoic acid & arenesTESOTf / Et₃SiHHFIPNot specifiedNot specified60-80[9]

Experimental Protocols

Protocol 1: Cyclization of 4-Phenylbutyric Acid using P₂O₅ in Methanesulfonic Acid.[4]

This protocol is a classic and effective method for the synthesis of α-tetralone.

Materials:

  • 4-Phenylbutyric acid

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (CH₃SO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a mixture of phosphorus pentoxide (2.52 equivalents) in methanesulfonic acid (38 equivalents), add 4-phenylbutyric acid (1 equivalent).

  • Stir the resulting solution at room temperature for 12 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude tetralone.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Cyclization of 4-Arylbutyric Acids using Trifluoroacetic Anhydride.[4]

This method utilizes trifluoroacetic anhydride, which acts as both a reagent and a solvent in some cases.

Materials:

  • 4-Arylbutyric acid

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • 1,2-Dichloroethane (DCE)

  • Petroleum ether

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the 4-arylbutyric acid (1 equivalent) in dry 1,2-dichloroethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of trifluoroacetic anhydride (2 equivalents) in 1,2-dichloroethane dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and diethyl ether (e.g., 80:20 v/v) as the eluent.

Reaction Mechanism and Workflow

Mechanistic Pathway

The intramolecular Friedel-Crafts acylation for tetralone synthesis proceeds through the formation of a key acylium ion intermediate.

Friedel-Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Rearomatization A 4-Arylbutyric Acid Derivative C Acylium Ion Intermediate A->C + Catalyst B Lewis Acid (e.g., AlCl₃) or Brønsted Acid B->C + Catalyst D Aromatic Ring Attack C->D Intramolecular Attack E Sigma Complex (Arenium Ion) D->E F Deprotonation E->F - H⁺ G Tetralone Product F->G

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of tetralones.

Experimental_Workflow node_reactant node_reactant node_process node_process node_product node_product node_analysis node_analysis A Reactant Preparation (4-Arylbutyric Acid Derivative) B Reaction Setup (Solvent, Catalyst) A->B C Intramolecular Friedel-Crafts Acylation B->C D Reaction Quenching (e.g., Ice Water) C->D E Extraction D->E F Drying and Concentration E->F G Crude Tetralone F->G H Purification (Chromatography/Distillation) G->H I Pure Tetralone H->I J Characterization (NMR, IR, MS) I->J

Caption: General experimental workflow for tetralone synthesis.

Safety Precautions

  • Friedel-Crafts reactions often employ strong Lewis acids (e.g., AlCl₃) which are corrosive and moisture-sensitive. Handle these reagents in a fume hood and under an inert atmosphere.[10]

  • Acyl chlorides are lachrymatory and corrosive.[10]

  • The reaction can be exothermic; therefore, controlled addition of reagents and cooling is often necessary.[10]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The intramolecular Friedel-Crafts acylation is a robust and versatile method for the synthesis of tetralones. The choice of starting material and catalytic system can be tailored to achieve desired yields and purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers in synthetic and medicinal chemistry to effectively utilize this important transformation in their work.

References

Synthesis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a valuable intermediate in the development of novel therapeutics. The synthesis involves a four-step reaction sequence commencing with a Friedel-Crafts acylation, followed by an oxidation, an intramolecular Friedel-Crafts cyclization, and concluding with a Fischer esterification.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. The synthesis begins with the readily available starting materials, toluene and succinic anhydride, and proceeds through key intermediates to yield the final product.

Synthesis_Workflow Toluene Toluene Step1 Step 1: Friedel-Crafts Acylation Toluene->Step1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Step1 Intermediate1 4-oxo-4-(p-tolyl)butanoic acid Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 4-oxo-4-(4-carboxyphenyl)butanoic acid Step2->Intermediate2 Step3 Step 3: Intramolecular Friedel-Crafts Acylation Intermediate2->Step3 Intermediate3 5-oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid Step3->Intermediate3 Step4 Step 4: Fischer Esterification Intermediate3->Step4 FinalProduct Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylate Step4->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-oxo-4-(p-tolyl)butanoic acid via Friedel-Crafts Acylation

This procedure details the acylation of toluene with succinic anhydride using an aluminum chloride catalyst.[1][2]

Materials:

  • Toluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a fume hood, to a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane, add succinic anhydride (1.0 equivalent) portion-wise at 0 °C (ice bath).

  • After the addition is complete, add toluene (1.1 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

ParameterValue
Reactant Amount (molar ratio)
Toluene1.1 eq
Succinic anhydride1.0 eq
Anhydrous AlCl₃2.2 eq
Reaction Time 12 hours
Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Step 2: Synthesis of 4-oxo-4-(4-carboxyphenyl)butanoic acid via Oxidation

This step involves the oxidation of the methyl group of 4-oxo-4-(p-tolyl)butanoic acid to a carboxylic acid.

Materials:

  • 4-oxo-4-(p-tolyl)butanoic acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Water

Equipment:

  • Three-necked round-bottom flask with a reflux condenser and a mechanical stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 4-oxo-4-(p-tolyl)butanoic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide.

  • Heat the solution to 80-90 °C and add a solution of potassium permanganate (approximately 3.0 equivalents) in water portion-wise over 2-3 hours. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue heating and stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated sulfuric acid until the pH is approximately 2. A white precipitate of the dicarboxylic acid will form.

  • If the solution retains a purple or brown color, add a small amount of sodium bisulfite to decolorize it.

  • Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain 4-oxo-4-(4-carboxyphenyl)butanoic acid.

ParameterValue
Reactant Amount (molar ratio)
4-oxo-4-(p-tolyl)butanoic acid1.0 eq
Potassium permanganate~3.0 eq
Reaction Time 3-5 hours
Temperature 80-90 °C
Typical Yield 70-80%
Step 3: Synthesis of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid via Intramolecular Friedel-Crafts Acylation

This cyclization step forms the tetralone ring system.

Materials:

  • 4-oxo-4-(4-carboxyphenyl)butanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ice

  • Water

Equipment:

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • Add 4-oxo-4-(4-carboxyphenyl)butanoic acid (1.0 equivalent) to polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • Heat the mixture with vigorous stirring to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring.

  • Allow the ice to melt, and the product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization.

ParameterValue
Reactant Amount (weight ratio)
4-oxo-4-(4-carboxyphenyl)butanoic acid1 part
Polyphosphoric acid10-20 parts
Reaction Time 2-4 hours
Temperature 80-100 °C
Typical Yield 80-90%
Step 4: Synthesis of this compound via Fischer Esterification

The final step is the esterification of the carboxylic acid with methanol.[3][4][5][6]

Materials:

  • 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The final product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue
Reactant Amount (molar ratio)
5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid1.0 eq
Methanol20-50 eq
Concentrated H₂SO₄0.1-0.2 eq
Reaction Time 4-8 hours
Temperature Reflux
Typical Yield 90-98%

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis Expected Results
¹H NMR Peaks corresponding to aromatic, benzylic, and aliphatic protons, as well as the methyl ester singlet.
¹³C NMR Resonances for carbonyl, carboxyl, aromatic, and aliphatic carbons.
Mass Spec Molecular ion peak corresponding to the calculated mass of C₁₂H₁₂O₃.
IR Characteristic stretches for C=O (ketone and ester), C-O, and aromatic C-H bonds.
Melting Point A sharp melting point indicates high purity.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation at each stage.

Logical_Flow Start Aromatic Hydrocarbon (Toluene) Acylation Friedel-Crafts Acylation (C-C bond formation) Start->Acylation KetoAcid Keto-Arylalkanoic Acid Acylation->KetoAcid Oxidation Side-chain Oxidation (Functional group interconversion) KetoAcid->Oxidation Diacid Di-carboxylic Acid Intermediate Oxidation->Diacid Cyclization Intramolecular Acylation (Ring formation) Diacid->Cyclization TetraloneAcid Tetralone Carboxylic Acid Cyclization->TetraloneAcid Esterification Fischer Esterification (Functional group modification) TetraloneAcid->Esterification FinalProduct Target Methyl Ester Esterification->FinalProduct

Caption: Logical progression of the synthetic transformations.

References

Application Notes and Protocols for the Purification of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are based on established chemical principles and purification techniques commonly applied to analogous tetralone derivatives.

Introduction

This compound is a bicyclic aromatic ketone and ester with a molecular formula of C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . Its purification is a critical step following synthesis to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The primary techniques employed are column chromatography and recrystallization, with High-Performance Liquid Chromatography (HPLC) being used for high-purity applications and analytical verification.

Purification Strategies Overview

The typical workflow for the purification of this compound involves an initial work-up of the reaction mixture, followed by a primary purification step such as column chromatography, and an optional final polishing step like recrystallization for achieving higher purity.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Reaction Mixture Workup Aqueous Work-up Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization HPLC Preparative HPLC (Optional, High Purity) Column_Chromatography->HPLC Pure_Product Pure Product Recrystallization->Pure_Product HPLC->Pure_Product

Caption: General purification workflow for this compound.

Experimental Protocols

Aqueous Work-up Protocol

This protocol is designed to remove inorganic salts, water-soluble organic impurities, and any remaining acidic or basic catalysts from the crude reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction was carried out in a water-miscible solvent, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate (approximately 50-100 mL for a 1-5 g scale).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize and remove acidic impurities. Caution: Vent the separatory funnel frequently to release any evolved CO₂ gas.

    • Water (1 x 50 mL).

    • Saturated aqueous NaCl (brine) solution (1 x 50 mL) to facilitate phase separation and remove residual water.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

Column Chromatography Protocol

This is the primary method for separating the target compound from less polar and more polar impurities.

Materials:

  • Crude product from the aqueous work-up

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl acetate (or other suitable solvent systems like pentane/ether)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluting solvent (e.g., to 20-30% ethyl acetate in hexanes) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Table 1: Typical Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexanes/Ethyl Acetate Gradient (e.g., 5% to 30% EtOAc)
LoadingDry or wet loading in minimal solvent
MonitoringTLC with UV visualization (254 nm)
Expected Purity>95%
Typical Recovery70-90%
Recrystallization Protocol

For obtaining a highly pure, crystalline solid product.

Materials:

  • Purified product from column chromatography

  • Recrystallization solvent (e.g., methanol, ethanol, or a mixture like hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the compound in a minimum amount of a suitable hot solvent. A good solvent will dissolve the compound well when hot but poorly when cold.

  • Once completely dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Table 2: Potential Recrystallization Solvents

Solvent/SystemRationale
MethanolThe compound is an ester, which may have moderate solubility in alcohols.
EthanolSimilar to methanol, can be a good choice for esters.
Hexanes/Ethyl AcetateA non-polar/polar solvent mixture allows for fine-tuning of solubility.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Purification

HPLC is a powerful technique for assessing the purity of the final product and can be scaled up for preparative purification to achieve very high purity levels.

Analytical HPLC Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Trifluoroacetic Acid (TFA)
Gradient e.g., 50-95% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Preparative HPLC Considerations:

For preparative HPLC, the conditions would be scaled up with a larger column diameter, higher flow rates, and larger injection volumes. The goal is to maximize throughput while maintaining adequate separation.

Visualization of Purification Logic

The decision-making process for choosing a purification strategy can be visualized as follows:

Purification_Logic Start Crude Product Workup Aqueous Work-up Start->Workup Check_Purity Assess Purity (TLC/¹H NMR) Workup->Check_Purity Column_Chromatography Column Chromatography Check_Purity->Column_Chromatography Impurities Present Final_Purity_Check Final Purity Analysis (HPLC, NMR) Check_Purity->Final_Purity_Check Sufficiently Pure Recrystallize Recrystallization Column_Chromatography->Recrystallize Recrystallize->Final_Purity_Check Pure_Product Pure Product (>98%) Final_Purity_Check->Pure_Product Purity Met Repurify Re-purify if necessary Final_Purity_Check->Repurify Purity Not Met Repurify->Column_Chromatography

Caption: Decision logic for the purification of this compound.

These protocols and guidelines should serve as a comprehensive resource for the successful purification of this compound in a research and development setting. It is recommended to perform small-scale trials to optimize the conditions for specific reaction outcomes.

Application Notes and Protocols for Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a versatile bifunctional synthetic building block possessing both a ketone and an ester functional group. This tetralone derivative serves as a valuable intermediate in the synthesis of a wide range of polycyclic compounds, including steroid-like structures and various biologically active molecules.[1] Its reactivity at both the keto-carbonyl group and the benzylic positions, as well as the potential for modifications of the ester and aromatic ring, make it a key starting material in medicinal chemistry and drug discovery.

These application notes provide detailed protocols and data for the use of this compound in the synthesis of potent antitumor agents that target microtubule polymerization.

Application: Synthesis of Antitumor Agents Targeting Tubulin Polymerization

Derivatives of the tetrahydronaphthalene scaffold have been identified as a promising class of antitumor agents that act by inhibiting tubulin polymerization, a critical process in cell division.[2] By targeting the colchicine binding site on tubulin, these compounds can induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.

The following sections detail the synthesis of a potent antitumor agent, 2-amino-3-cyano-4-aryl-5,6,7,8-tetrahydronaphthalene, starting from a tetralone precursor analogous to this compound. This is achieved through a Gewald three-component reaction, a powerful one-pot method for the synthesis of highly substituted 2-aminothiophenes and related heterocyclic systems.[3][4][5]

Experimental Workflow: Gewald Reaction for Antitumor Agent Synthesis

G start Start: this compound reagents Reactants: - Aromatic Aldehyde - Malononitrile - Elemental Sulfur start->reagents 1. reaction Gewald Reaction: Reflux reagents->reaction 2. catalyst Catalyst: Piperidine catalyst->reaction solvent Solvent: Ethanol solvent->reaction workup Work-up: - Pour into ice water - Filter precipitate reaction->workup 3. purification Purification: Recrystallization from Ethanol workup->purification 4. product Product: 2-Amino-3-cyano-4-aryl-5,6,7,8-tetrahydronaphthalene derivative purification->product 5.

Caption: Generalized workflow for the synthesis of tetrahydronaphthalene-based antitumor agents via the Gewald reaction.

Experimental Protocols

Synthesis of 2-Amino-3-cyano-4-(4-chlorophenyl)-5,6,7,8-tetrahydronaphthalene (Analogous Procedure)

This protocol is adapted from the synthesis of related tetrahydronaphthalene-1,3-dicarbonitriles and is expected to be applicable to this compound with appropriate adjustments.[2]

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.2 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.2 eq) in ethanol is prepared in a round-bottom flask.

  • A catalytic amount of piperidine (~0.1 eq) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-3-cyano-4-(4-chlorophenyl)-5,6,7,8-tetrahydronaphthalene derivative.

Data Presentation

The following tables summarize the biological activity of a series of synthesized tetrahydronaphthalene derivatives against various cancer cell lines. This data highlights the potential of this chemical scaffold in cancer therapy.

Table 1: In Vitro Antitumor Activity of Tetrahydronaphthalene Derivatives (IC50 in µM) [2]

CompoundHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)
4c 6.028.456.28
4d 10.1115.2311.45
4e 9.8712.6510.92
4f 12.3418.7614.55

Table 2: Tubulin Polymerization Inhibition Assay [2]

CompoundIC50 (µM)
4c 3.64
Colchicine 2.98

Signaling Pathway

The synthesized tetrahydronaphthalene derivatives exert their antitumor effect by interfering with the dynamics of microtubules. Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including mitosis. These compounds bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.

G compound Tetrahydronaphthalene Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits g2m G2/M Phase Arrest polymerization->g2m Leads to apoptosis Apoptosis g2m->apoptosis Induces

Caption: Signaling pathway of tetrahydronaphthalene derivatives as microtubule targeting agents.

References

The Strategic Role of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a versatile intermediate in organic synthesis, primarily utilized in the construction of complex polycyclic and steroid-like molecules. Its bifunctional nature, possessing both a ketone and an ester group on a tetralone framework, allows for a variety of chemical transformations, making it a valuable building block for medicinal and materials chemistry.

Key Applications and Synthetic Utility

This compound serves as a crucial precursor in the synthesis of bioactive molecules. The conjugated ketone and ester functionalities are key to its reactivity, enabling its participation in a range of cyclization and condensation reactions.[1] Its structural framework is particularly amenable to annulation reactions, providing access to more complex fused ring systems that are scaffolds for pharmacologically active agents.

While specific, detailed protocols for reactions involving this compound are not extensively documented in publicly available literature, its application can be understood through its role as a functionalized tetralone derivative. Such compounds are known to be key intermediates in the total synthesis of natural products and their analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
CAS Number 144464-66-4
Appearance Solid
Purity Typically ≥95%

Conceptual Experimental Protocol: Robinson Annulation

Given its structure as a ketone, this compound is a prime candidate for the Robinson annulation, a powerful ring-forming reaction in organic synthesis. This reaction involves a Michael addition followed by an intramolecular aldol condensation. A conceptual protocol for such a reaction is outlined below.

Objective: To synthesize a tricyclic steroid-like core structure via a Robinson annulation reaction with this compound and a suitable Michael acceptor, such as methyl vinyl ketone (MVK).

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Methodology:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the reaction mixture to generate the enolate.

  • Michael Addition: To the cooled enolate solution, add methyl vinyl ketone dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Aldol Condensation and Dehydration: Upon completion of the Michael addition, the reaction mixture is typically heated to reflux in a higher boiling solvent like toluene, often with the addition of a catalytic amount of a stronger base or acid to facilitate the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.

  • Work-up: After cooling to room temperature, the reaction is quenched by the addition of a dilute acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired tricyclic product.

Expected Outcome: The reaction is expected to yield a tetracyclic α,β-unsaturated ketone, a core structure found in many steroids and other bioactive molecules.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the conceptual synthesis described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Starting Material in Anhydrous Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Sodium Methoxide cool->add_base add_mvk Add Methyl Vinyl Ketone add_base->add_mvk michael Michael Addition add_mvk->michael aldol Intramolecular Aldol Condensation & Dehydration michael->aldol quench Quench Reaction aldol->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end end purify->end Final Product

References

Applications of Tetralone Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its rigid framework and amenability to chemical modification have led to the discovery of numerous derivatives with significant therapeutic potential across various disease areas. This document provides detailed application notes and experimental protocols for the investigation of tetralone derivatives in key areas of medicinal chemistry, including oncology, inflammation, and neuroscience.

I. Anticancer Applications

Tetralone derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.

Application Notes

Many tetralone-containing compounds exhibit potent cytotoxic activity against a range of human cancer cell lines. The tetralin ring is a structural component of established anticancer drugs like the anthracycline antibiotics (doxorubicin, daunorubicin).[1] Synthetic tetralone derivatives, particularly chalcones and those incorporating heterocyclic moieties like 1,2,4-triazole, have shown promising antiproliferative effects.[1][2]

Key Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of tetralone derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2, T-24, HT-29)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetralone derivative to be tested

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the tetralone derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the tetralone derivative. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., 5-Fluorouracil).[1]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[3]

    • Incubate the plate for 4 hours at 37°C.[3]

    • After 4 hours, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of 650 nm can be used for background subtraction.[3]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat with Tetralone Derivatives incubate_24h_1->treat_cells incubate_treatment Incubate for Treatment Period treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Tetralone Tetralone Derivatives Tetralone->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription Claisen_Schmidt start Start dissolve Dissolve Tetralone & Aldehyde in Ethanol start->dissolve cool Cool in Ice Bath dissolve->cool add_base Add Base Catalyst cool->add_base stir Stir at Room Temp add_base->stir precipitate Precipitate in Ice Water stir->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize end_node Pure Chalcone recrystallize->end_node

References

Application Notes and Protocols for the Design of Novel Anticancer Agents from Tetralone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds.[1][2][3] Its inherent structural features make it an attractive starting point for the design of novel anticancer agents.[1][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from tetralone intermediates, with a focus on chalcones and various heterocyclic analogues.

Data Presentation: Anticancer Activity of Tetralone Derivatives

The following tables summarize the in vitro anticancer activity of various tetralone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) or percentage of growth inhibition.

Table 1: Anticancer Activity of Tetralone-Based Chalcones

Compound IDCancer Cell LineIC50 (µM)Growth Inhibition (%)Reference
3a Hela (Cervical)3.5 (µg/mL)-[5][6]
MCF-7 (Breast)4.5 (µg/mL)-[5][6]
3d Leukemia (MOLT-4, SR)->60[7]
Non-Small Cell Lung (NCI-H522)->60[7]
Colon (HCT-116)->60[7]
Prostate (DU-145)->60[7]
Breast (MCF-7, MDA-MB-468)->60[7]
5c Leukemia (CCRF-CEM, RPMI-8226, SR)-Active[7]
Breast (MCF-7)-Active[7]
5e Leukemia (RPMI-8226, SR)-Active[7]
TMMD MCF-7 (Breast)15.6 (µg/mL)52.33[8]
PMMD MCF-7 (Breast)62.5 (µg/mL)48.20[8]
HMMD MCF-7 (Breast)125 (µg/mL)50.46[8]
3a (Naphthalene-chalcone) MCF-7 (Breast)1.42-[9]

Table 2: Anticancer Activity of Tetralone-Fused Heterocyclic Compounds

Compound IDHeterocyclic MoietyCancer Cell LineIC50 (µM)Reference
6g 1,2,4-TriazoleMCF-7 (Breast)4.42[10]
6h 1,2,4-TriazoleA549 (Lung)9.89[10]
5m PyrimidineMGC-803 (Gastric)1.42[2]
5l PyrimidineT24 (Bladder)1.79[2]
11 SulfonamideMCF-7 (Breast)-[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of tetralone-based anticancer agents and the evaluation of their cytotoxic activity.

Protocol 1: Synthesis of Tetralone-Based Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones from tetralone intermediates.

Materials:

  • Substituted 1-tetralone (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ethanol (5 mL)

  • Sodium hydroxide (NaOH) solution (5 M, 1 mL)

  • Methanol/Water or Methanol for recrystallization

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted tetralone (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Slowly add the 5 M NaOH solution (1 mL) to the stirred mixture.

  • Continue stirring the reaction at room temperature until a precipitate forms.[12]

  • Once a precipitate is observed, cool the reaction mixture in an ice bath to enhance precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • For reactions where no precipitate forms, acidify the reaction mixture to pH 3 with 1 M HCl and extract the product with ethyl acetate.[12]

  • Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water or methanol alone.[7]

  • Dry the purified chalcone and characterize it using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][13]

Protocol 2: Synthesis of Tetralone-Fused Pyrimidine Derivatives

This protocol outlines the synthesis of 2-thioxopyrimidine derivatives from tetralone-based chalcones.

Materials:

  • Tetralone-chalcone derivative (e.g., 3a or 3b from Protocol 1) (0.01 mol)

  • Thiourea (0.02 mol)

  • Potassium hydroxide (1.7 g, 0.03 mol)

  • Water (4 mL)

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • To a solution of the tetralone-chalcone derivative (0.01 mol) and thiourea (0.02 mol) in ethanol, add a solution of potassium hydroxide (1.7 g, 0.03 mol) in water (4 mL).

  • Heat the mixture under reflux for 24 hours.[5]

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with an appropriate acid to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 2-thioxopyrimidine derivative.[5]

Protocol 3: Evaluation of Anticancer Activity using the MTT Assay

This protocol details the procedure for assessing the in vitro cytotoxicity of the synthesized tetralone derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, Hela, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line in a T-75 flask to about 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathway: Apoptosis Induction by a Tetralone Derivative

The following diagram illustrates the proposed mechanism of apoptosis induction in MCF-7 breast cancer cells by a tetralone-sulfonamide derivative (Compound 11), which involves the modulation of key apoptotic proteins.[11]

cluster_cell MCF-7 Cancer Cell cluster_mito Mitochondrion Tetralone Tetralone-Sulfonamide (Compound 11) Bcl2 Bcl-2 (Anti-apoptotic) Tetralone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Tetralone->Bax Activates Caspase7 Caspase-7 (Executioner) Tetralone->Caspase7 Activates Bcl2->Bax CytoC Cytochrome c Release Bax->CytoC Promotes Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase9->Caspase7 Activates Apoptosis Apoptosis Caspase7->Apoptosis Executes

Caption: Apoptosis induction by a tetralone derivative.

Experimental Workflow: Synthesis and Evaluation of Tetralone-Based Anticancer Agents

This diagram outlines the general workflow for the design, synthesis, and biological evaluation of novel anticancer agents from tetralone intermediates.

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Tetralone Intermediate + Aldehyde/Reagent Reaction Claisen-Schmidt or Heterocycle Formation Start->Reaction Purification Recrystallization/ Chromatography Reaction->Purification Characterization NMR, HRMS, etc. Purification->Characterization MTT_Assay MTT Cytotoxicity Assay Characterization->MTT_Assay Test Compound Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Workflow for anticancer agent development.

References

Application Notes & Protocols: Synthesis of Potential Antidepressant Compounds from Tetralone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The α-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a wide array of biologically active compounds.[1] Its rigid, fused-ring system provides a versatile template for developing novel therapeutics. In the field of neuropharmacology, tetralone derivatives have been instrumental in the synthesis of potent antidepressants.[2] This includes the well-known Selective Serotonin Reuptake Inhibitor (SSRI) sertraline, as well as various compounds targeting monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.[3][4] These application notes provide detailed protocols for the synthesis of tetralone-based compounds and summarize key structure-activity relationship (SAR) data to guide future drug discovery efforts.

Section 1: Relevant Biological Pathways

Depression is a complex mood disorder often linked to the dysregulation of monoamine neurotransmitters like serotonin (5-HT), norepinephrine, and dopamine in the central nervous system.[5] The primary strategies for antidepressant drug action involve increasing the synaptic concentration of these neurotransmitters.

  • Serotonin Reuptake Inhibition: SSRIs, such as sertraline, function by selectively blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind with postsynaptic receptors.[3]

  • Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[6] Inhibitors of MAO-A prevent the breakdown of serotonin and norepinephrine, leading to increased neurotransmitter levels and are effective as antidepressant agents.[6] MAO-B inhibitors primarily block the catabolism of dopamine and are used in the treatment of Parkinson's disease.[6] Many tetralone derivatives have shown potent and selective inhibition of MAO-B, with some also exhibiting significant MAO-A inhibition.[4][6][7]

Figure 1: Serotonergic Synapse & Antidepressant Targets cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presyn MAO MAO presyn:e->MAO:w Degradation SERT SERT SERT->presyn Transport Vesicle Vesicle (5-HT) Vesicle->Cleft Release postsyn Receptor 5-HT Receptor SHT 5-HT SHT->SERT Reuptake SHT->Receptor Binding

Caption: Mechanism of action for SSRI and MAO-I antidepressants.

Section 2: Experimental Workflows

The development of novel antidepressant candidates from tetralone precursors follows a structured workflow, from initial synthesis to biological characterization. This process involves the chemical modification of the tetralone scaffold, purification of the resulting derivatives, and subsequent evaluation in biological assays to determine their efficacy and mechanism of action.

Figure 2: Drug Discovery Workflow start Tetralone Precursor synthesis Chemical Synthesis (e.g., Reductive Amination, Alkylation) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification char Structural Characterization (NMR, MS, HPLC) purification->char screening Biological Screening (e.g., MAO Inhibition Assay) char->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: General workflow for synthesis and evaluation.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Sertraline from 4-(3,4-Dichlorophenyl)tetralone

This protocol describes an improved industrial synthesis of Sertraline, a potent SSRI, starting from the corresponding tetralone precursor. The key steps involve the formation of an N-oxide intermediate followed by stereoselective reduction.[3]

Materials:

  • 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Tetralone 2)

  • N-methylhydroxylamine hydrochloride

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Toluene

  • Catalyst for hydrogenation (e.g., Palladium on carbon)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine N-oxide (Nitrone Intermediate):

    • To a solution of Tetralone 2 (1 equiv.) in toluene, add N-methylhydroxylamine hydrochloride (1.2 equiv.).

    • Add sodium acetate (1.5 equiv.) and heat the mixture to reflux for 4-6 hours with azeotropic removal of water.

    • Cool the reaction mixture to room temperature. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrone.

    • The product can be purified by recrystallization from a suitable solvent like ethanol.

  • Stereoselective Reduction to cis-Sertraline:

    • Dissolve the nitrone intermediate in a suitable solvent such as ethanol or toluene in a hydrogenation vessel.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation of Sertraline Hydrochloride:

    • To the filtrate containing the racemic cis/trans sertraline free base, slowly add a solution of HCl in ethanol or bubble HCl gas through the solution.

    • The hydrochloride salt of the cis-isomer will selectively precipitate.

    • Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield racemic cis-sertraline hydrochloride.[3]

    • Further resolution with an optically active acid (e.g., D-mandelic acid) is required to isolate the desired (1S, 4S)-enantiomer.[8]

Protocol 2: Synthesis of C7-Arylalkyloxy-α-Tetralone MAO Inhibitors

This protocol outlines a general method for synthesizing C7-substituted α-tetralone derivatives, which have shown high potency as MAO inhibitors.[7]

Materials:

  • 7-Hydroxy-α-tetralone

  • Substituted benzyl bromide or other arylalkyl halides (e.g., 4-fluorobenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Alkylation of 7-Hydroxy-α-tetralone:

    • To a solution of 7-hydroxy-α-tetralone (1 equiv.) in acetone or DMF, add anhydrous potassium carbonate (2-3 equiv.).

    • Add the desired arylalkyl halide (1.1 equiv.) dropwise to the suspension.

    • Heat the reaction mixture to reflux (for acetone) or 60-80°C (for DMF) and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in ethyl acetate and wash successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure C7-substituted α-tetralone derivative.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Quantitative Data

Table 1: Summary of Reaction Yields in Sertraline Synthesis
StepPrecursorProductReagents/ConditionsYield (%)Reference
14-(3,4-Dichlorophenyl)tetraloneN-oxide IntermediateN-methylhydroxylamine HCl, NaOAc, Toluene, Reflux~80%[3]
2N-oxide Intermediatecis/trans-SertralineH₂, Pd/C, TolueneHigh[3]
33,4-Dichlorocinnamic acidIodoaldehyde IntermediateSix steps including asymmetric addition and reduction45% (overall)[8]
Table 2: Biological Activity of C7-Substituted α-Tetralone Derivatives as MAO Inhibitors

Data extracted and compiled from published studies. IC₅₀ values represent the concentration required for 50% inhibition.

Compound IDC7-SubstituentMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (A/B)Reference
1 4-Fluorobenzyloxy0.0100.0008911.2[7]
2 3-Chlorobenzyloxy0.0380.001623.8[7]
3 2,4-Dichlorobenzyloxy0.0450.002121.4[7]
4 3-Cyanobenzyloxy0.2700.003187.1[7]
5 4-Methoxybenzyloxy0.7410.04715.8[7]
6 Benzyloxy0.0360.001132.7[6]

Section 5: Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the therapeutic properties of lead compounds. For tetralone derivatives, specific substitutions on the aromatic ring and side chains significantly influence their activity and selectivity as antidepressants.

  • For SERT Inhibitors (Sertraline Analogues): The cis-relationship between the C1-amino and C4-aryl groups is critical for high affinity to the serotonin transporter.[9] The nature and position of substituents on the C4-phenyl ring are also key determinants of potency. The 3,4-dichloro substitution, as seen in sertraline, provides optimal activity.[3]

  • For MAO Inhibitors:

    • C7-Substitution: Arylalkyloxy substitutions at the C7 position of the α-tetralone scaffold yield highly potent and selective MAO-B inhibitors.[7]

    • Substituent on Benzyl Ring: Electron-withdrawing groups (e.g., F, Cl, CN) on the benzyl ring of the C7-substituent generally enhance MAO-B inhibitory potency.[7]

    • C1-Carbonyl Group: The ketone at the C1 position appears to be important for high MAO inhibition potency, as its reduction to the corresponding alcohol often leads to a decrease in activity.[6]

Figure 3: SAR of Tetralone Derivatives Tetralone C1_note C1-Ketone: Important for high MAO inhibition activity. C1_note->C1_point C4_note C4-Aryl Group: Cis-stereochemistry with C1-amino is critical for SERT inhibition. C4_note->C4_point C7_note C7-Arylalkyloxy Substitution: Confers potent and selective MAO-B inhibition. C7_note->C7_point

Caption: Key structure-activity relationships for tetralone derivatives.

References

Application Notes and Protocols for the Chemical Derivatization of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the keto and ester functionalities of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. This versatile scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications, including anticancer, antidepressant, and antibacterial agents.[1][2][3] The following protocols offer methods to selectively modify the ketone and ester groups to generate novel derivatives for further investigation in drug discovery and development programs.

Derivatization of the Keto Group

The ketone moiety at the 5-position offers a prime site for modification to introduce new pharmacophores and modulate biological activity.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a classic method for forming a new carbon-carbon double bond by reacting a ketone with an active methylene compound. This reaction is valuable for synthesizing α,β-unsaturated derivatives, which are known to exhibit a range of biological activities.[4][5][6][7]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.2 eq).

    • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-(dicyanomethylene)-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

ParameterValueReference
Reactants This compound, Malononitrile[4][5]
Catalyst Piperidine[4]
Solvent Ethanol[4]
Reaction Temperature Reflux[4]
Reaction Time 4-6 hoursRepresentative, optimization may be needed
Typical Yield 85-95%[7]

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a fundamental method for the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of pharmacological activities.[7][8][9]

Experimental Protocol: Synthesis of a Fused Pyrazole Derivative

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol (solvent)

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5 eq) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the corresponding pyrazole derivative.

ParameterValueReference
Reactants This compound, Hydrazine hydrate[10][11]
Solvent Ethanol[11]
Reaction Temperature Reflux[11]
Reaction Time 8-12 hoursRepresentative, optimization may be needed
Typical Yield 70-85%Estimated based on similar reactions

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from ketones. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[9]

Experimental Protocol: Reductive Amination with Benzylamine

  • Materials:

    • This compound

    • Benzylamine

    • Sodium cyanoborohydride (reducing agent)

    • Methanol (solvent)

    • Acetic acid (catalyst)

  • Procedure:

    • To a solution of this compound (1.0 eq) and benzylamine (1.2 eq) in methanol, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

ParameterValueReference
Reactants This compound, Benzylamine[12]
Reducing Agent Sodium cyanoborohydride[12]
Solvent Methanol[13]
Reaction Temperature 0 °C to Room Temperature[13]
Reaction Time 13-18 hoursRepresentative, optimization may be needed
Typical Yield 60-80%[12]

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from ketones using a phosphorus ylide. This reaction is particularly useful for introducing exocyclic double bonds.[8][14][15]

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

  • Materials:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi)

    • Dry Tetrahydrofuran (THF)

    • This compound

  • Procedure:

    • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in dry THF under an inert atmosphere, add n-BuLi (1.1 eq) at 0 °C.

    • Stir the resulting orange-red solution at 0 °C for 30 minutes to form the ylide.

    • Add a solution of this compound (1.0 eq) in dry THF to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to remove triphenylphosphine oxide and obtain the desired alkene.

ParameterValueReference
Reactants This compound, Methyltriphenylphosphonium bromide, n-BuLi[16][17]
Solvent Dry Tetrahydrofuran (THF)[16]
Reaction Temperature 0 °C to Room Temperature[16]
Reaction Time 12-24 hoursRepresentative, optimization may be needed
Typical Yield 60-75%[16]

Derivatization of the Ester Group

The methyl ester at the 2-position provides a handle for the introduction of various functionalities through hydrolysis followed by amide coupling.

Hydrolysis to Carboxylic Acid

Saponification of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a wide range of further derivatization possibilities. Lithium hydroxide is a commonly used reagent for this purpose, offering mild reaction conditions.[18][19][20]

Experimental Protocol: Hydrolysis with Lithium Hydroxide

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) / Water (solvent mixture)

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add a solution of LiOH (1.5 eq) in water to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1M HCl.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

ParameterValueReference
Reactant This compound[18][21]
Reagent Lithium hydroxide (LiOH)[18][20]
Solvent THF / Water[20][21]
Reaction Temperature Room Temperature[18]
Reaction Time 2-4 hours[21]
Typical Yield >90%[19][21]

Amide Formation

The resulting carboxylic acid can be coupled with a variety of amines to form amides, a common functional group in many pharmaceuticals. Peptide coupling reagents such as HATU provide an efficient method for this transformation.[22][23][24]

Experimental Protocol: Amidation with Morpholine using HATU

  • Materials:

    • 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

    • Morpholine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF) (solvent)

  • Procedure:

    • To a solution of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add morpholine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 6-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by column chromatography.

ParameterValueReference
Reactants 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, Morpholine[22]
Coupling Reagent HATU[22]
Base DIPEA[22]
Solvent DMF[25]
Reaction Temperature Room Temperature[25]
Reaction Time 6-12 hoursRepresentative, optimization may be needed
Typical Yield 70-90%[22]

Biological Relevance and Signaling Pathway

Derivatives of the tetralone scaffold have been extensively studied and have shown a wide range of biological activities, including anticancer properties.[26][27][28][29] Several studies have indicated that tetralone derivatives can induce apoptosis in cancer cells.[27][29] The diagram below illustrates a simplified intrinsic apoptosis signaling pathway that could be modulated by a novel tetralone derivative.

References

Application Notes and Protocols for Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the synthesis, reaction mechanisms, and practical applications of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a key intermediate in the development of novel therapeutic agents.

Overview and Physicochemical Properties

This compound is a versatile bicyclic ketone that serves as a crucial building block in organic synthesis. Its structure, featuring a tetralone core with a methyl ester group, allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 144464-66-4[1]
Molecular Formula C₁₂H₁₂O₃[2]
Molecular Weight 204.22 g/mol [2]
Appearance Off-white solid[3]
Purity Typically ≥95%---
Storage Store at 2-8°C---

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The primary synthetic route to this compound involves an intramolecular Friedel-Crafts acylation of a suitable precursor. This acid-catalyzed cyclization is a robust method for the formation of the tetralone ring system.[4][5]

Reaction Scheme

G Precursor Methyl 4-(2-carboxyethyl)benzoate Intermediate Acylium ion intermediate Precursor->Intermediate Polyphosphoric acid (PPA) or AlCl3 Heat Product Methyl 5-oxo-5,6,7,8- tetrahydronaphthalene-2-carboxylate Intermediate->Product Intramolecular electrophilic attack

Caption: Intramolecular Friedel-Crafts Acylation for Synthesis.

Experimental Protocol

Materials:

  • Methyl 4-(2-carboxyethyl)benzoate (1.0 eq)

  • Polyphosphoric acid (PPA) or anhydrous Aluminum Chloride (AlCl₃) (excess)

  • Dichloromethane (anhydrous, if using AlCl₃)

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Reaction Setup (using PPA): To a round-bottom flask equipped with a mechanical stirrer, add Methyl 4-(2-carboxyethyl)benzoate and an excess of polyphosphoric acid.

  • Reaction Execution: Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as an off-white solid.[3]

Table 2: Typical Reaction Parameters

ParameterValue
Reactant Methyl 4-(2-carboxyethyl)benzoate
Catalyst Polyphosphoric acid or AlCl₃
Solvent (neat with PPA) or CH₂Cl₂ (with AlCl₃)
Temperature 80-100 °C (with PPA) or 0 °C to rt (with AlCl₃)
Reaction Time 2-6 hours
Typical Yield 70-90%

Application in the Synthesis of Kinase Inhibitors

This compound is a pivotal intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Spleen Tyrosine Kinase (Syk).[4][6] These kinases are implicated in inflammatory diseases and cancers, making their inhibitors promising therapeutic candidates.

Synthesis of Aminocyanopyridine-based MK-2 Inhibitors

The ketone functionality of this compound can be utilized in a multi-component reaction to construct complex heterocyclic systems.

G start Methyl 5-oxo-5,6,7,8- tetrahydronaphthalene-2-carboxylate product Aminocyanopyridine Derivative (MK-2 Inhibitor Precursor) start->product Toluene, 80°C reagents Malononitrile, 2-Furaldehyde, Ammonium acetate reagents->product

Caption: Synthesis of an MK-2 Inhibitor Precursor.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)[7]

  • 2-Furaldehyde (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Toluene

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a sealed vial, combine this compound, malononitrile, 2-furaldehyde, and ammonium acetate in toluene.

  • Reaction Execution: Heat the reaction mixture to 80°C with stirring for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. The resulting precipitate can be collected by filtration, washed with a suitable solvent, and dried to yield the aminocyanopyridine derivative. Further purification can be achieved by recrystallization or column chromatography.

Table 3: Reaction Data for Aminocyanopyridine Synthesis

ComponentMolar Ratio
This compound1.0
Malononitrile1.1
2-Furaldehyde1.0
Ammonium acetate2.0
Role in Syk Kinase Inhibitor Synthesis

This tetralone derivative is also a key starting material for the synthesis of complex heterocyclic systems that act as Syk inhibitors. The synthesis often involves the formation of a thiazole ring followed by further functionalization.

G start Methyl 5-oxo-5,6,7,8- tetrahydronaphthalene-2-carboxylate step1 Reaction with a thiazole derivative start->step1 step2 Further functionalization (e.g., amidation) step1->step2 product Final Syk Kinase Inhibitor step2->product

Caption: General Workflow for Syk Inhibitor Synthesis.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 4: Spectroscopic Data Summary

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons, methylene protons of the tetralone ring, and the methyl ester protons.
¹³C NMR Resonances for carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons.
IR Characteristic absorption bands for the C=O stretching of the ketone and the ester functionalities, as well as aromatic C-H stretching.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.22). A patent has reported a calculated [M+H]⁺ of 205.[3]

Note: Detailed spectra are typically available from commercial suppliers or in relevant scientific literature.

Safety Information

Handle this compound with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

This document is intended for research and development purposes only. All procedures should be carried out by trained professionals in a suitably equipped laboratory.

References

Application Notes & Protocols for the Quantification of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a tetralone derivative of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust and suitable for routine analysis in a research and development setting.

Analytical Methods Overview

Two primary analytical methods are presented:

  • HPLC-UV: A widely accessible and robust method suitable for the quantification of the analyte in bulk drug substance and simple formulations.

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of the analyte in complex biological matrices such as plasma or serum.[1][2][3]

A general workflow for the development and validation of these analytical methods is depicted below.

Analytical_Method_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev_Start Define Analytical Target Profile (ATP) Lit_Review Literature Review & Analyte Characterization Dev_Start->Lit_Review Method_Selection Select Technique (HPLC/LC-MS) Lit_Review->Method_Selection Optimization Optimize Parameters (Column, Mobile Phase, etc.) Method_Selection->Optimization Specificity Specificity/ Selectivity Optimization->Specificity Method Ready for Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Implement Final Method & Write SOP Robustness->SOP Validated Method Sample_Analysis Routine Sample Analysis SOP->Sample_Analysis Lifecycle Lifecycle Management & Revalidation Sample_Analysis->Lifecycle

Caption: General workflow for analytical method development and validation.

HPLC-UV Method for Bulk Substance and Simple Formulations

This method is suitable for the determination of purity and potency of this compound in drug substance and simple pharmaceutical formulations.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (0.1% Formic Acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the chromophore of the tetralone structure).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3.1.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., bulk powder or formulation) expected to contain approximately 10 mg of the analyte.

    • Transfer to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[4]

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

    • Further dilute with the mobile phase to bring the concentration within the calibration range.

Data Presentation: HPLC-UV Method Validation Summary

The following table summarizes the typical validation parameters for this method, in accordance with ICH guidelines.[6][7][8]

Validation ParameterSpecificationTypical Result
Linearity & Range Correlation coefficient (r²) ≥ 0.999r² = 0.9995
1 - 100 µg/mL1 - 100 µg/mL
Accuracy (Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD)
RepeatabilityRSD ≤ 2.0%0.8%
Intermediate PrecisionRSD ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.7 µg/mL
Specificity No interference from excipients or degradantsPeak purity index > 0.999; no co-eluting peaks

LC-MS/MS Method for Biological Matrices

This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices like human plasma, which is essential for pharmacokinetic studies.

Experimental Protocol

4.1.1. Materials and Reagents

  • This compound reference standard.

  • Stable isotope-labeled internal standard (SIL-IS), e.g., D4-Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Human plasma (blank, from a certified vendor).

4.1.2. Instrumentation and Conditions

  • LC System: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 20% B

    • 4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4.1.3. Mass Spectrometer Settings

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 217.1 m/z → Q3: 185.1 m/z (corresponding to [M+H]+ → [M+H - CH3OH]+).

    • Internal Standard (IS): Q1: 221.1 m/z → Q3: 189.1 m/z.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV; Gas temperature: 350 °C; Gas flow: 10 L/min).

4.1.4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (e.g., 10 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

Sample_Prep_Workflow start Start: Plasma Sample (50 µL) add_is Add 150 µL Acetonitrile with Internal Standard start->add_is vortex Vortex for 1 minute (Protein Precipitation) add_is->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes vortex->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

References

Application Notes and Protocols for the Analysis of Tetralone Derivatives by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of tetralone derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Tetralone derivatives are significant scaffolds in medicinal chemistry, notably for their potential in treating central nervous system disorders.[1] Accurate and robust analytical methods are therefore crucial for their development, quality control, and metabolic studies.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the separation, identification, and quantification of tetralone derivatives. Both chiral and reverse-phase methods are commonly employed depending on the specific analytical need.

Application Note: Chiral Separation of Tetralone Enantiomers

The enantioselective separation of chiral tetralone derivatives is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC methods using polysaccharide-based or macrocyclic antibiotic chiral stationary phases (CSPs) have proven effective for resolving tetralone enantiomers.[1][2]

Typical Protocol: Enantioseparation of 2-(4-pyridylalkyl)-1-tetralone Derivatives [2]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chirobiotic R, T, or V (macrocyclic glycopeptide antibiotic CSPs).[2]

  • Mobile Phase: Hexane-ethanol-triethylamine (12:8:0.01, v/v/v).[2]

  • Flow Rate: 2 mL/min for Chirobiotic R and V, 1 mL/min for Chirobiotic T.[2]

  • Detection: UV at 254 nm.[2]

  • Temperature: Ambient.

Application Note: Reverse-Phase HPLC for Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is a robust method for the quantification of tetralone derivatives and their metabolites in various matrices. C18 columns are frequently used for these separations.[3][4]

Typical Protocol: Quantification of 4-Hydroxy-α-tetralone and its Glucoside [3]

  • Instrumentation: RP-HPLC system with UV detector.

  • Column: Spherisorb ODS2 (C18), 250 x 4.6 mm, 10 µm.[3]

  • Mobile Phase: Water and methanol (2:3, v/v).[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Temperature: Ambient.

Quantitative Data Summary for HPLC Methods
AnalyteMethodColumnMobile PhaseLOD (µg/mL)LOQ (µg/mL)Linearity (r²)Reference
Tetralone-4-O-β-D-glucopyranosideRP-HPLCSpherisorb ODS2Water:Methanol (2:3)0.050.18> 0.999[3]
4-Hydroxy-α-tetraloneRP-HPLCSpherisorb ODS2Water:Methanol (2:3)0.060.18> 0.999[3]
Rabeprazole EnantiomersChiral HPLCCHIRALPAK ICn-hexane/2-propanol0.010.03> 0.999[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction with appropriate solvent Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject sample onto HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using calibration curve Integration->Quantification Report Generate Report Quantification->Report

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the analysis of volatile and semi-volatile tetralone derivatives, particularly for metabolic profiling and impurity identification. Due to the polarity and limited volatility of many tetralone derivatives, especially those with hydroxyl or keto functional groups, derivatization is often a necessary sample preparation step.

Application Note: GC-MS Analysis of Tetralone Metabolites

The identification of metabolites is crucial in drug development. GC-MS, with its high separation efficiency and sensitive mass detection, is well-suited for the analysis of tetralone metabolites in biological matrices. A two-step derivatization process involving methoximation followed by silylation is commonly employed to improve the volatility and thermal stability of the analytes.

Typical Protocol: GC-MS Analysis of Hydroxylated Tetralone Metabolites

This protocol is adapted from general procedures for the analysis of polar metabolites.[5][6]

  • Sample Preparation and Derivatization:

    • Extraction: Extract the metabolites from the biological matrix using a suitable solvent (e.g., methanol/water).

    • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator.

    • Methoximation: Add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 2 hours with shaking. This step protects aldehyde and keto groups.[5]

    • Silylation: Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes with shaking. This step derivatizes hydroxyl and amine groups.[5]

    • Transfer the derivatized sample to a GC vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: 30m x 0.25mm ID, 0.25µm film thickness, non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[5]

    • Injector: Splitless injection at 230°C.[5]

    • Oven Temperature Program: Initial temperature of 80°C, ramped at 15°C/min to 330°C, and hold for 5 minutes.[5]

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Full scan from m/z 33 to 600.[5]

      • Ion Source Temperature: 230°C.[6]

      • Transfer Line Temperature: 290°C.[6]

Quantitative Data Summary for GC-MS Methods

Specific quantitative data for a wide range of tetralone derivatives using GC-MS is less commonly published in a standardized format. However, the technique is capable of achieving low limits of detection (ng/mL to pg/mL range) and good linearity (r² > 0.99) with appropriate internal standards. The retention times will be highly dependent on the specific derivative and the GC conditions used. For example, in a study of tetralin metabolites, retention times ranged from 6.55 to 6.97 minutes for different hydroxylated derivatives.[7]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Metabolite Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Methoximation & Silylation Drying->Derivatization Injection Inject derivatized sample Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Deconvolution Peak Deconvolution Detection->Deconvolution LibrarySearch Mass Spectral Library Search Deconvolution->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Generate Report Quantification->Report

GC-MS Analysis Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information for this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and effective method is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-(4-methoxycarbonylphenyl)butanoic acid. This reaction involves the cyclization of the butyric acid side chain onto the aromatic ring to form the tetralone core.

Q2: Which catalysts are recommended for the intramolecular Friedel-Crafts cyclization step?

A2: A variety of acidic catalysts can be employed for this key cyclization step. Common choices include:

  • Polyphosphoric acid (PPA): Often used as both a catalyst and a solvent, PPA is effective for this type of intramolecular acylation.[1]

  • Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): A powerful dehydrating agent and strong acid catalyst that can promote the cyclization.

  • Strong Lewis Acids: Reagents like anhydrous aluminum chloride (AlCl₃) can also be used, though they may require conversion of the carboxylic acid to an acyl chloride first.

Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?

A3: Low yields in Friedel-Crafts acylation are a common issue.[2] Several factors can contribute to this, including:

  • Moisture Contamination: The catalysts used (especially Lewis acids like AlCl₃) are highly sensitive to moisture, which leads to deactivation.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Incomplete Reaction: The reaction may require elevated temperatures and sufficient time to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: Undesirable side reactions can consume starting material or lead to the formation of byproducts. Careful control of the reaction temperature is crucial to minimize these.

  • Purity of Starting Materials: Impurities in the starting 4-(4-methoxycarbonylphenyl)butanoic acid can interfere with the cyclization. Ensure the precursor is of high purity.

Q4: I am observing the formation of an unexpected isomer. What could be the cause?

A4: While the intramolecular Friedel-Crafts acylation is generally regioselective, the formation of isomers can occur, particularly if the aromatic ring has multiple possible sites for acylation. In the case of 4-(4-methoxycarbonylphenyl)butanoic acid, cyclization should theoretically occur at the position ortho to the butyric acid chain. Isomer formation could indicate issues with the starting material's structure or unexpected rearrangements under the reaction conditions.

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound can typically be achieved through the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst due to moisture.Use freshly opened or properly stored anhydrous catalyst. Dry all glassware and solvents thoroughly before use.[3]
Insufficient reaction temperature or time.Monitor the reaction by TLC. If the starting material is still present after the initial reaction time, consider increasing the temperature or extending the reaction duration.
Deactivated aromatic ring.The methoxycarbonyl group is slightly deactivating. Ensure the reaction conditions are sufficiently forcing (e.g., higher temperature, stronger catalyst).
Poor quality of starting material.Purify the 4-(4-methoxycarbonylphenyl)butanoic acid before the cyclization step.
Formation of Multiple Products/Byproducts Side reactions due to high temperature.Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Intermolecular reactions.Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions.
Impurities in starting materials.Characterize and purify starting materials before use.
Difficult Product Isolation/Purification Product is an oil or difficult to crystallize.Utilize column chromatography for purification. If an oil is obtained, try dissolving it in a small amount of a suitable solvent and adding a non-polar solvent to induce precipitation.
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

Synthesis of 4-(4-methoxycarbonylphenyl)butanoic acid (Precursor)

A potential route to the precursor involves two main steps:

  • Friedel-Crafts Acylation of Methyl Benzoate with Succinic Anhydride:

    • Reagents: Methyl benzoate, succinic anhydride, anhydrous aluminum chloride (AlCl₃).

    • Procedure (General): In a reaction vessel under an inert atmosphere, suspend anhydrous AlCl₃ in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Add methyl benzoate to the suspension. Slowly add succinic anhydride while maintaining a low temperature. After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The resulting keto-acid is then isolated.

  • Reduction of the Ketone (Clemmensen or Wolff-Kishner Reduction):

    • Clemmensen Reduction: [4][5][6]

      • Reagents: The keto-acid product from the previous step, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl).

      • Procedure (General): The keto-acid is refluxed with amalgamated zinc and concentrated HCl. The progress of the reaction is monitored until the carbonyl group is reduced to a methylene group.

    • Wolff-Kishner Reduction:

      • Reagents: The keto-acid product, hydrazine hydrate, a strong base (e.g., KOH or NaOH), a high-boiling solvent (e.g., diethylene glycol).

      • Procedure (General): The keto-acid is heated with hydrazine hydrate and a base at elevated temperatures. The water and excess hydrazine are distilled off, and the reaction is heated further to allow for the reduction to occur.

Intramolecular Friedel-Crafts Acylation to form this compound
  • Starting Material: 4-(4-methoxycarbonylphenyl)butanoic acid.

  • Catalyst: Polyphosphoric acid (PPA).

  • Procedure (General):

    • Heat polyphosphoric acid to a moderately elevated temperature (e.g., 80-100 °C) with mechanical stirring.

    • Slowly add the 4-(4-methoxycarbonylphenyl)butanoic acid to the hot PPA.

    • Continue heating and stirring the mixture for a specified time until the reaction is complete as indicated by TLC analysis.

    • Cool the reaction mixture and then carefully pour it onto crushed ice with vigorous stirring to hydrolyze the PPA.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Intramolecular Friedel-Crafts Acylation

ParameterTypical Value/ConditionNotes
Starting Material 4-(4-methoxycarbonylphenyl)butanoic acidHigh purity is essential.
Catalyst Polyphosphoric Acid (PPA)Typically used in large excess to act as both catalyst and solvent.
Reaction Temperature 80 - 120 °CTemperature optimization may be required.
Reaction Time 1 - 4 hoursMonitor by TLC for completion.
Work-up Quenching with ice-waterExothermic process, perform with caution.
Purification Column Chromatography / RecrystallizationChoice depends on the purity and physical state of the crude product.
Typical Yield 60 - 80%Highly dependent on reaction conditions and purity of starting materials.

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization and Purification Methyl_Benzoate Methyl Benzoate Friedel_Crafts Friedel-Crafts Acylation (AlCl3) Methyl_Benzoate->Friedel_Crafts Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts Keto_Acid 4-(4-methoxycarbonylbenzoyl) propanoic acid Friedel_Crafts->Keto_Acid Reduction Clemmensen or Wolff-Kishner Reduction Keto_Acid->Reduction Precursor 4-(4-methoxycarbonylphenyl) butanoic acid Reduction->Precursor Cyclization Intramolecular Friedel-Crafts Acylation (PPA) Precursor->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Final_Product Methyl 5-oxo-5,6,7,8-tetrahydro- naphthalene-2-carboxylate Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Reagents Check Purity and Anhydrous Nature of Reagents/Solvents Start->Check_Reagents Check_Catalyst Verify Catalyst Activity (e.g., fresh AlCl3 or PPA) Start->Check_Catalyst Check_Conditions Review Reaction Temperature and Time Start->Check_Conditions Check_Workup Analyze Workup and Purification Procedure Start->Check_Workup Impure_Reagents Impure or Wet Reagents Check_Reagents->Impure_Reagents Inactive_Catalyst Deactivated Catalyst Check_Catalyst->Inactive_Catalyst Suboptimal_Conditions Suboptimal Temperature/Time Check_Conditions->Suboptimal_Conditions Loss_During_Workup Product Loss During Extraction/Purification Check_Workup->Loss_During_Workup Solution1 Purify/Dry Reagents and Solvents Impure_Reagents->Solution1 Solution2 Use Fresh/Active Catalyst Inactive_Catalyst->Solution2 Solution3 Optimize Temperature and Monitor with TLC Suboptimal_Conditions->Solution3 Solution4 Optimize Extraction pH and Chromatography Conditions Loss_During_Workup->Solution4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Friedel-Crafts Synthesis of Tetralones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of tetralones. Our aim is to help you navigate common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Friedel-Crafts synthesis of α-tetralone from 4-phenylbutyric acid?

A1: The primary byproducts in the intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid include unreacted starting material, polymeric materials, and dehydration products. The formation of a "red-purple viscous oil" as a residue is often reported, which is indicative of polymerization or other complex side reactions under strong acid catalysis. In cases where substituted 4-arylbutyric acids are used, the formation of regioisomers is a significant possibility, depending on the electronic and steric effects of the substituents on the aromatic ring.

Q2: My reaction is resulting in a low yield of the desired tetralone. What are the likely causes?

A2: Low yields in tetralone synthesis via Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Insufficient Catalyst: The tetralone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of polymeric byproducts.

  • Poor Quality Starting Material: Impurities in the 4-arylbutyric acid can interfere with the reaction.

Q3: How can I minimize the formation of polymeric byproducts?

A3: The formation of polymeric residues is often a result of harsh reaction conditions. To minimize this, consider the following:

  • Use a milder catalyst: While strong Lewis acids like AlCl₃ are effective, they can also promote polymerization. Milder catalysts such as solid acids (e.g., zeolites) or polyphosphoric acid (PPA) can sometimes provide a better selectivity for the desired tetralone.

  • Optimize the reaction temperature: Running the reaction at the lowest effective temperature can help reduce the rate of polymerization.

  • Control the reaction time: Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation. Monitor the reaction and quench it once the starting material is consumed.

Q4: I am using a substituted 4-arylbutyric acid and obtaining a mixture of isomers. How can I control the regioselectivity of the cyclization?

A4: The regioselectivity of the intramolecular Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) will direct the cyclization to the ortho and para positions.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) will direct to the meta position, although the ring is deactivated, often requiring harsher conditions. To favor a specific isomer, you may need to start with a precursor that has blocking groups to prevent reaction at undesired positions. The choice of catalyst can also influence the isomer ratio, though this is often less predictable.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no tetralone product 1. Inactive catalyst (moisture contamination).2. Insufficient amount of catalyst.3. Incomplete reaction.4. Deactivated aromatic ring (for substituted precursors).1. Ensure all reagents, solvents, and glassware are rigorously dried.2. Use at least a stoichiometric amount of the Lewis acid catalyst.3. Monitor the reaction by TLC or GC and adjust the reaction time accordingly.4. For deactivated rings, consider using a more potent catalyst or higher reaction temperatures, while being mindful of potential byproduct formation.
Formation of a dark, viscous residue (polymerization) 1. Reaction temperature is too high.2. Reaction time is too long.3. Use of a very strong and non-selective catalyst.1. Perform the reaction at a lower temperature.2. Monitor the reaction closely and work it up as soon as the starting material is consumed.3. Experiment with milder catalysts such as polyphosphoric acid or solid acids like H-Beta zeolite.
Presence of significant amounts of unreacted starting material 1. Insufficient reaction time or temperature.2. Catalyst deactivation.1. Increase the reaction time or temperature, monitoring for the formation of byproducts.2. Ensure anhydrous conditions and consider adding the catalyst in portions.
Formation of isomeric byproducts (for substituted precursors) 1. Electronic and steric effects of the substituent on the aromatic ring.1. The starting material dictates the primary isomeric outcome. Consider using a different starting isomer or introducing blocking groups to achieve the desired regioselectivity.
Observation of dehydration byproducts 1. Use of a starting material prone to dehydration (e.g., an alcohol precursor instead of a carboxylic acid).2. High reaction temperatures.1. Ensure the starting material is the appropriate 4-arylbutyric acid.2. Lower the reaction temperature.

Quantitative Data on Byproduct Formation

The yield of byproducts in the Friedel-Crafts synthesis of tetralones is highly dependent on the reaction conditions. The following table summarizes findings from various studies.

CatalystSubstrateTemperature (°C)Conversion of Starting Material (%)Yield of Tetralone (%)Yield of Major Byproducts (%)Reference
H-Beta Zeolite4-Phenylbutyric Acid22098.081.2~16.8 (unspecified)[1]

Note: Detailed quantitative data on specific byproducts is often not extensively reported in the literature. The unspecified byproducts in the table likely consist of a mixture of polymeric materials and other minor side products.

Experimental Protocols

Synthesis of α-Tetralone using Aluminum Chloride

This procedure is a classic method for the synthesis of α-tetralone.

Materials:

  • 4-phenylbutyric acid

  • Thionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) (Caution: Highly flammable and toxic)

  • Ice

  • Concentrated hydrochloric acid

  • Benzene (Caution: Carcinogen)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of 4-phenylbutyryl chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add thionyl chloride to 4-phenylbutyric acid. Gently warm the mixture on a steam bath until the evolution of HCl gas ceases. Remove the excess thionyl chloride under reduced pressure.

  • Friedel-Crafts Cyclization: Dissolve the crude 4-phenylbutyryl chloride in anhydrous carbon disulfide and cool the solution in an ice bath. While stirring, add anhydrous aluminum chloride in portions. After the addition is complete, warm the mixture to reflux and maintain for a short period until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by adding crushed ice, followed by concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with benzene. Combine the organic layers, wash with water, a dilute solution of sodium hydroxide, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Synthesis of α-Tetralone using H-Beta Zeolite (Solid Acid Catalyst)

This method offers a more environmentally friendly alternative to traditional Lewis acids.

Materials:

  • 4-Phenylbutyric acid

  • H-Beta zeolite (calcined)

  • High-boiling point solvent (e.g., 1,2-dichlorobenzene)

Procedure:

  • Catalyst Activation: The H-Beta zeolite should be calcined at a high temperature (e.g., 900 °C) prior to use to ensure it is anhydrous and active.

  • Reaction Setup: In a fixed-bed reactor or a round-bottom flask equipped with a reflux condenser, add the calcined H-Beta zeolite and a solution of 4-phenylbutyric acid in the chosen solvent.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 220 °C) and maintain with vigorous stirring for the required reaction time (e.g., 10 hours).

  • Work-up and Purification: After cooling, filter the reaction mixture to recover the catalyst. The filtrate can then be concentrated under reduced pressure, and the resulting crude product purified by vacuum distillation or chromatography.

Logical Relationships in Tetralone Synthesis

The following diagram illustrates the key relationships between reaction conditions and the resulting product distribution in the Friedel-Crafts synthesis of tetralones.

FriedelCrafts_Tetralone_Byproducts Start 4-Arylbutyric Acid Conditions Reaction Conditions (Catalyst, Temperature, Time) Start->Conditions is subjected to Desired_Product Desired Tetralone Conditions->Desired_Product Optimal conditions lead to Byproducts Byproducts Conditions->Byproducts Suboptimal conditions lead to Isomers Isomeric Tetralones (from substituted precursors) Byproducts->Isomers Polymer Polymeric Material Byproducts->Polymer Dehydration Dehydration Products Byproducts->Dehydration Unreacted Unreacted Starting Material Byproducts->Unreacted

Caption: Factors influencing product distribution in tetralone synthesis.

References

Technical Support Center: Optimizing Tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during tetralone synthesis.

Troubleshooting Guide

Low yields and the formation of side products are common hurdles in tetralone synthesis. This guide provides a systematic approach to identifying and resolving these issues, particularly for the widely used intramolecular Friedel-Crafts acylation method.

Common Issues and Solutions in Tetralone Synthesis

Observation Potential Cause Recommended Action
Low to No Conversion of Starting Material Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃, SnCl₄) are highly sensitive to moisture and can be deactivated by atmospheric water.[1]- Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried).- Use a fresh, unopened container of the Lewis acid or dry it under vacuum before the reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Insufficient Catalyst: In Friedel-Crafts reactions, the catalyst can form a complex with the product, rendering it inactive.[1]- While catalytic amounts are sometimes sufficient, intramolecular reactions can benefit from a higher catalyst loading, sometimes even stoichiometric amounts.[1]
Low Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures.[1]- Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC to find the optimal temperature that promotes cyclization without significant side product formation.[1][2]
Formation of Multiple Products (Isomers or Polymers) Carbocation Rearrangement: The intermediate carbocation can rearrange, leading to undesired isomers.- Optimizing the choice of catalyst and reaction temperature can help favor the formation of the desired six-membered ring.[3]
Intermolecular Reactions: At high concentrations, the starting material may react with another molecule instead of cyclizing, leading to polymers.- Use high dilution conditions to favor the intramolecular pathway.
Elimination Side Reaction: The carbocation intermediate can undergo elimination to form an alkene.[1]- Lowering the reaction temperature may disfavor the elimination pathway.[1]
Difficult Product Isolation and Purification Incomplete Quenching/Workup: Residual catalyst can lead to emulsions or product degradation during workup.- After the reaction, cautiously quench the mixture by slowly adding it to ice-cold water or a dilute acid solution.[1][4]
Presence of Unreacted Starting Material: Unreacted γ-phenylbutyric acid can be difficult to separate from the tetralone product.- Perform a thorough aqueous workup with a base wash (e.g., 5-10% NaOH or NaHCO₃) to remove any unreacted carboxylic acid.[5]
Co-eluting Impurities: Side products may have similar polarities to the desired tetralone, making chromatographic separation challenging.- Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative or additional purification step.[2]

Troubleshooting Workflow for Low Yield in Tetralone Synthesis

G start Low Yield Observed check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity & Amount check_conditions->check_catalyst Conditions OK solution_dry Dry Glassware & Reagents; Use Inert Atmosphere check_conditions->solution_dry Moisture Contamination? check_temp Assess Reaction Temperature check_catalyst->check_temp Catalyst OK solution_catalyst Use Fresh Catalyst; Increase Catalyst Loading check_catalyst->solution_catalyst Inactive/Insufficient? check_workup Review Quenching & Workup Protocol check_temp->check_workup Temp OK solution_temp Gradually Increase Temperature; Monitor by TLC/GC check_temp->solution_temp Too Low? solution_workup Ensure Complete Quenching; Perform Base Wash check_workup->solution_workup Issues Identified? end Optimized Yield check_workup->end Protocol OK solution_dry->check_catalyst solution_catalyst->check_temp solution_temp->check_workup solution_workup->end

A flowchart for troubleshooting low yield in tetralone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to α-tetralone?

The two most prevalent methods are the intramolecular Friedel-Crafts cyclization of γ-phenylbutyric acid or its derivatives and the oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin).[5] The Friedel-Crafts approach is widely utilized due to its versatility and the availability of starting materials.[5][6][7]

Q2: Which catalysts are typically employed for the intramolecular Friedel-Crafts cyclization?

A variety of catalysts can be used, depending on the starting material and desired reaction conditions:

  • Strong Lewis Acids: Aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are classic, highly effective catalysts, especially when starting from the corresponding acid chloride.[4][5]

  • Protic/Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are commonly used to catalyze the cyclization directly from the carboxylic acid.[5][6]

  • Modern Catalysts: For milder conditions, reagents like bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] have been shown to quantitatively convert 4-phenylbutanoic acid to 1-tetralone.[6]

Q3: How can I prepare the γ-phenylbutyryl chloride precursor for the Friedel-Crafts reaction?

γ-Phenylbutyryl chloride can be prepared from γ-phenylbutyric acid by reacting it with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][8] The excess reagent is typically removed by distillation or under vacuum before proceeding with the cyclization step.[4]

Q4: What are some common side products in tetralone synthesis via Friedel-Crafts acylation, and how can they be minimized?

A common side reaction is the formation of polymeric material due to intermolecular acylation. This can be minimized by conducting the reaction under high-dilution conditions. Another potential side product is an elimination product, which can be suppressed by using lower reaction temperatures.[1]

Q5: What is a typical workup procedure for a Friedel-Crafts synthesis of α-tetralone?

After the reaction is complete, the mixture is typically cooled and then carefully poured onto crushed ice, often mixed with concentrated hydrochloric acid, to decompose the catalyst-product complex.[4][8] The aqueous layer is then extracted with an organic solvent (e.g., benzene, toluene, or dichloromethane). The combined organic extracts are washed successively with water, a dilute base solution (like 10% sodium carbonate or 20% potassium hydroxide) to remove acidic impurities, and finally with brine.[4][8] The organic layer is then dried and the solvent removed to yield the crude product, which is often purified by vacuum distillation.[4]

Experimental Protocols

Protocol 1: α-Tetralone Synthesis from γ-Phenylbutyric Acid via the Acid Chloride

This protocol involves the conversion of γ-phenylbutyric acid to its acid chloride, followed by an intramolecular Friedel-Crafts acylation catalyzed by aluminum chloride.

Step 1: Formation of γ-Phenylbutyryl Chloride

  • In a round-bottomed flask equipped with a reflux condenser and a gas trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.[4]

  • Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed, evolving hydrogen chloride and sulfur dioxide.[4]

  • After the initial vigorous reaction subsides (about 25-30 minutes), continue to warm the mixture on the steam bath for an additional 10 minutes.[4]

  • Remove the excess thionyl chloride by distillation or under vacuum.[4] The resulting γ-phenylbutyryl chloride is a nearly colorless liquid and can be used without further purification.[4]

Step 2: Intramolecular Friedel-Crafts Acylation

  • Cool the flask containing the γ-phenylbutyryl chloride and add 175 cc of carbon disulfide. Cool the solution in an ice bath.[4]

  • Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to a reflux condenser.[4]

  • After the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to boiling on a steam bath and heat for 10 minutes to complete the reaction.[4]

  • Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by adding 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.[4]

  • The product can then be isolated by steam distillation or solvent extraction.[4]

General Workflow for Tetralone Synthesis via Friedel-Crafts Acylation

G cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction cluster_2 Workup & Purification start γ-Phenylbutyric Acid acid_chloride γ-Phenylbutyryl Chloride start->acid_chloride + SOCl₂ or PCl₅ cyclization Intramolecular Friedel-Crafts Acylation acid_chloride->cyclization + AlCl₃ in CS₂ complex AlCl₃-Tetralone Complex cyclization->complex quench Quench with Ice/HCl complex->quench extract Solvent Extraction quench->extract wash Aqueous Washes (H₂O, Base, Brine) extract->wash purify Vacuum Distillation wash->purify product Pure α-Tetralone purify->product

A step-by-step workflow for the synthesis of α-tetralone.

Quantitative Data Summary

The yield of α-tetralone is highly dependent on the specific reagents and conditions used. Below is a summary of reported yields from various procedures.

Starting Material Catalyst/Reagent Solvent Reported Yield Reference
γ-Phenylbutyric AcidThionyl Chloride, then Aluminum ChlorideCarbon Disulfide74-91%--INVALID-LINK--[4]
γ-Phenylbutyric AcidPhosphorus Pentachloride, then Stannic ChlorideBenzeneNot explicitly stated, but implied to be high--INVALID-LINK--[8]
γ-Butyrolactone & BenzeneAluminum ChlorideBenzene91-96%--INVALID-LINK--[8]
4-Phenylbutanoic AcidBismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃]-Quantitative--INVALID-LINK--[6]

References

Technical Support Center: Synthesis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the critical intramolecular Friedel-Crafts cyclization step.

Issue Potential Cause Recommended Solutions
Low or No Product Yield 1. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃, SnCl₄) are moisture-sensitive.- Use a fresh, unopened container of the Lewis acid. - Ensure all glassware is rigorously dried before use. - Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
2. Deactivated Substrate: The methoxycarbonyl group on the aromatic ring is moderately deactivating.- Consider using a more potent Lewis acid or a Brønsted acid like polyphosphoric acid (PPA). - Increase the reaction temperature, monitoring for potential side reactions.
3. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.- Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst.
Formation of Multiple Products/Side Reactions 1. Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization.- Perform the reaction under high-dilution conditions. - Add the substrate slowly to the reaction mixture.
2. Isomer Formation: Acylation may occur at a different position on the aromatic ring.- The directing effect of the substituents generally favors the desired product. However, the choice of solvent and catalyst can influence regioselectivity.
3. Polymerization/Charring: This can occur at excessively high temperatures.- Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.
Difficult Product Isolation/Purification 1. Emulsion during Workup: Quenching the reaction mixture with water can lead to the formation of stable emulsions.- Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. - If an emulsion persists, add a saturated solution of sodium chloride (brine) to help break it.
2. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.- Optimize the mobile phase for column chromatography. - Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common route involves a two-step process:

  • Intramolecular Friedel-Crafts Cyclization: 4-(3-carboxyphenyl)butanoic acid is cyclized to form 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

  • Esterification: The resulting carboxylic acid is then esterified to yield the final product, this compound.

Q2: Which catalyst is best for the intramolecular Friedel-Crafts cyclization step?

A2: The choice of catalyst is critical and depends on the specific reaction conditions.

  • Lewis Acids: Aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are powerful catalysts for this reaction.

  • Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are also effective and can sometimes offer milder reaction conditions.

  • Solid Acids: Zeolites, such as H-Beta, have been shown to be effective and offer the advantage of easier separation from the reaction mixture.

Q3: Can I perform the cyclization and esterification in a one-pot reaction?

A3: While a one-pot procedure is theoretically possible, it is generally not recommended. The conditions required for the Friedel-Crafts cyclization (strong acid) are typically not compatible with the subsequent esterification step. A stepwise approach with isolation and purification of the intermediate carboxylic acid generally leads to higher overall yields and purity.

Q4: What are the key parameters to control for improving the yield of the cyclization reaction?

A4: Several parameters should be carefully controlled:

  • Anhydrous Conditions: Moisture will deactivate the Lewis acid catalyst.

  • Reaction Temperature: The optimal temperature will depend on the chosen catalyst and solvent. It should be high enough to promote the reaction but low enough to minimize side reactions.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal time for completion.

  • Concentration: High-dilution conditions favor the intramolecular reaction over intermolecular side reactions.

Q5: How can I confirm the identity and purity of the final product?

A5: The structure and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the ketone and ester functional groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

This protocol describes the intramolecular Friedel-Crafts cyclization of 4-(3-carboxyphenyl)butanoic acid.

Materials:

  • 4-(3-carboxyphenyl)butanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (concentrated and dilute)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(3-carboxyphenyl)butanoic acid in dichloromethane, add polyphosphoric acid portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol describes the esterification of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

Materials:

  • 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization of 4-Arylbutanoic Acids

CatalystTypical ConditionsAdvantagesDisadvantages
AlCl₃ Anhydrous solvent (e.g., CS₂, nitrobenzene), 0 °C to RTHigh reactivity, often good yieldsMoisture sensitive, requires stoichiometric amounts, harsh conditions
SnCl₄ Anhydrous solvent (e.g., DCM), 0 °C to RTMilder than AlCl₃, good selectivityMoisture sensitive, can be expensive
PPA Neat or in a high-boiling solvent, elevated temp.Acts as both catalyst and solvent, good for less reactive substratesViscous, difficult to stir, workup can be challenging
H-Beta Zeolite High temperature, fixed-bed reactorHeterogeneous catalyst (easy to remove), reusable, environmentally friendlyRequires high temperatures, may have lower activity for some substrates

Visualizations

experimental_workflow cluster_step1 Step 1: Intramolecular Friedel-Crafts Cyclization cluster_step2 Step 2: Esterification start1 4-(3-carboxyphenyl)butanoic acid process1 React with Catalyst (e.g., PPA or AlCl3) in solvent (e.g., DCM) start1->process1 product1 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid process1->product1 purification1 Workup and Purification product1->purification1 start2 Purified Carboxylic Acid purification1->start2 Isolated Intermediate process2 React with Methanol and catalytic H2SO4 start2->process2 product2 This compound process2->product2 purification2 Workup and Purification product2->purification2

Caption: Synthetic workflow for this compound.

troubleshooting_logic decision decision issue issue start Low Yield in Cyclization? decision1 Catalyst Active? start->decision1 issue1 Use fresh, anhydrous catalyst decision1->issue1 No decision2 Reaction Conditions Optimal? decision1->decision2 Yes issue1->decision2 issue2 Optimize temperature and time decision2->issue2 No decision3 Substrate Concentration Correct? decision2->decision3 Yes issue2->decision3 issue3 Use high dilution decision3->issue3 No success Yield Improved decision3->success Yes issue3->success

Caption: Troubleshooting logic for low yield in the cyclization step.

Technical Support Center: Overcoming Purification Challenges of Polar Tetralone Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar tetralone esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar tetralone esters using various chromatography and crystallization techniques.

Issue 1: Product Streaking or Tailing on Silica Gel Flash Chromatography

Q: My polar tetralone ester is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What is the cause and how can I resolve this?

A: Streaking or tailing of polar compounds on silica gel is a common issue. It is often caused by strong interactions between the polar functional groups of your tetralone ester (e.g., hydroxyl, carboxyl) and the acidic silanol groups on the surface of the silica gel. This can lead to slow and uneven elution.

Troubleshooting Workflow for Peak Tailing

A Are all peaks tailing? B Yes A->B C No, only the polar tetralone ester A->C D Check for column bed issues (voids, channeling) or a blocked frit. B->D E Secondary interactions with silica are likely. C->E F Repack column or use a new one. D->F G Modify mobile phase (additives) or change stationary phase. E->G

Caption: A troubleshooting guide for product streaking on silica gel.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%) to neutralize the acidic silanol sites.[1]

  • Modify the Mobile Phase:

    • For acidic tetralone esters, add a small amount of a volatile acid like acetic acid or formic acid to the eluent. This can help to suppress ionization and reduce interactions with the silica.

    • For basic tetralone esters, adding a small amount of a base like triethylamine or a few drops of ammonium hydroxide can improve peak shape.[2]

  • Choose an Appropriate Solvent System: Use a more polar solvent system to improve the elution of your compound. For very polar compounds, a mixture of dichloromethane and methanol is often effective.[3][4]

  • Consider Dry Loading: If your compound has poor solubility in the initial eluent, it can be beneficial to adsorb it onto a small amount of silica gel before loading it onto the column.[5]

Issue 2: Poor Retention of Polar Tetralone Ester in Reversed-Phase HPLC

Q: My polar tetralone ester is eluting at or near the solvent front on a C18 column. How can I increase its retention time?

A: This is a common problem with polar compounds in reversed-phase chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.

Solutions:

  • Increase the Aqueous Content of the Mobile Phase: Gradually increase the percentage of the aqueous component (e.g., water or buffer) in your mobile phase. Modern reversed-phase columns are designed to be stable in highly aqueous conditions.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to increase their polarity, which enhances the retention of polar analytes.

  • Adjust the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Adjusting the pH to suppress the ionization of your polar tetralone ester can increase its hydrophobicity and, therefore, its retention.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating very polar compounds that are not well-retained in reversed-phase chromatography.[6][7] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing polar tetralone esters?

A1: The impurities will depend on the synthetic route used.

  • Friedel-Crafts Acylation: Common side products include regioisomers and poly-acylated products. Incomplete cyclization can also leave starting materials or intermediates in the crude product.

  • Robinson Annulation: This reaction can sometimes yield byproducts from self-condensation of the starting materials or alternative cyclization pathways.

  • Oxidation of Tetralins: The corresponding alcohol is a common impurity if the oxidation is incomplete.

Q2: How do I choose the right solvent system for flash chromatography of my polar tetralone ester?

A2: The best approach is to first screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[8] For polar compounds, good starting points for solvent systems are ethyl acetate/hexane or dichloromethane/methanol.[3]

Q3: My polar tetralone ester is an oil and won't crystallize. What can I do?

A3: "Oiling out" is a common problem in crystallization, especially with impure compounds. Here are a few strategies to try:

  • Ensure High Purity: Oils are often the result of impurities that disrupt the crystal lattice formation. Try to purify your compound further using chromatography before attempting crystallization again.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. For polar esters, mixtures like diethyl ether-petroleum ether or diethyl ether-methanol can be effective.[9]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly, and then place it in the refrigerator or freezer. Rapid cooling often leads to oiling out.[10]

  • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth. If you have a small amount of the pure solid, you can add a "seed crystal" to initiate crystallization.[11]

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Polar Compounds

Polarity of CompoundRecommended Solvent SystemModifier (if needed)
Moderately PolarEthyl Acetate / Hexane (e.g., 30-70% Ethyl Acetate)0.1% Acetic Acid (for acidic compounds)
PolarDichloromethane / Methanol (e.g., 1-10% Methanol)1% Triethylamine (for basic compounds)
Very Polar / Water-SolubleAcetonitrile / Water (HILIC mode on silica or polar phase)0.1% Formic Acid or Ammonium Formate (for MS)

Table 2: Example HPLC Conditions for Tetralone Derivatives

Compound ClassColumnMobile Phase AMobile Phase BGradient
Polar Aromatic Keto-EstersC18Water with 0.1% Formic AcidAcetonitrileStart with a high percentage of A, then ramp up B (e.g., 10-90% B over 20 min)
Very Polar TetralonesHILIC (Amide)95:5 Acetonitrile:Water with 10 mM Ammonium Formate50:50 Acetonitrile:Water with 10 mM Ammonium FormateStart with a high percentage of A, then ramp up B (e.g., 0-50% B over 15 min)

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Tetralone Ester

Objective: To purify a polar tetralone ester from less polar and more polar impurities using normal-phase flash chromatography.

Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol.[3] The ideal solvent system will give the target compound an Rf of ~0.2-0.3.[8]

  • Column Packing: Dry pack a flash column with silica gel.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the initial elution solvent.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5]

  • Elution:

    • Isocratic Elution: Run the column with the chosen solvent system.

    • Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

Protocol 2: Recrystallization of a Polar Tetralone Ester

Objective: To purify a solid polar tetralone ester by crystallization.[6][7]

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good crystallization solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with swirling until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

A Crude Polar Tetralone Ester B Is the compound solid or oil? A->B C Solid B->C D Oil B->D E Attempt Recrystallization C->E F Flash Column Chromatography D->F G Is it pure? E->G F->G H Yes G->H I No G->I J Pure Compound H->J K Further Purification (e.g., Prep-HPLC) I->K K->J

Caption: A general purification workflow for polar tetralone esters.

cluster_0 Discovery & Preclinical cluster_1 Development A Synthesis of Polar Tetralone Ester Library B Purification & Characterization A->B C In Vitro Screening (e.g., Enzyme Assays) B->C D Lead Identification C->D E Lead Optimization D->E F In Vivo Studies (Animal Models) E->F G Clinical Trials F->G

Caption: The role of polar tetralone esters in a drug discovery workflow.

References

Stability and degradation of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Question 1: I am observing a decrease in the concentration of my stock solution of this compound in methanol over time, even when stored at 4°C. What could be the cause?

Answer:

This issue is likely due to the slow hydrolysis of the methyl ester group, even under neutral or slightly acidic conditions, when in a protic solvent like methanol. While storage at 4°C slows down this process, it does not completely inhibit it. The presence of trace amounts of water or acidic/basic impurities in the methanol can catalyze this degradation.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, anhydrous methanol for your stock solution.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.

  • Aprotic Solvent: For long-term storage, consider using a high-purity aprotic solvent such as anhydrous acetonitrile or dioxane.

  • Fresh Solutions: For sensitive experiments, it is always best to prepare fresh solutions of the compound.

Question 2: My reaction involving this compound in a basic medium (e.g., using NaOH or KOH) is showing multiple unexpected byproducts upon analysis. What is the likely degradation pathway?

Answer:

In a basic medium, this compound is susceptible to base-catalyzed hydrolysis of the methyl ester. This initially forms the corresponding carboxylate salt. If the reaction is heated, this beta-keto acid derivative can then undergo decarboxylation to produce 5,6,7,8-tetrahydronaphthalen-1(2H)-one. Further side reactions may occur depending on the specific reaction conditions.

Logical Troubleshooting Flow:

Start Reaction in Basic Medium Check_pH Is pH > 8? Start->Check_pH Hydrolysis Ester Hydrolysis (Primary Degradation) Check_pH->Hydrolysis Yes Lower_pH Consider lowering pH or using a non-nucleophilic base Check_pH->Lower_pH No Check_Temp Is the reaction heated? Decarboxylation Decarboxylation (Secondary Degradation) Check_Temp->Decarboxylation Yes Analyze_Byproducts Analyze for carboxylate and decarboxylated byproducts Check_Temp->Analyze_Byproducts No Hydrolysis->Check_Temp Decarboxylation->Analyze_Byproducts Analyze_Byproducts->Lower_pH Lower_Temp Run reaction at lower temperature Analyze_Byproducts->Lower_Temp

Caption: Troubleshooting workflow for degradation in basic media.

Question 3: I am using this compound in a reaction that is exposed to air and light, and I am noticing a yellowing of the solution and the appearance of new impurities. What is happening?

Answer:

The tetralone moiety of the molecule is susceptible to oxidation, particularly at the benzylic position (the carbon adjacent to the aromatic ring). This can be initiated by exposure to air (oxygen) and accelerated by light. The yellowing of the solution is a common indicator of the formation of oxidized, conjugated byproducts.

Preventative Measures:

  • Inert Atmosphere: Conduct your experiments under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.

  • Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.

What is the general stability of this compound in different solvents?

The stability of this compound is highly dependent on the solvent used. A summary of its stability in common laboratory solvents is provided in the table below.

SolventStability at Room Temperature (25°C)Notes
Acetonitrile (anhydrous)HighRecommended for stock solutions.
Dichloromethane (anhydrous)HighGood for short-term use in reactions.
MethanolModerateProne to slow hydrolysis.
WaterLowRapid hydrolysis, especially at non-neutral pH.
Dimethyl sulfoxide (DMSO)ModerateHygroscopic nature can introduce water, leading to hydrolysis.

How does pH affect the stability of this compound in aqueous solutions?

The compound is most stable at a slightly acidic to neutral pH (around pH 4-6). Both strongly acidic and basic conditions will lead to degradation.

pH ConditionPrimary Degradation PathwayRelative Rate of Degradation
< 3Acid-catalyzed hydrolysis of the esterModerate to High
4 - 6Minimal degradationLow
> 8Base-catalyzed hydrolysis of the ester, followed by potential decarboxylationHigh to Very High

Experimental Protocols

Protocol for Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Purified Water (HPLC grade)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubation: Incubate all three solutions at a controlled temperature (e.g., 50°C) and protect them from light.

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to stop the degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Experimental Workflow for Stability Testing:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., in Acetonitrile) Prep_Samples Prepare Samples in Stress Conditions (Acid, Base, Water, etc.) Prep_Stock->Prep_Samples Incubate Incubate at Controlled Temperature Prep_Samples->Incubate Time_Points Withdraw Aliquots at Time Intervals Incubate->Time_Points Quench Quench Reaction (Neutralize) Time_Points->Quench HPLC_Analysis HPLC Analysis Quench->HPLC_Analysis Data_Analysis Analyze Data & Determine Degradation Rate HPLC_Analysis->Data_Analysis

Caption: General workflow for a forced degradation study.

Signaling Pathways and Degradation Mechanisms

Primary Degradation Pathway: Hydrolysis and Decarboxylation

The most common degradation pathway for this compound in aqueous environments involves two main steps: hydrolysis of the methyl ester, followed by decarboxylation of the resulting β-keto acid.

Compound This compound Hydrolysis Hydrolysis (H+ or OH-) Compound->Hydrolysis Keto_Acid 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Hydrolysis->Keto_Acid Decarboxylation Decarboxylation (Heat) Keto_Acid->Decarboxylation Product 5,6,7,8-Tetrahydronaphthalen-1(2H)-one Decarboxylation->Product

Caption: Key degradation pathway of the target compound.

Identifying and minimizing side reactions in tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetralone synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and minimize side reactions in their experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides for the most common synthetic routes to tetralones.

Haworth Synthesis (Intramolecular Friedel-Crafts Acylation)

The Haworth synthesis is a classic and widely used method for preparing tetralones, involving the intramolecular Friedel-Crafts cyclization of a γ-arylbutyric acid or its corresponding acyl chloride.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the intramolecular Friedel-Crafts cyclization to form tetralone?

A1: A range of catalysts can be employed, varying in strength and application. The most common include:

  • Strong Lewis Acids: Aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are highly effective, particularly when starting from the acyl chloride.[1][2]

  • Protic/Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used to catalyze the cyclization directly from the carboxylic acid.[2][3]

  • Modern Reagents: For milder conditions, reagents like hexafluoroisopropanol (HFIP) and bismuth-based Lewis acids have been shown to promote cyclization in high yields.[2]

Q2: My reaction is sluggish or incomplete. What could be the cause?

A2: Incomplete reactions are often due to issues with the catalyst or reaction conditions. Ensure your Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been deactivated by moisture. If using PPA, ensure it is sufficiently heated to be fluid and properly mixed. Extending the reaction time or slightly increasing the temperature may also drive the reaction to completion.

Q3: Why is my final product impure even after workup?

A3: Impurities often arise from unreacted starting material (γ-phenylbutyric acid) or side products. A thorough workup is crucial. This typically involves quenching the reaction with ice and HCl, followed by washes with water, a base (like 5-10% NaOH or NaHCO₃) to remove acidic starting materials, and finally a brine wash.

Troubleshooting Guide: Common Side Reactions

Issue 1: Low Yield and Formation of Polymeric Byproducts

  • Cause: The intramolecular Friedel-Crafts acylation is highly exothermic. Uncontrolled temperature increases can lead to the formation of polymeric side products and charring, significantly reducing the yield of the desired tetralone. Intermolecular reactions, where one molecule's acyl group reacts with the aromatic ring of another, can also occur at higher concentrations and temperatures, leading to polymer formation.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature, typically between 0–15°C, especially during the addition of a strong Lewis acid catalyst like AlCl₃.[2]

    • Slow Addition: Add the catalyst slowly and in portions to control the exotherm.

    • High Dilution: In some cases, running the reaction under high dilution can favor the intramolecular cyclization over intermolecular polymerization.

Issue 2: Formation of Regioisomers in Substituted Tetralone Synthesis

  • Cause: When the aromatic ring of the starting γ-arylbutyric acid is substituted, the cyclization can potentially occur at different positions, leading to a mixture of regioisomers. The directing effects of the substituents on the aromatic ring will influence the position of the intramolecular acylation.

  • Solution:

    • Predicting Regioselectivity: Understand the electronic and steric effects of the substituents on the aromatic ring to predict the major product. Electron-donating groups will direct the acylation to the ortho and para positions, while electron-withdrawing groups will direct to the meta position. Steric hindrance can also play a significant role in favoring one isomer over another.

    • Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the ratio of regioisomers. It is advisable to perform small-scale test reactions with different catalysts to optimize for the desired isomer.

Data Presentation: Catalyst Comparison for Tetralone Synthesis
CatalystStarting MaterialTypical YieldKey Considerations
AlCl₃ γ-Phenylbutyryl chloride74-91%[1]Highly effective but requires anhydrous conditions and careful temperature control. Generates acidic waste.[4]
PPA γ-Phenylbutyric acidHigh Yield[5]Viscous and can be difficult to handle. Requires elevated temperatures.[5]
MSA γ-Phenylbutyric acid~60% (microscale)[6]Easier to handle than PPA and simplifies workup.[3]
Solid Acids (e.g., H-Beta zeolite) 4-Phenylbutyric acid81.2%[7]Reusable and environmentally friendly, but may require higher temperatures.[7]
Experimental Protocols

Protocol 1: High-Yield Synthesis of α-Tetralone using Aluminum Chloride[1]

  • Preparation of γ-Phenylbutyryl Chloride: In a round-bottomed flask, combine 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride. Gently heat on a steam bath until the acid melts and the evolution of hydrogen chloride begins. Allow the reaction to proceed for 25-30 minutes without external heating, then warm on the steam bath for an additional 10 minutes. Remove excess thionyl chloride under vacuum.

  • Intramolecular Friedel-Crafts Acylation: Cool the flask containing the crude γ-phenylbutyryl chloride and add 175 cc of carbon disulfide. Cool the solution in an ice bath. Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect a reflux condenser.

  • Reaction: After the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to boiling on a steam bath. Heat and shake the mixture for 10 minutes to complete the reaction.

  • Workup: Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.

  • Purification: Steam distill the mixture. The carbon disulfide will distill first, followed by the α-tetralone. Separate the oily product and extract the aqueous layer with benzene. Combine the oil and extracts, remove the solvent, and distill the residue under reduced pressure to obtain pure α-tetralone (boiling point 105–107°C/2 mm).

Protocol 2: Synthesis of a Tetralone Derivative using Polyphosphoric Acid (PPA)[5]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add the substituted 4-arylbutyric acid.

  • Catalyst Addition: Add polyphosphoric acid (PPA) to the flask. The amount of PPA will depend on the scale of the reaction and the specific substrate.

  • Reaction: Heat the mixture with stirring to a temperature where the PPA is mobile and the reaction proceeds (typically above 60°C). Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizations

Haworth_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification gamma_Phenylbutyric_Acid γ-Phenylbutyric Acid Acyl_Chloride_Formation Acyl Chloride Formation gamma_Phenylbutyric_Acid->Acyl_Chloride_Formation SOCl₂ Friedel_Crafts_Acylation Intramolecular Friedel-Crafts Acylation gamma_Phenylbutyric_Acid->Friedel_Crafts_Acylation PPA or MSA Thionyl_Chloride Thionyl Chloride (optional) Thionyl_Chloride->Acyl_Chloride_Formation Acyl_Chloride_Formation->Friedel_Crafts_Acylation AlCl₃ Quenching Quenching (Ice/HCl) Friedel_Crafts_Acylation->Quenching Extraction Extraction Quenching->Extraction Washing Washing (Base/Brine) Extraction->Washing Purification Purification (Distillation/Chromatography) Washing->Purification alpha_Tetralone alpha_Tetralone Purification->alpha_Tetralone Final Product

Caption: Experimental workflow for the Haworth synthesis of α-tetralone.

Side_Reactions_Haworth Start γ-Arylbutyric Acid Derivative Desired_Path Intramolecular Cyclization Start->Desired_Path Low Temp, Controlled Addition Side_Path_1 Intermolecular Acylation Start->Side_Path_1 High Concentration Side_Path_2 Charring/Decomposition Start->Side_Path_2 High Temperature Tetralone Desired Tetralone Desired_Path->Tetralone Polymer Polymeric Byproducts Side_Path_1->Polymer Char Charred Material Side_Path_2->Char

Caption: Desired vs. side reaction pathways in Haworth synthesis.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring, which can be a tetralone derivative.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for a Robinson annulation to form a tetralone precursor?

A1: The reaction typically involves the Michael addition of an enolate (from a ketone) to an α,β-unsaturated ketone. For tetralone synthesis, a common substrate is a cyclohexanone derivative reacting with methyl vinyl ketone (MVK).[8]

Troubleshooting Guide: Common Side Reactions

Issue 1: Polymerization of Methyl Vinyl Ketone (MVK)

  • Cause: Methyl vinyl ketone is highly susceptible to base-catalyzed polymerization, which competes with the desired Michael addition and significantly reduces the yield.[3][9]

  • Solution:

    • In Situ Generation: Generate MVK in the reaction mixture from a more stable precursor, such as a Mannich base (e.g., 1-diethylamino-3-butanone) or a β-chloroketone. This keeps the instantaneous concentration of MVK low.[3][9]

    • Slow Addition: If using MVK directly, add it slowly to the reaction mixture to maintain a low concentration.

Issue 2: Double Alkylation of the Ketone

  • Cause: The enolate of the starting ketone can react with a second molecule of the Michael acceptor (MVK), leading to a double alkylation product instead of the desired annulated product.

  • Solution:

    • Stoichiometry Control: Use a carefully controlled stoichiometry of the ketone and MVK. A slight excess of the ketone can sometimes help to minimize double alkylation.

    • Reaction Conditions: The choice of base and solvent can influence the rates of the desired Michael addition versus the undesired double alkylation.

Experimental Protocol

Protocol 3: Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone[10]

  • Enolate Formation: In a reaction vessel under an inert atmosphere, dissolve 2-methylcyclohexanone (1.0 equiv.) in anhydrous ethanol. Add sodium ethoxide (1.1 equiv.) portion-wise at room temperature and stir for 30 minutes.

  • Michael Addition: Slowly add methyl vinyl ketone (1.2 equiv.) to the enolate solution over 15 minutes.

  • Annulation: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and neutralize with 5% hydrochloric acid to a pH of approximately 7. Remove the ethanol under reduced pressure.

  • Extraction and Purification: Add dichloromethane and water to the residue and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Robinson_Annulation_Mechanism Start Cyclohexanone Enolate + Methyl Vinyl Ketone (MVK) Michael_Addition Michael Addition Start->Michael_Addition Diketone 1,5-Diketone Intermediate Michael_Addition->Diketone Aldol_Condensation Intramolecular Aldol Condensation Diketone->Aldol_Condensation Product Annulated Tetralone Precursor Aldol_Condensation->Product

Caption: Simplified mechanism of the Robinson Annulation.

Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed reaction of divinyl ketones to form cyclopentenones, which can be applied to the synthesis of certain tetralone analogs.[2]

Troubleshooting Guide: Common Side Reactions

Issue: Poor Regioselectivity with Unsymmetrical Divinyl Ketones

  • Cause: The cyclization of an unsymmetrical divinyl ketone can proceed in two different ways, leading to a mixture of regioisomeric cyclopentenones. The elimination of a proton from the oxyallyl cation intermediate can occur from either of the two adjacent carbons.[1][5]

  • Solution:

    • Silicon-Directed Cyclization: Placing a trialkylsilyl group on one of the vinyl moieties can direct the elimination step, leading to a single regioisomer. The silyl group is eliminated during the reaction.[1][5]

    • Polarized Divinyl Ketones: Introducing electron-donating and electron-withdrawing groups on the two different vinyl groups can "polarize" the molecule, favoring one cyclization pathway over the other and improving regioselectivity.[2]

Experimental Protocol

Protocol 4: General Procedure for a Lewis Acid-Catalyzed Nazarov Cyclization[4]

  • Reaction Setup: Dissolve the divinyl ketone (1.0 equiv) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere and cool to 0°C.

  • Catalyst Addition: Slowly add a solution of SnCl₄ (1.0 M in DCM, 2.0 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Stir vigorously for 15 minutes.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Visualizations

Nazarov_Cyclization_Regioselectivity Start Unsymmetrical Divinyl Ketone Cation Pentadienyl Cation Start->Cation Lewis Acid Cyclization 4π Electrocyclization Cation->Cyclization Oxyallyl_Cation Oxyallyl Cation Intermediate Cyclization->Oxyallyl_Cation Path_A Elimination Path A Oxyallyl_Cation->Path_A Path_B Elimination Path B Oxyallyl_Cation->Path_B Product_A Regioisomer A Path_A->Product_A Product_B Regioisomer B Path_B->Product_B

Caption: Regioselectivity issue in the Nazarov cyclization.

References

Technical Support Center: Production of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up production of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable approach for synthesizing the tetralone core of the target molecule is through an intramolecular Friedel-Crafts acylation of a suitable precursor. This typically involves the cyclization of a 4-arylbutyric acid derivative. In this specific case, the likely precursor is methyl 4-(4-carboxyphenyl)butanoate or a closely related derivative which is then cyclized to form the tetralone ring system.

Q2: What are the critical parameters to control during the Friedel-Crafts cyclization step?

The intramolecular Friedel-Crafts acylation is a critical step and its success is highly dependent on several factors:

  • Choice of Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA) are commonly used. The choice and stoichiometry of the catalyst are crucial for driving the reaction to completion and minimizing side reactions.

  • Reaction Temperature: The temperature must be carefully controlled to prevent side reactions such as polymerization or degradation of the starting material and product.

  • Solvent: The choice of solvent is important for reactant solubility and for moderating the reaction. Common solvents include nitrobenzene or carbon disulfide for AlCl₃-catalyzed reactions.

  • Moisture Control: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, anhydrous conditions are essential for achieving high yields.

Q3: What are the main challenges in scaling up the production of this compound?

Scaling up this synthesis presents several challenges:

  • Exothermic Reaction Control: The Friedel-Crafts acylation is often highly exothermic. Efficient heat dissipation is critical at a larger scale to maintain optimal reaction temperature and prevent runaway reactions.

  • Mass Transfer: In heterogeneous reactions (e.g., with a solid catalyst), ensuring efficient mixing and mass transfer becomes more challenging in large reactors.

  • Work-up and Product Isolation: Handling large volumes of reaction mixtures, quenching the reaction, and extracting the product can be complex and require specialized equipment.

  • Purification: Purification of the final product on a large scale often requires transitioning from laboratory techniques like column chromatography to more scalable methods such as crystallization or distillation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Deactivated catalyst due to moisture. 3. Sub-optimal reaction temperature. 4. Insufficient catalyst loading.1. Increase reaction time and monitor progress by TLC or HPLC. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. 3. Optimize the reaction temperature through small-scale experiments. 4. Increase the molar ratio of the Lewis acid catalyst.
Formation of Impurities/Side Products 1. Intermolecular side reactions at high concentrations. 2. Polymerization due to excessive heat. 3. Isomer formation.1. Perform the reaction at a lower concentration. 2. Improve heat dissipation and temperature control. 3. The directing effect of the carboxylate group should favor the desired isomer, but careful analysis of the product mixture is necessary.
Difficult Product Isolation 1. Emulsion formation during aqueous work-up. 2. Product is partially soluble in the aqueous phase.1. Add brine to the aqueous layer to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent.
Purification Challenges 1. Oily product that is difficult to crystallize. 2. Co-elution of impurities during chromatography.1. Attempt vacuum distillation or try different solvent systems for crystallization. 2. Optimize the mobile phase for chromatography or consider an alternative purification method like recrystallization.

Experimental Protocols

A representative experimental protocol for the key intramolecular Friedel-Crafts cyclization step is provided below. Please note that this is a general procedure and may require optimization for scale-up.

Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

  • Preparation of the Precursor Acid Chloride: To a solution of 4-(4-methoxycarbonylphenyl)butanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Intramolecular Friedel-Crafts Cyclization:

    • In a separate flask, suspend anhydrous aluminum chloride (1.5 equivalents) in a suitable solvent like nitrobenzene under an inert atmosphere.

    • Cool the suspension to 0-5 °C.

    • Add a solution of the crude acid chloride in the same solvent dropwise to the aluminum chloride suspension while maintaining the temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Esterification to this compound

If the cyclization is performed on the free carboxylic acid, the resulting 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be esterified using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters that may be encountered. These values are illustrative and should be optimized for a specific scale and equipment.

ParameterLaboratory Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., >1 kg)
Reactant Concentration 0.1 - 0.5 MMay need to be adjusted based on heat transfer capabilities.
Catalyst Loading (AlCl₃) 1.2 - 2.0 equivalentsStoichiometric amounts are often required.
Reaction Temperature 0 °C to room temperaturePrecise control is critical; may require specialized cooling systems.
Reaction Time 2 - 24 hoursMay vary with scale; requires careful monitoring.
Typical Yield 60 - 85%Can be lower on a larger scale if not properly optimized.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_purification Purification cluster_product Final Product SM 4-(4-methoxycarbonylphenyl)butanoic acid AC Acid Chloride Formation (Thionyl Chloride) SM->AC Step 1 FC Intramolecular Friedel-Crafts Acylation (AlCl3) AC->FC Step 2 WU Work-up (Quenching, Extraction) FC->WU Step 3 P Purification (Crystallization/Distillation) WU->P Step 4 FP Methyl 5-oxo-5,6,7,8- tetrahydronaphthalene-2-carboxylate P->FP Final Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Cause1 Incomplete Reaction Start->Cause1 Cause2 Moisture Contamination Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1 Increase reaction time/temp Monitor reaction progress Cause1->Sol1 Sol2 Use anhydrous reagents/solvents Inert atmosphere Cause2->Sol2 Sol3 Optimize temperature Adjust concentration Cause3->Sol3

Caption: Troubleshooting decision tree for common issues in the synthesis.

Technical Support Center: Optimization of Catalytic Esterification for Aromatic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic esterification of aromatic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of catalytic esterification of aromatic acids?

A1: The catalytic esterification of aromatic acids, commonly known as Fischer-Speier esterification, is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2][3] The reaction reaches a chemical equilibrium, which means the process proceeds in both the forward (ester formation) and reverse (ester hydrolysis) directions simultaneously.[1][4] To achieve a high yield of the ester, the equilibrium must be shifted towards the product side.[1][4]

Q2: What are the most common catalysts used for this reaction?

A2: A variety of catalysts can be used, ranging from simple mineral acids to solid-supported catalysts. Commonly used catalysts include:

  • Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective catalysts.[1] Dry hydrogen chloride (HCl) gas is also used, particularly for aromatic esters.[2]

  • Lewis Acids: Lewis acids such as scandium(III) triflate can also catalyze the reaction.[1]

  • Heterogeneous Catalysts: Solid catalysts like silica chloride, graphene oxide, and various zeolites are also employed, offering advantages in terms of separation and reusability.[5][6]

Q3: How can I increase the yield of my esterification reaction?

A3: To maximize the ester yield, you need to shift the reaction equilibrium to the right. This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol is used in large excess, sometimes even as the solvent, to drive the reaction forward.[1]

  • Removing water as it is formed: This is a very effective method. Techniques include using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves or anhydrous salts, or performing the reaction under vacuum to remove water.[1][7][8][9] Concentrated sulfuric acid also acts as a dehydrating agent.[4]

Q4: What are typical reaction conditions?

A4: Esterification reactions are generally conducted under heat.[4] Typical reaction temperatures range from 60–110 °C, and reaction times can vary from 1 to 10 hours.[1][9] Heating is often done under reflux to prevent the loss of volatile reactants and products.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Ester Yield

Q: My reaction has been running for several hours, but TLC analysis shows a low conversion of the starting aromatic acid. What could be the problem?

A: Several factors could be contributing to a low yield. Consider the following troubleshooting steps:

  • Equilibrium: The reaction may have reached equilibrium with significant amounts of starting material remaining.

    • Solution: To shift the equilibrium, either use a large excess of the alcohol (5-10 equivalents or as the solvent) or actively remove the water produced.[1] A Dean-Stark trap is highly effective for water removal when using a solvent like toluene.[1]

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack.[9][10]

    • Solution: Ensure you have added the correct amount of catalyst. If the catalyst is old or has been exposed to moisture, it may be inactive. Use a fresh batch of high-quality catalyst.[9]

  • Reaction Temperature and Time: These reactions are often slow at room temperature and require heating.[9]

    • Solution: Ensure the reaction mixture is heated to an appropriate temperature, typically at reflux.[4] Monitor the reaction's progress over time using TLC to determine if it simply needs more time to proceed to completion.[9]

  • Steric Hindrance: Bulky substituents on either the aromatic acid or the alcohol can significantly slow down the reaction rate. Tertiary alcohols are particularly problematic as they are prone to elimination side reactions under acidic conditions.[1][9]

    • Solution: For sterically hindered substrates, you may need to use more forcing conditions (higher temperature, longer reaction time) or consider alternative esterification methods like the Steglich esterification.[1][11]

Issue 2: Side Reactions and Impurities

Q: I've isolated my product, but NMR analysis shows the presence of significant impurities. What are common side reactions, and how can I avoid them?

A: Side reactions can lead to a complex product mixture. Here are some common issues:

  • Ether Formation: When using an alcohol as a reactant, especially at high temperatures with a strong acid catalyst, self-condensation of the alcohol can occur to form an ether. For example, benzyl alcohol can form dibenzyl ether.[12]

    • Solution: Try running the reaction at a lower temperature for a longer duration. Using a milder catalyst might also help minimize this side reaction.

  • Dehydration of Alcohol: Secondary and especially tertiary alcohols can undergo elimination (dehydration) in the presence of a strong acid catalyst to form alkenes.[1]

    • Solution: If you must use a sensitive alcohol, consider milder reaction conditions or a different catalytic system that does not promote elimination.

  • Ring Substitution: For certain activated aromatic acids, the strong acid catalyst and high temperatures could lead to undesired electrophilic aromatic substitution reactions if other electrophiles are present.

    • Solution: Carefully control the reaction temperature and consider using a less reactive catalyst if your aromatic acid is highly activated.

Issue 3: Difficulty in Product Isolation and Purification

Q: I'm struggling to separate my ester from the unreacted starting materials and the catalyst during the workup. What is the standard procedure?

A: A proper workup procedure is essential for isolating a pure product.

  • Neutralization: At the end of the reaction, the mixture will contain the ester, unreacted alcohol, unreacted aromatic acid, and the acid catalyst.

    • Solution: First, cool the reaction mixture. Then, dilute it with an organic solvent (like ethyl acetate) and wash it with a weak base to neutralize the unreacted carboxylic acid and the acid catalyst.[4][10] Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions are commonly used.[4] Be cautious as this will produce CO₂ gas.

  • Extraction: The ester is typically soluble in organic solvents.

    • Solution: After neutralization, perform a liquid-liquid extraction. The ester will be in the organic layer, while the salt of the unreacted carboxylic acid and the neutralized catalyst will be in the aqueous layer.[10] Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Purification: The crude ester may still contain unreacted alcohol.

    • Solution: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The final purification of the ester can be achieved by distillation, taking advantage of its typically lower boiling point compared to the starting materials, or by column chromatography.[4]

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Catalytic Esterification of Aromatic Acids

Aromatic AcidAlcoholCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
Benzoic AcidBenzyl AlcoholZirconocene Triflate (2)80-74[12]
Phenylacetic AcidCyclohexanolOrganocatalyst S5 (10)Reflux (Toluene)3093[11]
Acetic Acid3-PhenylpropanolTBATB-0.2595[1]
Various Aromatic AcidsVarious AlcoholsH₂SO₄ (catalytic)60-1101-10Good to quantitative[1]
Benzoic AcidMethanolPOCl₃ (1.2 equiv)Room Temp2Quantitative[5]

Table 2: Optimization of Enzymatic Esterification of Aromatic Alcohols

Ester ProductInitial Yield (%)Optimized Yield (%)Key Optimization ParametersReference
Anisyl Propionate40.569.1Molar ratio, temperature, vacuum, time[13]
Anisyl Butyrate94.298.7Molar ratio, temperature, vacuum, time[7]
Cinnamyl Butyrate49.494.3Increase in butyric acid quantity and reaction time[7]
Benzyl Propionate<597.3Molar ratio (1:3), 25°C, 15 mbar, 90 min[13]

Experimental Protocols

General Protocol for Sulfuric Acid-Catalyzed Esterification of an Aromatic Acid

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic carboxylic acid (1.0 equivalent).

  • Solvent/Co-reactant Addition: Add the alcohol (5-10 equivalents). If the alcohol is not used as the solvent, add a suitable inert solvent such as toluene to facilitate reflux and water removal with a Dean-Stark trap.[1]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (typically 1-5 mol%) to the stirring mixture.[10] The addition is exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 60-110 °C) and maintain it for 1-10 hours.[1][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup - Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Workup - Neutralization: Transfer the diluted mixture to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.[4][10]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ester by distillation or column chromatography to obtain the final product.[4]

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Aromatic Acid and Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux (60-110 °C) B->C D Monitor by TLC C->D E Cool & Dilute with Organic Solvent D->E Reaction Complete F Wash with NaHCO₃ (aq) and Brine E->F G Dry Organic Layer & Concentrate F->G H Distillation or Column Chromatography G->H I Pure Ester H->I

Caption: General experimental workflow for catalytic esterification.

troubleshooting_guide cluster_solutions1 Equilibrium Issues cluster_solutions2 Reaction Conditions cluster_solutions3 Substrate Issues Start Low Ester Yield? Q1 Is water being removed? Start->Q1 Yes Sol1 Increase Alcohol Excess Sol2 Remove Water (e.g., Dean-Stark) Sol3 Increase Temperature/Time Sol4 Use Fresh Catalyst Sol5 Consider Alternative Esterification Method for Steric Hindrance Q1->Sol1 No Q1->Sol2 No Q2 Is the catalyst fresh and sufficient? Q1->Q2 Yes Q2->Sol4 No Q3 Is there significant steric hindrance? Q2->Q3 Yes Q3->Sol3 No Q3->Sol5 Yes

Caption: Troubleshooting decision tree for low ester yield.

References

Technical Support Center: Catalyst Selection and Optimization for Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Selection and Optimization in Intramolecular Cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize crucial cyclization steps in their synthetic workflows. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in intramolecular cyclization reactions?

A1: Low yields in intramolecular cyclization can stem from several factors. One of the primary reasons is the formation of undesired stereoisomeric byproducts, which can sometimes be the major product under certain conditions.[1] Other common causes include incomplete reaction, catalyst deactivation, product degradation, and purification losses due to similar polarities of isomers.[1] Intermolecular side reactions, such as polymerization, can also significantly reduce the yield of the desired intramolecular product; this is often addressed by using high dilution techniques.

Q2: How do I choose the right catalyst for my intramolecular cyclization?

A2: Catalyst selection is highly dependent on the specific transformation. Palladium complexes are frequently used for Heck reactions, while copper catalysts like cupric sulfate are common for cyclopropanation of diazoketones.[1][2] Gold(I) catalysts are effective for the cyclization of enynes. For aldol-type cyclizations, both acid and base catalysts can be employed, with the choice impacting reaction rates and selectivity. It is often necessary to screen a variety of catalysts to find the optimal one for a specific substrate and desired outcome.

Q3: How critical is the choice of solvent for the success of the reaction?

A3: The solvent can have a dramatic effect on the reaction rate and yield.[3] For instance, in some base-mediated cyclizations, polar aprotic solvents like DMF and acetonitrile have proven to be highly effective, while toluene, dichloromethane, and THF are less favorable.[4] The solvent can influence the stability of intermediates and the solubility of the catalyst and reagents. Therefore, a solvent screen is a crucial step in optimizing your reaction conditions.

Q4: What is catalyst poisoning and how can I prevent it?

A4: Catalyst poisoning refers to the deactivation of a catalyst by chemical substances that bind to its active sites, reducing its effectiveness.[2] Common poisons for palladium catalysts include sulfur-containing compounds, halides, and other impurities in starting materials or reagents.[2][5] To prevent poisoning, it is essential to use highly pure, anhydrous, and degassed solvents and to purify substrates to remove potential catalyst poisons.[2] Running reactions under an inert atmosphere (e.g., argon or nitrogen) is also critical to prevent oxidation of the catalyst.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during intramolecular cyclization experiments.

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, consider the following potential causes and solutions.

Potential Causes & Suggested Solutions

Possible Cause Suggested Solution(s)
Ineffective Catalyst System - Screen different catalysts: The chosen catalyst may not be optimal for your substrate. Test a range of catalysts known to be effective for the desired transformation (e.g., various Pd complexes, Lewis acids, etc.).- Optimize catalyst loading: Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to side reactions or the formation of inactive aggregates.[6]- Verify catalyst activity: Ensure the catalyst has not degraded during storage. Use a fresh batch or a pre-activated catalyst.
Suboptimal Reaction Conditions - Optimize temperature: Lower temperatures may be too slow, while excessively high temperatures can lead to product or catalyst decomposition.[1][3] Experiment with a range of temperatures.- Adjust reaction time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.[1]- Use high dilution: To favor intramolecular cyclization over intermolecular polymerization, add the substrate slowly to a large volume of solvent containing the catalyst.
Poor Ligand Choice (for metal-catalyzed reactions) - Screen different ligands: The electronic and steric properties of the ligand significantly impact the catalyst's activity and selectivity. For palladium-catalyzed reactions, common ligands include phosphines like PPh₃ and BINAP.[7] A ligand screen is often necessary.- Check ligand-to-metal ratio: An incorrect ratio can lead to the formation of inactive catalytic species.
Incorrect Solvent - Perform a solvent screen: The polarity and coordinating ability of the solvent can dramatically affect the reaction outcome. Test a range of anhydrous and degassed solvents with different properties (e.g., polar aprotic like DMF, non-polar like toluene).[3][4]
Impure Starting Materials - Purify reactants: Impurities in the starting material can act as catalyst poisons.[2] Purify substrates via recrystallization or column chromatography.
Formation of Stereoisomers - Analyze the crude product: The desired product may have been formed, but a significant portion of the material could be an undesired stereoisomer, leading to a low isolated yield of the target molecule.[1]- Optimize for selectivity: Vary the catalyst, ligand, and solvent to favor the formation of the desired isomer.
Issue 2: Catalyst Deactivation

Catalyst deactivation is a common problem that can manifest as a stalled or low-yielding reaction.

Visual Cue: For palladium-catalyzed reactions, the formation of a black precipitate (palladium black) is a common indicator of catalyst deactivation, suggesting the agglomeration of Pd(0) into an inactive form.[4]

Potential Causes & Suggested Solutions

Possible Cause Suggested Solution(s)
Oxidation of the Catalyst - Maintain an inert atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air.[2]- Use degassed solvents: Dissolved oxygen in the solvent can oxidize the catalyst.
Catalyst Poisoning - Purify all reagents and solvents: As mentioned previously, impurities are a common source of catalyst poisons.[2][5]- Identify the poison: If possible, analyze starting materials for common poisons like sulfur or halide contaminants.
Thermal Instability - Lower the reaction temperature: If the catalyst is known to be thermally sensitive, running the reaction at a lower temperature may prevent decomposition.
Formation of Inactive Aggregates - Optimize ligand-to-metal ratio: Insufficient ligand can leave the metal center exposed and prone to aggregation.[6]- Consider a different ligand: Some ligands are better at stabilizing the active catalytic species.

Data Presentation: Catalyst and Condition Comparison

The following tables provide a summary of quantitative data for different intramolecular cyclization reactions to aid in catalyst and condition selection.

Table 1: Comparison of Catalytic Systems for Intramolecular Heck Reaction

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃Ag₂CO₃THF66-High
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-Good
Pd₂(dba)₃BINAPK₂CO₃Toluene80-Moderate-Good
Pd(OAc)₂NoneK₂CO₃H₂O/DMSO804High

Data compiled from typical conditions reported in the literature.[1][7][8][9][10][11][12]

Table 2: Solvent Effects on a Base-Mediated Intramolecular Cyclization

EntrySolventBase (equiv.)Temperature (°C)Yield (%)
1DMFTEA (2.0)8082
2AcetonitrileTEA (2.0)8070
3TolueneTEA (2.0)80Low
4DichloromethaneTEA (2.0)80Low
5THFTEA (2.0)80Low

Data is representative for certain base-mediated cyclizations.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Heck Reaction

  • Catalyst Preparation (if applicable): In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the palladium source (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., PPh₃, 10 mol%) in the chosen anhydrous, degassed solvent (e.g., DMF or THF).

  • Reaction Setup: In a separate flame-dried flask, dissolve the substrate (1.0 equiv) and the base (e.g., Et₃N or K₂CO₃, 2.0 equiv) in the same solvent.

  • Reaction Execution: Add the prepared catalyst solution to the substrate solution. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Perform an appropriate aqueous workup, such as quenching with water or a saturated NH₄Cl solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Intramolecular Aldol Condensation

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of the dicarbonyl substrate (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., TiCl₄ or SnCl₄, 1.1 equiv) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to stir at the specified temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of NaHCO₃ or another suitable quenching agent.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[13]

Protocol 3: General Procedure for Gold-Catalyzed Intramolecular Enyne Cyclization

  • Catalyst Preparation: In a dry vial, combine the gold(I) catalyst precursor (e.g., IPrAuCl, 5 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 5 mol%) in an anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene). Stir for a few minutes.

  • Reaction Setup: In a separate flask, dissolve the enyne substrate (1.0 equiv) in the same solvent.

  • Reaction Execution: Add the catalyst solution to the substrate solution and stir at room temperature or a slightly elevated temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture directly.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired cyclized product.[14][15][16]

Visualizations

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_selectivity Optimize for Selectivity (Catalyst, Ligand, Solvent) side_products->optimize_selectivity Yes optimize_conditions Optimize Conditions (Temp, Time, Catalyst Loading) incomplete_reaction->optimize_conditions Yes catalyst_deactivation Catalyst Deactivation? incomplete_reaction->catalyst_deactivation No end Improved Yield optimize_selectivity->end optimize_conditions->end address_deactivation Address Deactivation Issues (Inert Atmosphere, Pure Reagents) catalyst_deactivation->address_deactivation Yes catalyst_deactivation->end No address_deactivation->end

Caption: Troubleshooting workflow for low yield in intramolecular cyclization.

Catalytic_Cycle Catalyst Active Catalyst Intermediate1 Catalyst- Substrate Complex Catalyst->Intermediate1 + Substrate Substrate Substrate Substrate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization (C-C bond formation) Intermediate2->Catalyst Regeneration Product Product Intermediate2->Product - Product

Caption: A generalized catalytic cycle for intramolecular cyclization.

References

Impact of solvent choice on tetralone synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in tetralone synthesis. The following information addresses common challenges and the critical impact of solvent selection on reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during tetralone synthesis, with a focus on solvent-related problems.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: The chosen solvent may not facilitate optimal reaction kinetics. 2. Decomposition of starting material or product: The solvent may promote side reactions or product degradation, especially at elevated temperatures. 3. Poor solubility of reactants: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. 4. Catalyst deactivation: The solvent may interact with and deactivate the catalyst (e.g., Lewis acid).1. Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider a solvent with a higher boiling point to increase the reaction temperature if starting materials are stable. 2. Select a less reactive solvent: If side reactions are suspected, switch to a more inert solvent. For instance, in Friedel-Crafts reactions, nitrobenzene can sometimes lead to side products. 3. Improve solubility: Choose a solvent that better dissolves all reactants. In some cases, a co-solvent system might be beneficial. 4. Choose a compatible solvent: Ensure the solvent does not coordinate too strongly with the Lewis acid catalyst, which can inhibit its activity.
Formation of Multiple Products/Side Reactions 1. Solvent-influenced reaction pathway: The polarity of the solvent can influence the regioselectivity of the reaction. 2. Self-condensation of the tetralone: This can be more prevalent in certain solvents, especially under harsh conditions. 3. Competing intermolecular reactions: If the intramolecular cyclization is slow, intermolecular reactions can become significant.1. Solvent screening: Test a range of solvents with varying polarities to determine the optimal medium for the desired product. For example, in the Friedel-Crafts acetylation of naphthalene, non-polar solvents like carbon disulfide favor 1-acylation, while polar solvents like nitrobenzene favor the 2-acylation product.[1] 2. Control reaction temperature: Lowering the reaction temperature can often minimize side reactions. 3. Adjust concentration: Running the reaction at higher dilution can favor the intramolecular cyclization over intermolecular side reactions.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent: This makes precipitation or extraction inefficient. 2. Product co-elutes with byproducts during chromatography: The solvent system used for chromatography may not be optimal. 3. Formation of an emulsion during aqueous workup: Some organic solvents are prone to forming stable emulsions with water.1. Solvent selection for workup: After the reaction, consider adding a non-polar solvent to precipitate the product or choose a different extraction solvent. 2. Optimize chromatography conditions: Experiment with different mobile phase compositions to achieve better separation. 3. Break the emulsion: Adding a saturated brine solution or a small amount of a different organic solvent can often help break up an emulsion.
Inconsistent Reaction Results 1. Variable water content in the solvent: Trace amounts of water can significantly impact reactions that are sensitive to moisture, such as those using Lewis acids. 2. Presence of oxygen: Some reactions may be sensitive to oxidation.1. Use anhydrous solvents: Ensure solvents are properly dried before use, especially for moisture-sensitive reactions. 2. Degas the solvent: If the reaction is sensitive to oxygen, degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

General Synthesis and Solvent Effects

Q1: What are the primary methods for synthesizing tetralones, and how does solvent choice play a role?

The two most common methods for tetralone synthesis are the intramolecular Friedel-Crafts cyclization of γ-phenylbutyric acid (or its derivatives) and the oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin). Solvent choice is critical in both methods as it can significantly impact reaction rate, yield, and purity. In Friedel-Crafts reactions, the solvent can influence the activity of the Lewis acid catalyst and the solubility of intermediates. For oxidation reactions, the solvent must be inert to the oxidizing agent.

Q2: How does solvent polarity affect the efficiency of tetralone synthesis?

Solvent polarity can have a profound effect on the reaction. For instance, in Friedel-Crafts acylations, the polarity of the solvent can influence the regioselectivity. In some intramolecular cyclizations, aprotic solvents may favor a specific reaction pathway through intramolecular hydrogen bonding, while protic solvents can disrupt these bonds, leading to different products.[2]

Friedel-Crafts Acylation for Tetralone Synthesis

Q3: Which solvents are typically used for the intramolecular Friedel-Crafts cyclization to form tetralones?

A variety of solvents have been successfully employed, with the choice often depending on the specific substrate and catalyst. Some common solvents include:

  • Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, it is a good solvent for the reactants and does not complex strongly with aluminum chloride.[3]

  • Nitrobenzene: A polar solvent that can sometimes improve yields but may also lead to side reactions.

  • Dichloromethane (CH₂Cl₂): A common solvent for many organic reactions, it is relatively inert and has a low boiling point, making it easy to remove.[4][5]

  • 1,2-Dichloroethane: Similar to dichloromethane but with a higher boiling point, allowing for higher reaction temperatures.

Q4: I am observing low yields in my Friedel-Crafts cyclization. Could the solvent be the issue?

Yes, the solvent is a likely contributor to low yields. Consider the following:

  • Catalyst deactivation: If the solvent coordinates too strongly with the Lewis acid catalyst (e.g., AlCl₃), it can reduce its effectiveness.

  • Solubility issues: If your starting material or the intermediate acyl chloride is not fully soluble, the reaction rate will be slow.

  • Side reactions: The solvent could be promoting unwanted side reactions.

Switching to a different solvent, such as carbon disulfide or dichloromethane, and ensuring anhydrous conditions may improve your yield.

Green Chemistry Approaches

Q5: Are there more environmentally friendly solvent options for tetralone synthesis?

Yes, "green" chemistry principles are increasingly being applied to tetralone synthesis. Some greener alternatives to traditional volatile organic solvents include:

  • Deep Eutectic Solvents (DES): A combination of a quaternary ammonium salt with a hydrogen bond donor can act as both the solvent and the catalyst in Friedel-Crafts acylations, offering a more environmentally friendly option.[6][7]

  • Ionic Liquids: These have been explored as recyclable solvents for Friedel-Crafts reactions.[1]

  • Solvent-free reactions: In some cases, it is possible to run the reaction neat, using one of the reactants as the solvent.[8][9]

  • Water: For certain reactions, water can be a green and inexpensive solvent.[10]

Q6: How does the efficiency of green solvents compare to traditional solvents in tetralone synthesis?

Green solvents have shown promise in improving reaction efficiency. For example, deep eutectic solvents have been reported to give high yields in Friedel-Crafts acylations under microwave irradiation with short reaction times.[6][7] In general, green solvents can lead to higher yields and shorter reaction times compared to traditional solvents.[10]

Quantitative Data Summary

The following tables summarize reported yields for α-tetralone synthesis using different solvent and catalyst systems.

Table 1: α-Tetralone Synthesis via Intramolecular Friedel-Crafts Cyclization

Starting MaterialCatalystSolventReaction TimeTemperatureYield (%)Reference
γ-Phenylbutyric acidAlCl₃Carbon Disulfide10 minutes (after initial reaction)Boiling point74-91[3]
4-Phenylbutyric acidTrifluoroacetic Anhydride / H₃PO₄-Not SpecifiedNot SpecifiedHigh[11]
4-Arylbutyric acidsBi(NTf₂)₃ or M(OTf)₃Not SpecifiedShortNot SpecifiedGood[1]

Experimental Protocols

Protocol 1: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Cyclization using Aluminum Chloride in Carbon Disulfide

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • γ-Phenylbutyric acid

  • Thionyl chloride

  • Carbon disulfide (anhydrous)

  • Aluminum chloride (anhydrous)

  • Ice

  • Concentrated hydrochloric acid

  • Benzene

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, carefully react γ-phenylbutyric acid with thionyl chloride to form the corresponding acid chloride. This reaction is typically performed neat or with gentle heating.

  • After the evolution of hydrogen chloride ceases, cool the flask and add anhydrous carbon disulfide.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride in one portion.

  • Connect the flask to the reflux condenser and allow the initial vigorous reaction to subside.

  • Gently warm the mixture to its boiling point on a steam bath and maintain reflux for approximately 10 minutes.

  • Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by adding crushed ice, followed by concentrated hydrochloric acid.

  • Transfer the mixture to a larger flask and steam distill to remove the carbon disulfide.

  • The α-tetralone will then distill with the steam.

  • Separate the oily product and extract the aqueous layer with benzene.

  • Combine the organic layers, remove the solvent under reduced pressure, and distill the residue to obtain pure α-tetralone.

Expected Yield: 74-91%[3]

Visualizations

experimental_workflow cluster_step1 Acid Chloride Formation cluster_step2 Friedel-Crafts Cyclization cluster_step3 Workup and Purification start γ-Phenylbutyric Acid + Thionyl Chloride acid_chloride γ-Phenylbutyryl Chloride start->acid_chloride dissolve Dissolve in Carbon Disulfide acid_chloride->dissolve add_catalyst Add AlCl₃ dissolve->add_catalyst reflux Reflux add_catalyst->reflux quench Quench with Ice/HCl reflux->quench steam_distill Steam Distillation quench->steam_distill extract Extract with Benzene steam_distill->extract purify Distillation extract->purify end end purify->end α-Tetralone troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solvent-Related Solutions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions poor_solubility Poor Reactant Solubility low_yield->poor_solubility catalyst_inactive Catalyst Deactivation low_yield->catalyst_inactive optimize_temp Optimize Temperature incomplete_rxn->optimize_temp change_solvent Change Solvent (e.g., to CS₂ or CH₂Cl₂) side_reactions->change_solvent use_cosolvent Use a Co-solvent poor_solubility->use_cosolvent catalyst_inactive->change_solvent ensure_anhydrous Ensure Anhydrous Conditions catalyst_inactive->ensure_anhydrous

References

Validation & Comparative

A Comparative Guide to Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate and its positional isomers: Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, Methyl 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, and Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. The information is compiled from various studies and presented to aid in research and drug development efforts.

Introduction to Tetralone Scaffolds

Tetralone derivatives are a significant class of compounds in medicinal chemistry, serving as crucial structural scaffolds for a wide range of biologically active molecules.[1][2] Their rigid, bicyclic framework allows for precise spatial orientation of functional groups, making them attractive for targeting various biological endpoints. These scaffolds are found in natural products and have been utilized as starting materials for the synthesis of pharmaceuticals with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[1][3] The position of substituents on the tetralone ring is known to significantly influence the biological activity, making a comparative study of positional isomers essential for understanding their structure-activity relationships (SAR).[4][5]

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the tetralone isomers is crucial for understanding their potential behavior in biological systems. While experimental data for all isomers is not available in a single comparative study, predicted values can offer initial insights.

PropertyThis compoundMethyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylateMethyl 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylateMethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Molecular Formula C₁₂H₁₂O₃C₁₂H₁₂O₃C₁₂H₁₂O₃C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol 204.22 g/mol 204.22 g/mol 204.22 g/mol
CAS Number 144464-66-4[6]Not availableNot available116047-26-8[7]
Predicted LogP 1.91.81.81.9
Predicted Solubility ModerateModerateModerateModerate

Comparative Biological Activities

Biological Target/ActivityThis compoundMethyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylateMethyl 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylateMethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Anticancer Activity Reported to have derivatives with cytotoxic effects.[8]Derivatives are used as intermediates for oncology drugs.[4]No specific data available.No specific data available.
Anti-inflammatory Activity (e.g., MIF Inhibition) Derivatives of 1-tetralone show inhibitory activity against Macrophage Migration Inhibitory Factor (MIF).[9][10]No specific data available.No specific data available.No specific data available.
Monoamine Oxidase (MAO) Inhibition C7-substituted α-tetralones are potent MAO inhibitors.[11] The 5-oxo isomer's activity is not specified.No specific data available.C7-substituted α-tetralones are potent MAO inhibitors, suggesting the 7-oxo isomer could be of interest.[11]No specific data available.
DGAT1 Inhibition Tetralone derivatives are reported as DGAT1 inhibitors.[2]No specific data available.No specific data available.No specific data available.

Note: The table above is based on available literature for the general class of tetralone derivatives and specific data for some isomers. A direct head-to-head comparison would require dedicated experimental studies.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating tetralone derivatives are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from studies on α-tetralone derivatives as MAO inhibitors.[11]

Objective: To determine the in vitro inhibitory activity of the test compounds against MAO-A and MAO-B isoforms.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrate

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing the appropriate MAO isoform in potassium phosphate buffer.

  • Add various concentrations of the test compound (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the change in absorbance over time at a specific wavelength (e.g., 316 nm for the formation of 4-hydroxyquinoline from kynuramine).

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay

This protocol is based on the inhibition of MIF's tautomerase activity.[9][10]

Objective: To assess the inhibitory effect of the test compounds on the tautomerase activity of MIF.

Materials:

  • Recombinant human MIF

  • L-dopachrome methyl ester (substrate)

  • Sodium phosphate buffer (pH 6.0)

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a solution of recombinant human MIF in sodium phosphate buffer.

  • Add different concentrations of the test compounds to the MIF solution and incubate for a specified period (e.g., 10 minutes) at room temperature.

  • Prepare the L-dopachrome methyl ester substrate solution immediately before use.

  • Initiate the reaction by adding the substrate to the MIF-inhibitor mixture.

  • Immediately measure the decrease in absorbance at 475 nm over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value as described in the MAO inhibition assay.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[6]

Objective: To evaluate the in vitro cytotoxicity of the test compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

Tetralone derivatives have been shown to modulate various signaling pathways, contributing to their diverse biological activities. While the specific pathways affected by each of the four isomers in this guide are not fully elucidated, we can illustrate some of the key pathways implicated for this class of compounds.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[12][13] Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Some tetralone derivatives have been shown to inhibit the NF-κB pathway.[14]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Stimuli IKK Complex IKK Complex NF-kB/IkB NF-kB/IkB IKK Complex->NF-kB/IkB Phosphorylates IkB IkB (ub) IkB (ub) NF-kB/IkB->IkB (ub) Ubiquitination NF-kB NF-kB NF-kB/IkB->NF-kB Releases Proteasome Proteasome IkB (ub)->Proteasome Degradation Nucleus Nucleus NF-kB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Tetralone Derivative Tetralone Derivative Tetralone Derivative->IKK Complex Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by tetralone derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing potential anticancer compounds involves a series of in vitro and in vivo experiments.

Anticancer_Drug_Screening_Workflow Compound_Synthesis Compound Synthesis (Isomers) Cytotoxicity_Screening In Vitro Cytotoxicity (MTT Assay) Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity_Screening->Mechanism_of_Action Active Compounds In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Promising Candidates Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for the preclinical screening of anticancer compounds.

Conclusion

This compound and its positional isomers represent a promising class of compounds with potential applications in various therapeutic areas. While direct comparative data is limited, the existing literature on tetralone derivatives suggests that the positioning of the oxo and carboxylate groups is critical for determining their biological activity. Further comprehensive studies involving the synthesis and parallel biological evaluation of these isomers are warranted to fully elucidate their structure-activity relationships and identify lead candidates for future drug development. This guide serves as a foundational resource to stimulate and inform such research endeavors.

References

Comparative Analysis of the Biological Activity of Tetralone Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tetralone scaffold represents a privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of biologically active compounds. This guide provides a comparative analysis of the biological activity of various tetralone analogues, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways and workflows. The unique structural features of tetralones make them versatile starting points for the synthesis of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.[1][2]

Comparative Biological Activity of Tetralone Analogues

The biological activities of tetralone derivatives are diverse, with significant potential demonstrated in anticancer, antimicrobial, and enzyme inhibition studies. The following tables summarize the quantitative data for representative tetralone analogues across these key areas.

Anticancer Activity

Tetralone analogues have shown potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound IDCancer Cell LineIC50 (µM)Reference
6g MCF-7 (Breast)4.42 ± 2.93[3]
6h A549 (Lung)9.89 ± 1.77[3]
6d Broad-spectrumGood activity[3]
3a Hela (Cervix)3.5 (µg/mL)[4]
3a MCF-7 (Breast)4.5 (µg/mL)[4]
Compound 11 MCF-7 (Breast)Selectively active[5]
Monoamine Oxidase (MAO) Inhibition

Certain tetralone derivatives are potent inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurological disorders like Parkinson's disease and depression.[6][7]

Compound ClassTargetIC50 Range (µM)SelectivityReference
C7-Arylalkyloxy-α-tetralones MAO-B0.00089 - 0.047Selective for MAO-B[6][8]
C7-Arylalkyloxy-α-tetralones MAO-A0.010 - 0.741[6][8]
Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents, and tetralone derivatives have shown promise in this area. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound IDMicroorganismMIC (µg/mL)Reference
2D Staphylococcus aureus0.5 - 1[9][10][11]
2D MRSA1[9][10][11]
2D Enterococcus faecalis4[10]
2D Escherichia coli8[10]
2D Klebsiella pneumoniae32[10]
2D Acinetobacter baumannii8[10]
2D Pseudomonas aeruginosa>32[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activity of tetralone analogues.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The tetralone analogues are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with solvent only is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme source.

  • Incubation: The enzyme is pre-incubated with various concentrations of the tetralone analogue for a specific time (e.g., 15 minutes) at 37°C in a suitable buffer.

  • Substrate Addition: A specific substrate for each enzyme is added to initiate the reaction (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Reaction Termination: The reaction is stopped after a defined period by adding a stopping solution (e.g., a strong base).

  • Detection: The product of the enzymatic reaction is measured. For example, the oxidation of the substrate can be monitored spectrophotometrically or fluorometrically.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the analogue, and the IC50 value is determined by non-linear regression analysis.

Broth Microdilution for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: The tetralone analogues are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum: The bacterial strains to be tested are cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which tetralone analogues exert their biological effects is critical for drug development.

// Nodes Tetralone_Analogue [label="Tetralone Analogue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BCL2 [label="BCL2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Tetralone_Analogue -> BCL2 [label="Inhibits", color="#EA4335"]; Tetralone_Analogue -> Bax [label="Activates", color="#34A853"]; BCL2 -> Mitochondrion [arrowhead=T, label="Inhibits permeabilization", color="#EA4335"]; Bax -> Mitochondrion [label="Promotes permeabilization", color="#34A853"]; Mitochondrion -> Caspase9 [label="Cytochrome c release\nactivates", color="#5F6368"]; Caspase9 -> Caspase3 [label="Activates", color="#5F6368"]; Caspase3 -> Apoptosis [label="Executes", color="#5F6368"]; }

Caption: Intrinsic apoptosis pathway modulated by tetralone analogues.

// Nodes Synthesis [label="Synthesis of Tetralone Analogues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(NMR, MS, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_vitro_Screening [label="In vitro Biological Screening", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(MTT, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(MIC, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme_Inhibition [label="Enzyme Inhibition Assays\n(MAO, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; SAR_Analysis [label="Structure-Activity Relationship (SAR)\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_vivo_Studies [label="In vivo Studies", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification [color="#5F6368"]; Purification -> In_vitro_Screening [color="#5F6368"]; In_vitro_Screening -> Anticancer [color="#5F6368"]; In_vitro_Screening -> Antimicrobial [color="#5F6368"]; In_vitro_Screening -> Enzyme_Inhibition [color="#5F6368"]; Anticancer -> SAR_Analysis [color="#5F6368"]; Antimicrobial -> SAR_Analysis [color="#5F6368"]; Enzyme_Inhibition -> SAR_Analysis [color="#5F6368"]; SAR_Analysis -> Lead_Optimization [color="#5F6368"]; Lead_Optimization -> In_vivo_Studies [color="#5F6368"]; }

Caption: General workflow for the development of tetralone-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Tetralone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Tetralone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetralone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Anticancer Activity of Tetralone Derivatives

Recent studies have highlighted the potential of tetralone derivatives as potent anticancer agents. Modifications on the tetralone core have led to the development of compounds with significant cytotoxicity against various cancer cell lines.

A series of novel tetralone derivatives bearing a 1,2,4-triazole moiety, derived from the natural product longifolene, were synthesized and evaluated for their in vitro antiproliferative activity against five human cancer cell lines: T-24, MCF-7, HepG2, A549, and HT-29.[1] Several of these compounds exhibited broad-spectrum anticancer activity, with some showing greater potency than the positive control, 5-fluorouracil (5-FU).[1]

Similarly, new tetrahydronaphthalene derivatives incorporating different heterocyclic moieties were tested for their in vitro antitumor activity. Chalcone derivatives of tetralin showed potent activity against HeLa (cervix) and MCF-7 (breast) cancer cell lines.[2][3]

CompoundModificationCell LineIC50 (µM)Reference
6d 2-(5-amino-1-(4-chlorophenylsulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-oneT-241.8 ± 0.2[1]
MCF-73.2 ± 0.4[1]
HepG22.5 ± 0.3[1]
A5494.1 ± 0.5[1]
HT-293.7 ± 0.4[1]
6g 2-(5-amino-1-(4-bromophenylsulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-oneT-242.1 ± 0.3[1]
MCF-73.8 ± 0.5[1]
HepG22.9 ± 0.4[1]
A5494.5 ± 0.6[1]
HT-294.2 ± 0.5[1]
6h 2-(5-amino-1-(naphthalen-2-ylsulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-oneT-242.5 ± 0.3[1]
MCF-74.1 ± 0.5[1]
HepG23.2 ± 0.4[1]
A5495.2 ± 0.7[1]
HT-294.8 ± 0.6[1]
3a 2,6-dihaloarylchalcone derivativeHeLa3.5 µg/mL[2][3]
MCF-74.5 µg/mL[2][3]
5-Fluorouracil Positive ControlT-245.6 ± 0.7[1]
MCF-77.8 ± 0.9[1]
HepG26.2 ± 0.8[1]
A5499.5 ± 1.1[1]
HT-298.1 ± 0.9[1]

The in vitro cytotoxicity of the synthesized compounds was evaluated by the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (T-24, MCF-7, HepG2, A549, and HT-29) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

SAR_Anticancer cluster_scaffold Tetralone Scaffold cluster_modifications Structural Modifications cluster_activity Biological Outcome Tetralone Tetralone Core Triazole Addition of 1,2,4-Triazole Moiety Tetralone->Triazole Chalcone Chalcone Moiety Tetralone->Chalcone Sulfonyl Substituted Sulfonyl Group Triazole->Sulfonyl Activity Enhanced Anticancer Activity (Lower IC50) Sulfonyl->Activity Chalcone->Activity Workflow_Antimicrobial start Synthesis of Aminoguanidine-Tetralone Derivatives mic MIC Determination (Broth Microdilution) start->mic mbc MBC Determination mic->mbc time_kill Time-Kill Kinetics Assay mic->time_kill membrane Membrane Integrity Assay time_kill->membrane docking Molecular Docking (e.g., against DHFR) membrane->docking in_vivo In Vivo Efficacy (Mouse Abscess Model) docking->in_vivo end Identification of Lead Compound (e.g., 2D) in_vivo->end NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB dissociates from nucleus Nucleus NFkB->nucleus translocates to IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB degradation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->genes promotes transcription Tetralone Tetralone Derivatives Tetralone->IKK inhibit

References

Spectroscopic Data Validation: A Comparative Guide for Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the spectroscopic data validation of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comparative analysis using data from its structural isomer, Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, and the related precursor, 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The methodologies and comparative tables included herein serve as a robust template for the validation of the target compound upon synthesis and purification.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the target compound and its structural alternatives. This data is essential for confirming the chemical structure and purity of synthesized molecules.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate H-1, H-3, H-4~7.2-8.0m-
OCH₃~3.9s-
H-5, H-7, H-8~2.0-3.0m-
5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid H-1, H-3, H-4~7.3-8.1m-
H-6, H-7, H-8~2.1-3.1m-
COOH~12.0-13.0br s-

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound Data Not AvailableData Not Available
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate C=O (ketone)~198
C=O (ester)~166
Aromatic C~125-145
OCH₃~52
Aliphatic C~23-40
5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C=O (ketone)~199
C=O (acid)~168
Aromatic C~126-146
Aliphatic C~23-40

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound Data Not AvailableData Not Available
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate C=O (ketone)~1685
C=O (ester)~1720
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-2960
5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid O-H (acid)~2500-3300 (broad)
C=O (ketone)~1680
C=O (acid)~1710
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-2960

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]+ or [M+H]+ (m/z)
This compound C₁₂H₁₂O₃204.22204 or 205
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate C₁₂H₁₂O₃204.22204 or 205
5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₀O₃190.19190 or 191

Experimental Protocols

Standard protocols for acquiring the necessary spectroscopic data are outlined below. These protocols are generally applicable to small organic molecules and should be adapted based on the specific instrumentation and sample properties.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrumentation : Utilize a 300 MHz or higher field strength NMR spectrometer.

  • Acquisition Parameters for ¹H NMR :

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Acquisition Parameters for ¹³C NMR :

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2-5 seconds. A longer delay may be needed for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (Attenuated Total Reflectance - ATR) : Place a small amount of the sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition (ESI-MS Example) :

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable signal.

    • Acquire the mass spectrum in the positive or negative ion mode over a mass range appropriate for the expected molecular weight of the analyte.

  • Data Analysis : Identify the molecular ion peak ([M]⁺˙ for EI, or [M+H]⁺, [M+Na]⁺ for ESI in positive mode) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of Validation Workflow

The following diagrams illustrate the general workflow for spectroscopic data validation and a logical relationship for spectral interpretation.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR 1H and 13C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Validation Validated Compound Structure_Confirmation->Final_Validation Purity_Assessment->Final_Validation

Caption: Experimental workflow for synthesis, purification, and spectroscopic validation.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Information cluster_conclusion Conclusion NMR_Data NMR (1H, 13C) - Chemical Shifts - Coupling Constants - Integration Connectivity Carbon-Hydrogen Framework & Connectivity NMR_Data->Connectivity IR_Data IR - Functional Group Frequencies Functional_Groups Presence of Key Functional Groups IR_Data->Functional_Groups MS_Data MS - Molecular Ion (m/z) - Fragmentation Pattern Molecular_Weight Confirmation of Molecular Weight MS_Data->Molecular_Weight Structure_Elucidation Structure Elucidation Connectivity->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation

Caption: Logical relationship between spectroscopic data and structural elucidation.

A Researcher's Guide to Confirming the Purity of Synthesized Tetralone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized tetralone compounds is a critical step in the journey from laboratory to application. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability, potentially leading to misleading experimental results and developmental setbacks. This guide provides an objective comparison of common analytical methods used to confirm the purity of tetralones, complete with experimental protocols and data presentation to aid in selecting the most appropriate techniques for your research needs.

Introduction to Purity Assessment

The confirmation of a synthesized compound's purity is a multi-faceted process that often requires the application of several orthogonal analytical techniques. Each method offers unique insights into the nature and quantity of potential impurities, which may include starting materials, byproducts, residual solvents, or degradation products. This guide will delve into the principles, protocols, and comparative advantages of melting point analysis, chromatographic techniques (TLC, HPLC, GC-MS), and spectroscopic methods (qNMR, FTIR), as well as elemental analysis.

Physical Property Assessment: Melting Point Analysis

One of the most classical and straightforward methods for assessing the purity of a crystalline solid is the determination of its melting point. A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C.[1] The presence of impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[2][3] For instance, a pure sample of 2-naphthol has a literature melting point of 121-123°C, whereas an impure sample might melt over a broader and lower range, such as 115-121°C.[2]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: A small amount of the dried, crystalline tetralone compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be a heated metal block or an oil bath.[5]

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[4]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Data Presentation
CompoundLiterature Melting Point (°C)Observed Melting Point (°C)Purity Indication
α-Tetralone5-76-7Likely Pure
Impure α-Tetralone5-72-5 (broad)Impure
2-Naphthol (for comparison)121-123121-122.5Likely Pure
Impure 2-Naphthol121-123115-121Impure

Note: The melting point of α-tetralone is close to room temperature, making this method more suitable for its solid derivatives.

Chromatographic Methods for Separation and Quantification

Chromatography is a powerful technique for separating a mixture into its individual components, allowing for both qualitative and quantitative assessment of purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of a reaction and for preliminary purity checks.[6][7] It involves spotting the sample on a thin layer of adsorbent material (stationary phase), typically silica gel, on a flat carrier such as a glass or aluminum plate. A solvent or solvent mixture (mobile phase) moves up the plate via capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.[8] A pure compound should ideally show a single spot.

Experimental Protocol: TLC Analysis
  • Plate Preparation: A baseline is drawn with a pencil approximately 1 cm from the bottom of a TLC plate.[5]

  • Sample Spotting: A dilute solution of the tetralone compound is spotted on the baseline using a capillary tube.[9]

  • Development: The plate is placed in a sealed chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The chamber should be saturated with the solvent vapor.[10]

  • Visualization: After the solvent front has moved up the plate, the plate is removed, the solvent front is marked, and the plate is dried. Spots are visualized under UV light or by staining.[10]

  • Rf Value Calculation: The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative chromatographic technique used to separate, identify, and quantify each component in a mixture.[11] It is particularly useful for non-volatile and thermally unstable compounds. In reversed-phase HPLC, a nonpolar stationary phase and a polar mobile phase are used. The purity of a tetralone compound can be determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC is also instrumental in the chiral separation of tetralone enantiomers.[12][13]

Experimental Protocol: HPLC Analysis
  • Sample Preparation: A known concentration of the tetralone sample is dissolved in a suitable solvent.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., C18 column for reversed-phase), a pump, an injector, and a detector (e.g., UV-Vis) is used.[14][15]

  • Mobile Phase: A filtered and degassed mobile phase (e.g., a mixture of acetonitrile and water) is pumped through the column at a constant flow rate.[15]

  • Injection and Separation: A small volume of the sample solution is injected into the system. The components are separated based on their affinity for the stationary phase.

  • Data Analysis: The retention time and peak area of each component are recorded. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.[16] In the context of tetralone synthesis, GC-MS can be used to identify and quantify volatile impurities such as residual solvents or volatile byproducts.[17]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: The tetralone sample is dissolved in a volatile solvent.

  • Instrumentation: A gas chromatograph is coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for separating the compounds of interest.

  • Injection and Separation: A small volume of the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) carries the sample through the column, where separation occurs based on boiling point and polarity.

  • Mass Spectrometry: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Data Analysis: The total ion chromatogram (TIC) shows the separated components. The mass spectrum of each peak is compared to a library of known spectra for identification. The peak area can be used for quantification.

Comparison of Chromatographic Techniques
FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Adsorption/Partition on a planar surfacePartition between a liquid mobile phase and a solid stationary phase in a columnPartition between a gaseous mobile phase and a solid or liquid stationary phase in a column
Analytes Non-volatile compoundsNon-volatile and thermally unstable compoundsVolatile and thermally stable compounds
Primary Use Qualitative, reaction monitoring, preliminary purity checkQuantitative purity determination, impurity profiling, chiral separationsIdentification and quantification of volatile impurities and byproducts
Sensitivity Micrograms (µg)Nanograms (ng) to picograms (pg)Picograms (pg) to femtograms (fg)
Analysis Time 5-20 minutes10-60 minutes15-60 minutes
Cost LowHighHigh

Spectroscopic Methods for Structural Confirmation and Quantification

Spectroscopic techniques provide detailed information about the molecular structure and can be used for both qualitative and quantitative purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a sample without the need for a specific reference standard of the analyte.[18][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[20] By comparing the integral of a specific proton signal of the tetralone compound to the integral of a known amount of an internal standard, the purity can be accurately calculated.

Experimental Protocol: qNMR Analysis
  • Sample Preparation: Accurately weigh the tetralone sample and a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube.[18][21] Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).[18]

  • NMR Data Acquisition: Acquire a 1H NMR spectrum using parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure complete relaxation of all protons.

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Integration and Calculation: Integrate a well-resolved signal from the tetralone compound and a signal from the internal standard. The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard where I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[22] While not inherently quantitative for purity determination, it is an excellent tool for confirming the identity of the synthesized tetralone and for detecting impurities that have different functional groups.[23] For example, the presence of a broad O-H stretch in the spectrum of a tetralone could indicate the presence of an alcohol impurity.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a neat liquid, a solid mixed with KBr to form a pellet, or as a thin film on a salt plate.[24][25]

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

  • Data Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with specific functional groups. For a tetralone, characteristic peaks would include the C=O stretch of the ketone and C-H stretches of the aromatic and aliphatic portions of the molecule.

Elemental Analysis

Elemental analysis is a fundamental technique that determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[26] The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the empirical formula and, by extension, the purity of the compound.[27]

Experimental Protocol: Elemental Analysis
  • Sample Submission: A small, accurately weighed amount of the purified and dried tetralone compound is submitted to an analytical laboratory.

  • Combustion Analysis: The sample is combusted in a controlled oxygen atmosphere. The resulting combustion products (CO2, H2O, etc.) are collected and quantified.[28]

  • Calculation: The masses of the combustion products are used to calculate the percentage of each element in the original sample.

Visualizing the Workflow

To better understand the logical flow of these analytical procedures, the following diagrams illustrate the experimental workflows.

ExperimentalWorkflow_PurityAnalysis cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Confirmation Methods cluster_results Purity Assessment SynthesizedProduct Synthesized Tetralone Purification Purification (e.g., Recrystallization, Chromatography) SynthesizedProduct->Purification MeltingPoint Melting Point Analysis Purification->MeltingPoint Purified Sample TLC TLC Purification->TLC Purified Sample HPLC_GC HPLC / GC-MS Purification->HPLC_GC Purified Sample qNMR qNMR Purification->qNMR Purified Sample FTIR FTIR Purification->FTIR Purified Sample Elemental Elemental Analysis Purification->Elemental Purified Sample PurityConfirmed Purity Confirmed MeltingPoint->PurityConfirmed FurtherPurification Further Purification Required MeltingPoint->FurtherPurification TLC->PurityConfirmed TLC->FurtherPurification HPLC_GC->PurityConfirmed HPLC_GC->FurtherPurification qNMR->PurityConfirmed qNMR->FurtherPurification FTIR->PurityConfirmed FTIR->FurtherPurification Elemental->PurityConfirmed Elemental->FurtherPurification

Caption: Logical workflow for the synthesis, purification, and purity confirmation of tetralone compounds.

Chromatographic_Workflow cluster_tlc TLC cluster_hplc_gc HPLC / GC-MS cluster_data Data Analysis start Sample Preparation (Dissolve in suitable solvent) spot Spot sample on TLC plate start->spot inject Inject into instrument start->inject develop Develop in chamber spot->develop visualize Visualize under UV/stain develop->visualize rf_calc Calculate Rf values visualize->rf_calc separate Separate on column inject->separate detect Detect components separate->detect purity_calc Calculate % Purity / Identify Impurities detect->purity_calc

Caption: Experimental workflow for chromatographic analysis of tetralone compounds.

Conclusion

Confirming the purity of synthesized tetralone compounds is a non-negotiable aspect of chemical research and drug development. No single method is sufficient to provide a complete picture of a compound's purity. A combination of a physical property measurement like melting point, a powerful separation technique such as HPLC or GC-MS, and a definitive structural and quantitative method like qNMR, supported by FTIR and elemental analysis, provides the most robust and reliable assessment. By understanding the principles and applying the appropriate methodologies, researchers can ensure the quality and integrity of their synthesized tetralones, paving the way for accurate and reproducible scientific outcomes.

References

Comparison of different catalytic systems for tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tetralones, a core structural motif in numerous natural products and pharmaceuticals, is a pivotal process in organic chemistry and drug discovery. The choice of catalytic system significantly impacts the efficiency, selectivity, and sustainability of this synthesis. This guide provides a comprehensive comparison of various catalytic systems for tetralone synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in catalyst selection and methods development.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for tetralone synthesis based on key metrics such as yield, enantioselectivity (for asymmetric synthesis), and general reaction conditions.

Catalytic System CategorySpecific Catalyst/MethodSubstrate/Reaction TypeYield (%)Enantiomeric Excess (ee %) / SelectivityKey AdvantagesKey Limitations
Metal Catalysis Rhodium (Rh)-Catalyzed C-C Activation 3-ArylcyclopentanonesGood to HighHigh (for asymmetric synthesis)Access to tetralones with remote quaternary stereocenters.Requires multi-step synthesis of substrates.
Nickel-Molybdenum (Ni-Mo) on Alumina Hydrogenation of NaphthaleneHigh Conversion (>95%)High selectivity for tetralin (>99%)Utilizes readily available starting materials.Requires a subsequent oxidation step to form tetralone; high pressure and temperature may be needed.
Synergistic Copper(II)/Amine Catalysis Cyclization of EnynonesGood to HighNot applicable (for achiral synthesis)Forms multisubstituted tetralones with broad substrate scope.May not be suitable for all substitution patterns.
Palladium (Pd)-Catalyzed Asymmetric 1,4-Addition Cyclopentenones and Arylboronic AcidsHigh (up to 97%)High (e.g., 97:3 er)A key step in the synthesis of chiral precursors for Rh-catalyzed reactions.Part of a multi-step sequence.
Biocatalysis Whole-cell Lactobacillus paracasei BD101 Asymmetric reduction of 1-tetraloneHigh (up to 95%)Excellent (>99%)Green and environmentally friendly; high enantioselectivity.Limited to reduction reactions; substrate scope may be narrow.
Organocatalysis Chiral Organocatalysts Asymmetric dearomative spirocyclization/oxa-Michael additionModerate to GoodGood to HighMetal-free, avoiding toxic metal residues.Catalyst loading can be high; may require longer reaction times.
Traditional Methods Friedel-Crafts Acylation (Lewis Acids) Intramolecular cyclization of 4-arylbutyric acidsGenerally Good to HighNot applicable (for achiral synthesis)A well-established and versatile method.Often requires stoichiometric amounts of Lewis acids, leading to significant waste.

Experimental Protocols

Rhodium-Catalyzed C-C Activation for Asymmetric Tetralone Synthesis

This protocol is adapted from the synthesis of 1-tetralones bearing a remote quaternary stereocenter.

Materials:

  • Enantioenriched 3-arylcyclopentanone substrate

  • [Rh(cod)Cl]₂ (Rhodium catalyst precursor)

  • Ligand (e.g., a chiral phosphine ligand)

  • Additive (e.g., NH₄PF₆)

  • Solvent (e.g., 1,2-dichloroethane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried vial under an inert atmosphere, the Rh catalyst precursor and the chiral ligand are dissolved in the solvent.

  • The solution is stirred at room temperature for a specified time to allow for catalyst formation.

  • The 3-arylcyclopentanone substrate and any additives are added to the reaction vial.

  • The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred for the specified reaction time (e.g., 12-24 hours).

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired chiral tetralone.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Ni-Mo/Al₂O₃ Catalyzed Hydrogenation of Naphthalene

This protocol describes a general procedure for the selective hydrogenation of naphthalene to tetralin, a precursor for tetralone.

Materials:

  • Naphthalene

  • Ni-Mo/Al₂O₃ catalyst

  • Solvent (e.g., decalin or hexadecane)

  • High-pressure autoclave reactor

  • Hydrogen gas source

Procedure:

  • The Ni-Mo/Al₂O₃ catalyst is loaded into the autoclave reactor.

  • A solution of naphthalene in the chosen solvent is added to the reactor.

  • The reactor is sealed and purged several times with hydrogen gas to remove air.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 3-6 MPa).

  • The mixture is heated to the reaction temperature (e.g., 300-360 °C) with stirring.

  • The reaction is allowed to proceed for the desired time, with hydrogen pressure maintained.

  • After the reaction, the reactor is cooled to room temperature and carefully depressurized.

  • The product mixture is filtered to remove the catalyst.

  • The composition of the product mixture (naphthalene, tetralin, decalin) is analyzed by gas chromatography (GC).

Biocatalytic Reduction of 1-Tetralone using Lactobacillus paracasei BD101

This protocol is based on the whole-cell biocatalytic asymmetric reduction of 1-tetralone.

Materials:

  • 1-Tetralone

  • Lactobacillus paracasei BD101 culture

  • Growth medium (e.g., MRS broth)

  • Buffer solution (e.g., phosphate buffer)

  • Glucose (as a co-substrate)

  • Incubator shaker

  • Centrifuge

Procedure:

  • A culture of Lactobacillus paracasei BD101 is grown in the appropriate medium.

  • The cells are harvested by centrifugation and washed with buffer solution.

  • The whole-cell biocatalyst is resuspended in a buffer solution containing glucose.

  • 1-Tetralone is added to the cell suspension.

  • The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed.

  • The reaction is monitored for the conversion of 1-tetralone and the formation of the corresponding tetralol.

  • Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and the solvent is evaporated.

  • The product is purified, and the enantiomeric excess is determined by chiral GC or HPLC.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the general experimental workflows for the key catalytic systems described.

experimental_workflow_metal_catalysis cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst Catalyst Precursor & Ligand setup Inert Atmosphere Reaction Vessel catalyst->setup substrate Substrate & Solvent substrate->setup heating Heating & Stirring setup->heating Combine monitoring Reaction Monitoring (TLC/GC) heating->monitoring quenching Quenching/Cooling monitoring->quenching Completion extraction Solvent Removal & Extraction quenching->extraction purification Column Chromatography extraction->purification product Isolated Tetralone Product purification->product analysis Characterization (NMR, MS, HPLC) product->analysis experimental_workflow_biocatalysis cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Isolation cluster_analysis Analysis culture Microorganism Culture harvest Cell Harvesting & Washing culture->harvest resuspend Resuspend in Buffer harvest->resuspend substrate_add Add Substrate (Tetralone) resuspend->substrate_add incubation Incubation with Shaking substrate_add->incubation extraction Solvent Extraction incubation->extraction Completion purification Purification extraction->purification product Isolated Tetralol Product purification->product analysis Chiral Analysis (GC/HPLC) product->analysis

A Comparative Guide to Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate and its Synthetic Equivalents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the tetralone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and natural products. Among the various functionalized tetralone synthons available, Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has emerged as a versatile and valuable building block. This guide provides an objective comparison of this key synthon with its analogs, supported by available experimental data, to inform synthetic strategy and streamline drug discovery efforts.

The Strategic Advantage of the 5-Oxo-2-carboxylate Substitution Pattern

The unique arrangement of the ketone and the methyl carboxylate in this compound offers distinct advantages in molecular design and synthetic planning. The electron-withdrawing nature of the ester group at the 2-position influences the reactivity of both the aromatic ring and the enolizable ketone, providing a handle for a variety of chemical transformations. This substitution pattern is particularly advantageous for the synthesis of steroid-like structures and other polycyclic compounds of pharmaceutical interest.

Comparative Performance in Key Synthetic Transformations

The utility of a synthon is best demonstrated through its performance in key chemical reactions. Here, we compare the application of this compound and its isomers or other substituted tetralones in two fundamental synthetic strategies: Friedel-Crafts acylation for their synthesis and the Robinson annulation for further elaboration.

Intramolecular Friedel-Crafts Acylation: A Gateway to Tetralones

The intramolecular Friedel-Crafts acylation of γ-arylbutyric acids is a cornerstone for the synthesis of the tetralone core. The yield and regioselectivity of this reaction are highly dependent on the nature and position of substituents on the aromatic ring.

Table 1: Comparison of Yields in the Synthesis of Substituted Tetralones via Intramolecular Friedel-Crafts Acylation

PrecursorProductCatalyst/ConditionsYield (%)Reference
4-(4-Methoxyphenyl)butanoic acid6-Methoxy-1-tetralonePolyphosphoric acid, 120-125°CHigh (not specified)[1]
4-(4-Nitrophenyl)butanoic acid7-Nitro-1-tetralonePolyphosphoric acid, 120-125°CMinor product[1]
4-(2-Nitrophenyl)butyric acid5-Nitro- and 7-Nitro-1-tetraloneFSO₃H, reflux68 (combined)[1]
4-Arylbutyric acids1-TetralonesBi(NTf₂)₃ or M(OTf)₃Good to ExcellentNot specified

Note: Direct yield comparison for the synthesis of this compound via this method was not available in the searched literature. The data presented showcases the influence of electron-donating and -withdrawing groups on the efficiency of the cyclization.

The data suggests that electron-donating groups, such as methoxy, facilitate the intramolecular Friedel-Crafts acylation, leading to higher yields. Conversely, strongly deactivating groups like the nitro group significantly hinder the reaction. The carboxylate group of this compound is also deactivating, which may present synthetic challenges in its own formation via this route, potentially requiring stronger acids or harsher conditions.

Experimental Protocol: A General Procedure for Intramolecular Friedel-Crafts Acylation

A solution of the respective 4-arylbutyric acid in a suitable solvent (e.g., toluene or anisole) is treated with a dehydrating agent and catalyst, such as polyphosphoric acid or a Lewis acid like aluminum chloride. The reaction mixture is heated, typically at temperatures ranging from 80 to 140°C, for a period of 0.5 to 4 hours. After completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or crystallization.

Logical Relationship: Influence of Substituents on Friedel-Crafts Acylation

G Influence of Substituents on Friedel-Crafts Acylation Yield substituent Aromatic Ring Substituent edg Electron-Donating Group (e.g., -OCH3) substituent->edg ewg Electron-Withdrawing Group (e.g., -NO2, -COOR) substituent->ewg yield Reaction Yield edg->yield Facilitates ewg->yield Hinders high_yield Higher Yield yield->high_yield low_yield Lower Yield yield->low_yield G General Workflow for Robinson Annulation start Start: Tetralone Synthon enolate Enolate Formation (Base) start->enolate michael_addition Michael Addition enolate->michael_addition michael_acceptor Michael Acceptor (e.g., MVK) michael_acceptor->michael_addition diketone 1,5-Diketone Intermediate michael_addition->diketone aldol Intramolecular Aldol Condensation diketone->aldol product Annulated Product aldol->product G Conceptual Drug-Target Interaction drug Tetralone Derivative (e.g., from this compound) binding Binding Event drug->binding Pharmacophore Interaction target Biological Target (e.g., Enzyme, Receptor) target->binding response Biological Response (e.g., Inhibition, Activation) binding->response

References

A Comparative Guide to the Synthesis of Tetralones: Benchmarking New Methodologies Against Established Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of core structural motifs is a cornerstone of molecular innovation. The tetralone framework, a bicyclic ketone, is a privileged scaffold found in a wide array of natural products and pharmacologically active compounds. Consequently, the development of robust and versatile synthetic routes to access this key intermediate is of paramount importance. This guide provides a comparative analysis of emerging synthetic methodologies for tetralones against well-established, traditional routes, supported by experimental data to inform methodological choices in research and development.

Executive Summary

Traditional syntheses of tetralones, such as Friedel-Crafts acylation and oxidation of tetralins, have long been the workhorses of organic synthesis. While reliable, these methods can suffer from limitations including harsh reaction conditions, low yields for certain substrates, and the use of stoichiometric, and often hazardous, reagents. In recent years, a new wave of synthetic strategies has emerged, leveraging advances in catalysis, photochemistry, and biocatalysis. These modern approaches often offer significant advantages in terms of efficiency, selectivity, and sustainability. This guide will present a data-driven comparison of these new methods with established routes, focusing on key performance indicators such as chemical yield, reaction conditions, and substrate scope.

Data Presentation: A Comparative Analysis of Synthetic Routes to Tetralones

The following tables summarize quantitative data for the synthesis of tetralones via both established and novel methodologies.

Table 1: Comparison of a Traditional vs. a Novel Route for the Synthesis of 7-Bromo-1-tetralone

ParameterTraditional Route: Direct BrominationNew Route: Cyclization of 4-(4-bromophenyl)butanoic acid
Starting Material 1-Tetralone4-(4-bromophenyl)butanoic acid
Key Reagents Aluminum chloride (AlCl₃), Bromine (Br₂)Phosphorus pentoxide (P₂O₅), Toluene
Reaction Time Approximately 2 hours2 hours
Reported Yield 40%Up to 95%
Purification Method Flash chromatographyStandard workup and crystallization

Table 2: Comparison of Oxidation Methods for the Synthesis of α-Tetralones from Tetrahydronaphthalenes

ParameterTraditional Method: CrO₃ OxidationModern Method: DDQ Oxidation
Starting Material Substituted TetrahydronaphthaleneSubstituted Tetrahydronaphthalene
Key Reagents Chromium trioxide (CrO₃), Acetic acid2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), aq. Acetic acid
Reaction Conditions 15-20°C, 3 hoursReflux, 2 hours
Reported Yield Moderate (e.g., for a dimethoxy-tetralone)90-98%
Safety/Environmental Cr(VI) is highly toxic and carcinogenicDDQ is a powerful oxidizing agent, but avoids heavy metals

Experimental Protocols

Established Route: Intramolecular Friedel-Crafts Acylation of γ-Phenylbutyric Acid

This classical method involves the cyclization of a carboxylic acid precursor to form the tetralone ring.

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of purified thionyl chloride.

  • Carefully heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.

  • After 25-30 minutes, when the evolution of hydrogen chloride has ceased, warm the mixture on the steam bath for an additional 10 minutes.

  • Remove the excess thionyl chloride under reduced pressure.

  • To the resulting acid chloride, add 175 cc of carbon disulfide and cool the solution in an ice bath.

  • Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

  • After the initial vigorous reaction subsides, warm the mixture to boiling on a steam bath for 10 minutes.

  • Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.

  • The product is then isolated by steam distillation and subsequent extraction and distillation under reduced pressure, yielding α-tetralone.[1]

New Methodology: DDQ Oxidation of a Tetrahydronaphthalene

This modern approach offers a high-yield, regioselective synthesis of α-tetralones under milder conditions than many classical oxidation methods.[2][3]

Procedure:

  • To a solution of the starting tetrahydronaphthalene (THN) derivative in aqueous acetic acid, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • The crude product can be purified by column chromatography to afford the corresponding α-tetralone in high yield (typically 90-98%).[2][3]

New Methodology: Chemoenzymatic Synthesis of a Chiral Tetralone Precursor

This example illustrates the use of a ketoreductase (KRED) for the enantioselective reduction of a racemic tetralone, a key step in the synthesis of the antidepressant sertraline.[4]

Procedure:

  • In a suitable buffer (e.g., potassium phosphate buffer), prepare a solution of the racemic tetralone substrate.

  • Add the ketoreductase enzyme and a cofactor (e.g., NADPH), along with a co-substrate for cofactor regeneration (e.g., isopropanol).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the conversion and enantiomeric excess (% ee) of the product alcohol over time using chiral chromatography (e.g., HPLC).

  • The reaction is stopped at a desired conversion (e.g., 29% conversion can yield the (S,S)-alcohol with >99% ee).[4]

  • The chiral alcohol is then extracted from the reaction mixture and can be further oxidized to the enantiopure (S)-ketone.[4]

Visualizing Synthetic Strategies and Workflows

To better understand the logical relationships and experimental flows of these synthetic methodologies, the following diagrams have been generated using the DOT language.

G cluster_established Established Routes cluster_new New Methodologies Start_FC Aryl-substituted Butanoic Acid Reagents_FC PPA, AlCl3, or H2SO4 Start_FC->Reagents_FC Intramolecular Friedel-Crafts Acylation Product_FC Tetralone Reagents_FC->Product_FC Start_Ox Tetralin Reagents_Ox CrO3, KMnO4 Start_Ox->Reagents_Ox Oxidation Product_Ox Tetralone Reagents_Ox->Product_Ox Start_Cat Ortho-allylbenzaldehyde Reagents_Cat [Rh(COD)Cl]2, Ligand Start_Cat->Reagents_Cat Enantioselective Hydroacylation Product_Cat Tetralone Reagents_Cat->Product_Cat Start_Photo Aryl Precursor with Pendant Alkene Reagents_Photo Photocatalyst, Light Start_Photo->Reagents_Photo Photoredox Catalysis Product_Photo Tetralone Reagents_Photo->Product_Photo Start_Enz Racemic Tetralone Reagents_Enz Enzyme (e.g., KRED, Lipase) Start_Enz->Reagents_Enz Chemoenzymatic Resolution/Reduction Product_Enz Enantioenriched Tetralone/Precursor Reagents_Enz->Product_Enz G cluster_traditional Traditional Route (Yield: 40%) cluster_new New Route (Yield: up to 95%) A 1-Tetralone B Add AlCl3, then Br2 A->B C Heat at 90°C B->C D Quench & Extract C->D E Flash Chromatography D->E F 7-Bromo-1-tetralone E->F G 4-(4-bromophenyl)butanoic acid H Add P2O5 in Toluene G->H I Heat at 110°C H->I J Workup & Crystallization I->J K 7-Bromo-1-tetralone J->K G cluster_workflow DDQ Oxidation Workflow Start Start with Substituted Tetrahydronaphthalene Step1 Dissolve in aqueous acetic acid Start->Step1 Step2 Add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) Step1->Step2 Step3 Reflux the mixture for 2 hours Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Aqueous workup Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End Obtain pure α-Tetralone (90-98% yield) Step6->End G cluster_choices cluster_methods A Desired Tetralone Product? B Simple, achiral, robust scale-up needed? A->B Yes C High enantiopurity required? A->C Yes D Sensitive functional groups present? A->D Yes E Specific regioselectivity in oxidation? A->E Yes F Consider Friedel-Crafts or classical oxidation B->F G Consider Chemoenzymatic methods or asymmetric catalysis C->G H Consider Photocatalysis or enzymatic methods under mild conditions D->H I Consider modern methods like DDQ oxidation E->I

References

In Vitro Assay Validation for Compounds Derived from Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assay validation for novel compounds derived from the versatile scaffold, Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. While direct biological data for derivatives of this specific starting material is emerging, this document compiles and compares data from closely related tetralin and tetralone derivatives, offering a valuable reference for researchers in the field of anticancer drug development. The methodologies and findings presented here are intended to serve as a foundational guide for the validation of new chemical entities based on this privileged structure.

Comparative Performance of Tetralin Derivatives

The in vitro cytotoxic activity of novel pyridine derivatives bearing a tetrahydronaphthalene scaffold has been evaluated against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The performance of these compounds is compared with the standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound IDCancer Cell LineIC50 (µM)[1]
Novel Pyridine Derivative 8a HCT-11610.25
MCF-715.82
Novel Pyridine Derivative 8b HCT-1169.88
MCF-713.45
Novel Pyridine Derivative 9a HCT-1168.73
MCF-711.29
Novel Pyridine Derivative 9b HCT-1167.66
MCF-79.51
Doxorubicin (Reference) HCT-1166.42
MCF-78.17

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for assessing the cytotoxic and apoptotic effects of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium

  • Test compounds and reference drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action of these compounds is essential for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a common experimental workflow and a key signaling pathway often implicated in cancer.

Experimental Workflow for In Vitro Anticancer Screening

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis start Methyl 5-oxo-5,6,7,8- tetrahydronaphthalene-2-carboxylate synthesis Chemical Synthesis start->synthesis derivatives Novel Tetralone Derivatives synthesis->derivatives treatment Compound Treatment derivatives->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, HCT-116) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant comparison Comparison with Reference Drug ic50->comparison

Caption: Experimental workflow for the synthesis and in vitro screening of novel anticancer compounds.

Intrinsic Apoptosis Signaling Pathway

Many chemotherapeutic agents induce apoptosis, or programmed cell death, in cancer cells. The intrinsic pathway is a major mechanism of apoptosis initiated by intracellular signals.

G cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade drug Tetralone Derivative bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 bax_bak Bax/Bak (Pro-apoptotic) drug->bax_bak bcl2->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Many kinase inhibitors target components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_survival Cellular Response rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 phosphorylation pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt bad Bad akt->bad cas9 Caspase-9 akt->cas9 survival Cell Survival & Proliferation akt->survival apoptosis Apoptosis bad->apoptosis cas9->apoptosis compound Tetralone Derivative (Kinase Inhibitor) compound->pi3k compound->akt

Caption: Overview of the PI3K/Akt signaling pathway and potential inhibition points.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, ensuring compliance with safety regulations and fostering a secure research environment.

I. Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₂O₃[1][2]
Molecular Weight 204.22 g/mol [1][2]
Physical State Solid[3]
CAS Number 144464-66-4[1][4]
Storage Room temperature[2]

II. Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazards associated with analogous tetralone compounds, this compound should be handled as a hazardous substance.[5] The following hazards are anticipated:

  • Harmful if swallowed.[5]

  • May cause skin and eye irritation.[6][7]

  • May cause respiratory irritation.[6]

To mitigate these risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecific Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood

III. Experimental Protocol for Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of small laboratory quantities of this compound.

Objective: To safely collect, label, and store waste for pickup by a certified hazardous waste handler.

Materials:

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified above)

  • Fume hood

Procedure:

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible chemicals can react violently or produce toxic gases.[8]

    • Collect solid waste, such as the pure compound or contaminated consumables (e.g., weighing paper, gloves), in a designated solid hazardous waste container.[9]

    • If the compound is in a solvent, collect it in a designated liquid hazardous waste container for organic solvents.[9]

  • Container Management:

    • Ensure the waste container is in good condition, with no cracks or leaks, and has a secure screw-top cap.[8]

    • The container should not be filled beyond 90% capacity to allow for expansion.[8]

  • Labeling:

    • Attach a hazardous waste label to the container as soon as the first particle of waste is added.

    • The label must include:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "this compound". Do not use abbreviations.[10]

      • An accurate estimation of the concentration and volume of the waste.

      • The date accumulation started.[10]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][11]

    • The SAA should be a secondary containment area to prevent the spread of spills.

    • Keep the waste container closed at all times except when adding waste.[12]

  • Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[11]

    • Do not dispose of this chemical down the drain or in the regular trash.[9][13]

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and alert nearby personnel.

  • Wear appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[9]

  • Decontaminate the spill area with soap and water.

  • Report the spill to your EHS department.

V. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Chemical Waste B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Class (Flammable, Corrosive, Reactive, Toxic) B->C D Select Appropriate PPE C->D E Choose Compatible Waste Container D->E F Label Container with 'Hazardous Waste' & Full Chemical Name E->F G Segregate from Incompatible Wastes F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Securely Closed H->I J Is Container Full (90%)? I->J K Contact Environmental Health & Safety (EHS) for Pickup J->K Yes L Document Waste Manifest K->L M Waste Transported by Certified Handler L->M

Figure 1. Decision workflow for the proper disposal of laboratory chemical waste.

References

Essential Safety and Operational Guide for Handling Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier: Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS Number: 144464-66-4 Molecular Formula: C₁₂H₁₂O₃

This document provides crucial safety protocols and logistical procedures for the handling and disposal of this compound in a laboratory setting. The following guidelines are intended for researchers, scientists, and professionals in drug development and are based on available safety data.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are significant irritation to the skin and eyes, and it is harmful if ingested.[1] Appropriate PPE is mandatory to mitigate these risks.

Table 1: Hazard Summary and GHS Pictogram

Hazard StatementGHS PictogramSignal Word
H302: Harmful if swallowedGHS07Warning
H315: Causes skin irritation
H319: Causes serious eye irritation

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be used in addition to goggles.
Skin Protection A standard laboratory coat must be worn. For tasks with a significant risk of splashes, a chemically resistant apron is recommended.
Hand Protection Chemically resistant gloves are essential. Nitrile gloves are a suitable minimum. For prolonged contact, consider thicker, reusable gloves. Always inspect gloves for integrity before use and wash hands after removal.
Respiratory Protection Not typically required if work is conducted in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.
Footwear Closed-toe shoes must be worn at all times in the laboratory.
Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is vital to ensure personnel safety and prevent contamination.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that a chemical fume hood is operational.

    • Have an emergency eyewash station and safety shower accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with the skin and eyes.[1]

    • Use appropriate tools (spatulas, weighing paper) to handle the solid.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.

    • Contaminated PPE should be removed and disposed of according to institutional guidelines.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste:

    • Collect any solid waste of this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips) should be disposed of as hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated hazardous waste container for liquids. Do not pour down the drain.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • For larger spills, follow your institution's specific spill response protocol.

  • Ventilate the area and wash the spill site after the material has been removed.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

G start Start: Handling Protocol prep 1. Preparation - Don PPE - Verify Fume Hood - Check Emergency Equipment start->prep handling 2. Handling - Weigh/Transfer in Fume Hood - Avoid Contact prep->handling post_handling 3. Post-Handling - Clean Work Area - Wash Hands handling->post_handling spill_exposure Spill or Exposure Occurs handling->spill_exposure disposal 4. Waste Disposal - Segregate Waste - Label Container post_handling->disposal end End of Procedure disposal->end spill_exposure->post_handling No emergency Execute Emergency Protocol - First Aid - Spill Cleanup spill_exposure->emergency Yes emergency->post_handling

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.